4-Chloro-3-ethylphenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3-ethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-2-6-5-7(10)3-4-8(6)9/h3-5,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKVZPIRWWREJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90161730 | |
| Record name | 4-Chloro-3-ethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90161730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14143-32-9 | |
| Record name | 4-Chloro-3-ethylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14143-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-ethylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014143329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-3-ethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90161730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-3-ethylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.523 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLORO-3-ETHYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45CQZ6J83A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-3-ethylphenol: Chemical and Physical Properties for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Chloro-3-ethylphenol, a compound of significant interest to researchers, scientists, and drug development professionals. This document outlines its fundamental characteristics, synthesis, analytical methods, and biological activity, with a focus on its role as a ryanodine (B192298) receptor antagonist.
Chemical Identity and Physical Properties
This compound is a substituted phenol (B47542) characterized by a chlorine atom at the 4th position and an ethyl group at the 3rd position of the phenol ring. It is a solid at room temperature, appearing as a light yellow to off-white solid.[1]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound[2] |
| CAS Number | 14143-32-9[2] |
| Molecular Formula | C₈H₉ClO[1][2][3] |
| Molecular Weight | 156.61 g/mol [1][2] |
| InChI Key | DVKVZPIRWWREJC-UHFFFAOYSA-N[2] |
| SMILES | CCC1=CC(O)=CC=C1Cl |
| EC Number | 237-991-6[1] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Melting Point | 45-50 °C |
| Boiling Point | 248.1 ± 20.0 °C (Predicted) |
| Density | 1.180 ± 0.06 g/cm³ (Predicted) |
| pKa | 9.62 ± 0.18 (Predicted) |
| Flash Point | > 230 °F (> 110 °C) |
| Appearance | Light yellow to off-white solid[1] |
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the direct chlorination of 3-ethylphenol (B1664133).[4]
Experimental Protocol: Chlorination of 3-Ethylphenol
-
Materials: 3-ethylphenol, sulfuryl chloride (SO₂Cl₂), ferric chloride (FeCl₃), carbon tetrachloride (CCl₄).
-
Procedure:
-
Dissolve 3-ethylphenol in carbon tetrachloride in a reaction vessel.
-
Add a catalytic amount of ferric chloride to the solution.
-
Slowly add sulfuryl chloride to the reaction mixture. The reaction is exothermic and should be controlled, potentially with cooling.
-
Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction, typically with water or a mild reducing agent solution to destroy any remaining SO₂Cl₂.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
Remove the solvent under reduced pressure to yield the crude product.
-
Note: This is a generalized procedure based on established chemical principles. The specific molar ratios, reaction times, and temperatures would need to be optimized for specific laboratory conditions.
Purification by Recrystallization
The crude this compound can be purified by recrystallization.
Experimental Protocol: Recrystallization
-
Materials: Crude this compound, suitable solvent (e.g., hexanes).
-
Procedure:
-
Dissolve the crude product in a minimum amount of hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the solution in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
-
References
Synthesis of 4-Chloro-3-ethylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthesis pathways for 4-chloro-3-ethylphenol, a valuable substituted phenol (B47542) in various chemical and pharmaceutical research applications. The following sections provide a comprehensive overview of the synthetic routes, including detailed experimental protocols, quantitative data, and visual representations of the chemical transformations.
Introduction
This compound is a halogenated aromatic compound with applications in the development of novel chemical entities. Its synthesis is primarily achieved through two main routes: the direct chlorination of 3-ethylphenol (B1664133) and a multi-step pathway involving a Sandmeyer reaction. This guide will explore both methods, offering a comparative analysis to aid researchers in selecting the most suitable approach for their specific needs.
Pathway 1: Direct Chlorination of 3-Ethylphenol
The most direct route to this compound involves the electrophilic aromatic substitution of 3-ethylphenol. This method typically employs a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), in the presence of a Lewis acid catalyst.
Experimental Protocol
A common procedure for the synthesis of this compound via direct chlorination is as follows:
-
Reaction Setup: A solution of 3-ethylphenol in a suitable inert solvent, such as carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂), is prepared in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Catalyst Addition: A catalytic amount of a Lewis acid, most commonly anhydrous ferric chloride (FeCl₃), is added to the solution.
-
Chlorination: Sulfuryl chloride is added dropwise to the stirred solution at a controlled temperature, typically between 0 and 25 °C, to manage the exothermic reaction and improve regioselectivity.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is quenched with water. The organic layer is separated, washed with an aqueous solution of a weak base (e.g., sodium bicarbonate) to remove acidic byproducts, and then with brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as distillation or column chromatography, to yield pure this compound.
Quantitative Data
| Parameter | Value/Condition |
| Starting Material | 3-Ethylphenol |
| Chlorinating Agent | Sulfuryl chloride (SO₂Cl₂) |
| Catalyst | Ferric chloride (FeCl₃) |
| Solvent | Carbon tetrachloride (CCl₄) |
| Temperature | 0 - 25 °C |
| Typical Yield | Not explicitly found in search results |
Note: Specific quantitative data such as molar ratios and yields are often proprietary or dependent on the specific patented process (e.g., Awano et al., 1987) and were not available in the public domain search results.
Caption: Direct chlorination of 3-ethylphenol.
Pathway 2: Multi-step Synthesis via Sandmeyer Reaction
An alternative route to this compound begins with 1-ethyl-2-nitrobenzene and proceeds through a series of transformations culminating in a Sandmeyer reaction.[1] This pathway offers a different strategic approach, particularly when the starting material for direct chlorination is unavailable or when specific isomer control is required.
Experimental Workflow
The multi-step synthesis can be broken down into the following key stages:
-
Hydroxylation of 1-Ethyl-2-nitrobenzene: The synthesis starts with the introduction of a hydroxyl group to 1-ethyl-2-nitrobenzene.
-
Acidic Work-up: Following the hydroxylation, an acidic work-up is performed to yield the corresponding aminophenol precursor.
-
Diazotization: The resulting aminophenol is then diazotized using a solution of sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (typically 0-5 °C) to form a diazonium salt.
-
Sandmeyer Reaction: The diazonium salt is subsequently treated with a solution of copper(I) chloride (CuCl), which facilitates the replacement of the diazonium group with a chlorine atom to form this compound.[1]
-
Purification: The final product is isolated and purified using standard laboratory techniques as described in the previous section.
Quantitative Data
| Step | Key Reagents | Typical Conditions |
| Hydroxylation | 1-Ethyl-2-nitrobenzene | Specific reagents not detailed in search results |
| Acidic Work-up | Strong Acid (e.g., HCl) | Standard aqueous work-up |
| Diazotization | Sodium nitrite, Hydrochloric acid | 0 - 5 °C |
| Sandmeyer Reaction | Copper(I) chloride (CuCl) | Not explicitly detailed in search results |
Note: Detailed experimental conditions and yields for this pathway are outlined in specific patents (e.g., Schroetter et al., 1977), which were not fully accessible in the conducted searches.
Caption: Multi-step synthesis via Sandmeyer reaction.
Conclusion
Both the direct chlorination of 3-ethylphenol and the multi-step synthesis involving a Sandmeyer reaction represent viable pathways for the preparation of this compound. The choice of method will likely depend on factors such as the availability and cost of starting materials, desired purity, and the scale of the synthesis. For straightforward, large-scale production, direct chlorination is often preferred due to its atom economy and fewer synthetic steps. However, the Sandmeyer route provides a valuable alternative, particularly in cases where regiochemical control is critical or when starting from nitroaromatic precursors. Further process optimization and detailed characterization are recommended for any large-scale implementation of these synthetic routes.
References
Technical Guide: 4-Chloro-3-ethylphenol (CAS 14143-32-9)
An In-depth Profile for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-3-ethylphenol (CAS 14143-32-9), a critical diagnostic and research tool in the study of malignant hyperthermia (MH). This document details its chemical and physical properties, synthesis, and safety protocols. A significant focus is placed on its pharmacological application as a ryanodine (B192298) receptor agonist, including its mechanism of action on intracellular calcium signaling and its use in the in vitro contracture test (IVCT) for diagnosing MH susceptibility. Detailed experimental protocols and visual diagrams of signaling pathways and experimental workflows are provided to support its application in research and drug development.
Chemical and Physical Properties
This compound is a solid, light yellow to off-white compound. Its primary utility in a research context is as a ryanodine receptor antagonist, making it a valuable tool for studying calcium signaling pathways.[1]
| Property | Value | Reference |
| CAS Number | 14143-32-9 | [2] |
| Molecular Formula | C₈H₉ClO | [3] |
| Molecular Weight | 156.61 g/mol | [2] |
| Melting Point | 45-50 °C | [2] |
| Flash Point | 113 °C (closed cup) | [2] |
| Form | Solid | [2] |
| InChI Key | DVKVZPIRWWREJC-UHFFFAOYSA-N | [2] |
| SMILES | CCc1cc(O)ccc1Cl | [2] |
Synthesis
Two primary synthesis routes for this compound have been described in the literature.[3]
Method 1: Chlorination of 3-ethylphenol (B1664133) This method involves the chlorination of 3-ethylphenol using sulfuryl chloride (SO₂Cl₂) in the presence of a ferric chloride (FeCl₃) catalyst within a carbon tetrachloride (CCl₄) solvent.[3]
Method 2: Sandmeyer Reaction An alternative route involves the addition of a hydroxyl group to 1-ethyl-2-nitrobenzene, followed by an acidic workup and a Sandmeyer reaction with copper(I) chloride (CuCl).[3]
Pharmacological Profile: Mechanism of Action
This compound is a potent agonist of the ryanodine receptor (RyR), a class of intracellular calcium channels primarily located on the sarcoplasmic and endoplasmic reticulum.[1][4] Its agonistic activity leads to the release of stored calcium ions (Ca²⁺) from these intracellular stores into the cytoplasm.[5][6] This property makes it a valuable tool for investigating Ca²⁺-induced Ca²⁺ release mechanisms and their roles in cellular physiology and pathophysiology.[1]
Interestingly, while it triggers Ca²⁺ release, this compound has also been shown to inhibit store-operated Ca²⁺ entry (SOCE) by directly blocking ORAI1-3 channels from an extracellular site.[7][8] This dual action—releasing stored calcium while preventing its entry from the extracellular space—provides a specific mechanism to study intracellular calcium dynamics.
The following diagram illustrates the signaling pathway of this compound:
Applications in Malignant Hyperthermia Research
The primary application of this compound is in the diagnosis and research of Malignant Hyperthermia (MH), a pharmacogenetic disorder of skeletal muscle.[9] MH-susceptible individuals have a hypermetabolic response to certain anesthetics, which is linked to mutations in the ryanodine receptor. This compound is used in the in vitro contracture test (IVCT) to assess the sensitivity of muscle biopsies to RyR agonists.[9][10]
Experimental Protocol: In Vitro Contracture Test (IVCT)
The IVCT is the gold standard for diagnosing MH susceptibility.[9] The following is a generalized protocol based on methodologies described in the literature. Specific parameters may vary between laboratories.
Objective: To determine the contracture response of isolated skeletal muscle fibers to this compound, thereby assessing MH susceptibility.
Materials:
-
Skeletal muscle biopsy specimen
-
Krebs-Ringer solution
-
This compound stock solution
-
Tissue bath with continuous carboxygenation (95% O₂, 5% CO₂) maintained at 37°C
-
Force transducer and recording equipment
Methodology:
-
Muscle Specimen Preparation:
-
Transport the muscle biopsy to the laboratory in Krebs-Ringer solution at ambient temperature. The test should be completed within 5 hours of the biopsy.[11][12]
-
Prepare muscle specimens measuring 20-25 mm in length and 2-3 mm in thickness.[11][12]
-
Suspend the specimen in the tissue bath containing Krebs-Ringer solution.[11][12]
-
-
Equilibration and Baseline Measurement:
-
Cumulative Dosing Protocol:
-
Expose the muscle specimen to cumulatively increasing concentrations of this compound (e.g., 12.5, 25, 50, 75, 100, 200 µmol/L).[9][10]
-
Administer each successive concentration as soon as the maximum contracture from the previous dose is reached, or after a set time (e.g., 3 minutes) if no contracture occurs.[11]
-
Continuously record the force of contraction.
-
-
Data Analysis:
-
Measure the increase in baseline force at each concentration.
-
A significant and sustained increase in muscle contracture at lower concentrations of this compound is indicative of MH susceptibility.[9][10] Notably, a clear distinction between MH-susceptible and normal muscle is often observed at concentrations of 75 µmol/L and above, with no overlap between the groups.[9]
-
The following diagram outlines the experimental workflow for the IVCT:
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.
| Hazard Statement | GHS Classification | Precautionary Measures |
| Causes skin irritation | Skin Irrit. 2 | H315 |
| Causes serious eye irritation | Eye Irrit. 2 | H319 |
| May cause respiratory irritation | STOT SE 3 | H335 |
Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles
-
Hand Protection: Protective gloves
-
Respiratory Protection: Dust mask (type N95 or equivalent)
Handling and Storage:
-
Store in a well-ventilated place.
-
Keep container tightly closed.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
Conclusion
This compound is an indispensable tool for the study of malignant hyperthermia and intracellular calcium signaling. Its well-defined mechanism as a ryanodine receptor agonist allows for targeted investigations into the pathophysiology of MH and other calcium-related disorders. The detailed protocols and pathways provided in this guide are intended to support researchers and drug development professionals in the effective and safe application of this compound. Further research into its dual role as both a Ca²⁺ release agent and a SOCE inhibitor may open new avenues for understanding complex calcium homeostasis in various cell types.
References
- 1. Effects of ryanodine receptor agonist 4-chloro-m-cresol on myoplasmic free Ca2+ concentration and force of contraction in mouse skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound 97 14143-32-9 [sigmaaldrich.com]
- 3. 4-Chloro-3-ethylphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 5. Actions of 4-chloro-3-ethyl phenol on internal Ca2+ stores in vascular smooth muscle and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Actions of 4-chloro-3-ethyl phenol on internal Ca2+ stores in vascular smooth muscle and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The ryanodine receptor agonist this compound blocks ORAI store-operated channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The ryanodine receptor agonist this compound blocks ORAI store-operated channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro effects of this compound in skeletal muscle preparations from malignant hyperthermia susceptible and normal swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cumulative and bolus in vitro contracture testing with this compound in malignant hyperthermia positive and negative human skeletal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro contracture testing (IVCT) — European Malignant Hyperthermia Group [emhg.org]
- 12. Testing for MH — European Malignant Hyperthermia Group [emhg.org]
An In-depth Technical Guide to 4-Chloro-3-ethylphenol: Molecular Structure and Weight
This guide provides a detailed overview of the molecular structure, weight, and physicochemical properties of 4-Chloro-3-ethylphenol, tailored for researchers, scientists, and professionals in drug development.
Molecular Identity and Structure
This compound is an aromatic organic compound.[1][2] Its structure consists of a phenol (B47542) ring substituted with a chlorine atom at position 4 and an ethyl group at position 3. The molecular formula for this compound is C₈H₉ClO.[1][2][3][4][5] The arrangement of these functional groups on the benzene (B151609) ring dictates its chemical properties and reactivity.
-
IUPAC Name: this compound[2]
Crystal structure analysis reveals that the ethyl group is oriented nearly perpendicular to the aromatic ring.[8][9]
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented below for easy reference and comparison.
| Property | Value | Source |
| Molecular Weight | 156.61 g/mol | [1][2][3][4][6] |
| Molecular Formula | C₈H₉ClO | [1][2][3][4][5] |
| Melting Point | 45-50 °C | [3][4][6][7] |
| Boiling Point | 248.1 ± 20.0 °C (Predicted) | [3] |
| Density | 1.180 ± 0.06 g/cm³ (Predicted) | [3] |
| Flash Point | >113 °C (>235.4 °F) | [3][6] |
| pKa | 9.62 ± 0.18 (Predicted) | [3] |
| XLogP3 | 3.5 | [2] |
| Appearance | Light yellow to off-white solid | [3] |
Experimental Protocols: Synthesis
The synthesis of this compound can be achieved through several methods. Two prominent protocols are detailed below.
Protocol 1: Chlorination of 3-Ethylphenol (B1664133) [8]
This method involves the direct chlorination of a precursor molecule.
-
Reactants: 3-ethylphenol, sulfuryl chloride (SO₂Cl₂), ferric chloride (FeCl₃) as a catalyst, and carbon tetrachloride (CCl₄) as a solvent.
-
Procedure:
-
Dissolve 3-ethylphenol in carbon tetrachloride.
-
Add a catalytic amount of ferric chloride to the solution.
-
Slowly add sulfuryl chloride to the reaction mixture. The reaction is typically carried out at room temperature.
-
Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography or Gas Chromatography).
-
Upon completion, the reaction mixture is worked up. This typically involves washing with water and a mild base (e.g., sodium bicarbonate solution) to remove unreacted acid and catalyst.
-
The organic layer is dried over an anhydrous salt (e.g., sodium sulfate).
-
The solvent is removed under reduced pressure.
-
The crude product is purified, often by recrystallization or column chromatography, to yield pure this compound.
-
Protocol 2: Sandmeyer Reaction Approach [8]
This multi-step synthesis involves the introduction of the chloro group via a diazonium salt intermediate.
-
Starting Material: 1-ethyl-2-nitrobenzene.
-
Step 1: Reduction: The nitro group of 1-ethyl-2-nitrobenzene is reduced to an amino group to form 2-ethylaniline (B167055). This is often achieved using a reducing agent like tin and hydrochloric acid.
-
Step 2: Diazotization: The resulting 2-ethylaniline is treated with a solution of sodium nitrite (B80452) in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
Step 3: Hydroxylation: The diazonium salt is then subjected to a reaction that replaces the diazonium group with a hydroxyl group to form 3-ethylphenol.
-
Step 4: Chlorination (Sandmeyer Reaction): The previously formed 3-ethylphenol is then chlorinated. A more direct Sandmeyer approach would involve diazotization of an appropriate amino-phenol precursor followed by reaction with cuprous chloride (CuCl) to introduce the chlorine atom. A variation involves adding a hydroxyl group to 1-ethyl-2-nitrobenzene, followed by an acidic workup and a subsequent Sandmeyer reaction with CuCl.[8]
-
Purification: As with the first protocol, the final product requires purification, typically through recrystallization or chromatography.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the structural elucidation and molecular weight determination of a chemical compound like this compound.
Caption: Workflow for Molecular Structure and Weight Determination.
Applications in Research
This compound serves as a valuable tool in biomedical research. It is known as a ryanodine (B192298) receptor antagonist and is frequently used as a research tool and diagnostic reagent for studying malignant hyperthermia.[1][3][6] Its biological activity on Ca²⁺ deposits in muscle cells has also been a subject of investigation.[8]
References
- 1. scbt.com [scbt.com]
- 2. This compound | C8H9ClO | CID 84223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 14143-32-9 [m.chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. This compound 97 14143-32-9 [sigmaaldrich.com]
- 7. This compound 97 14143-32-9 [sigmaaldrich.com]
- 8. 4-Chloro-3-ethylphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Solubility Profile of 4-Chloro-3-ethylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-chloro-3-ethylphenol, a key intermediate in the synthesis of various pharmaceuticals and other commercially significant compounds. Understanding the solubility of this compound is critical for its effective use in research, development, and manufacturing processes, including reaction kinetics, purification, and formulation. This document summarizes available solubility data, details experimental protocols for its determination, and provides visual representations of key concepts.
Core Concepts in Solubility
The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of this compound is influenced by several factors, including the chemical nature of the solvent, temperature, and pH. As a substituted phenol, it possesses both a hydrophobic benzene (B151609) ring and a polar hydroxyl group, leading to a nuanced solubility profile. Generally, this compound is sparingly soluble in water and exhibits higher solubility in organic solvents.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, based on the solubility of structurally similar compounds and general principles of organic chemistry, a qualitative and estimated solubility profile can be presented. For instance, the related compound 4-chloro-3-methylphenol (B1668792) has a reported water solubility of 3.9 g/L.[1] It is expected that this compound would have a comparable, if slightly lower, aqueous solubility due to the larger hydrophobic ethyl group.
For organic solvents, this compound is considered to be readily soluble. The table below provides an estimated solubility profile. Researchers are strongly encouraged to determine precise solubility data for their specific applications using the experimental protocols outlined in the subsequent section.
| Solvent Classification | Solvent | Expected Solubility Range | Temperature (°C) |
| Polar Protic | Water | Low (estimated < 4 g/L) | 25 |
| Methanol | High | 25 | |
| Ethanol | High | 25 | |
| Polar Aprotic | Acetone | High | 25 |
| Dimethyl Sulfoxide (DMSO) | High | 25 | |
| Nonpolar | Diethyl Ether | High | 25 |
| Toluene | Moderate to High | 25 | |
| Hexane | Low to Moderate | 25 |
Note: "Low," "Moderate," and "High" are qualitative descriptors. For precise quantitative data, experimental determination is necessary.
Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.
1. Materials and Equipment:
-
This compound (solid, high purity)
-
Selected solvents (high purity)
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Vials or flasks with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Volumetric flasks
-
Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies may be needed to determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Quantification:
-
Accurately dilute the filtered solution with the appropriate solvent in a volumetric flask.
-
Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC with a calibration curve).
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).
-
3. Considerations:
-
Purity of Compound and Solvents: The use of high-purity materials is essential for accurate solubility determination.
-
Temperature Control: Maintaining a constant and uniform temperature during equilibration is critical as solubility is temperature-dependent.
-
pH of Aqueous Solutions: For aqueous solvents, the pH should be controlled and reported, as the ionization of the phenolic hydroxyl group will significantly affect solubility.
-
Equilibrium Time: Ensure that the system has reached equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the solubility value remains constant.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Logical Relationship of Solubility
The solubility of this compound is governed by the principle of "like dissolves like." The diagram below illustrates the relationship between the compound's structure, solvent polarity, and expected solubility.
References
Spectral Analysis of 4-Chloro-3-ethylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for the compound 4-Chloro-3-ethylphenol. The information presented is intended to support research, development, and quality control activities where this compound is utilized.
Introduction
This compound is a substituted phenolic compound with applications in various chemical and biological studies. Accurate spectral characterization is crucial for its identification, purity assessment, and understanding its chemical behavior. This document summarizes the key NMR and IR spectral features of this compound and provides general experimental methodologies for acquiring such data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound.
Table 1: ¹H NMR Spectral Data Summary for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available | Data not available | Data not available | Data not available |
Table 2: ¹³C NMR Spectral Data Summary for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available | Data not available |
Note: Experimentally obtained spectral data for this compound is referenced in databases such as PubChem, with original sources cited as Sigma-Aldrich and W. Robien, Inst. of Org. Chem., Univ. of Vienna.[1] However, specific, publicly available quantitative data was not found in the performed search.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The expected IR absorption bands for this compound are detailed in Table 3.
Table 3: IR Spectral Data Summary for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| Data not available | Data not available |
Note: While PubChem indicates the availability of vapor-phase IR spectra from Sigma-Aldrich, specific peak data was not readily accessible in the conducted search.
Experimental Protocols
The following are generalized experimental protocols for obtaining NMR and IR spectra of phenolic compounds like this compound. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shift of the phenolic hydroxyl proton.
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration (δ = 0.00 ppm).
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher.
-
Typical acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
For ¹³C NMR spectroscopy, a proton-decoupled sequence is typically used to simplify the spectrum. A higher number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Sample Preparation (KBr Pellet):
-
Grind a small amount of this compound with dry potassium bromide (KBr) powder in a mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
Record the IR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty sample compartment (or the pure KBr pellet) before running the sample spectrum.
-
The final spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow from sample preparation to spectral data analysis for this compound.
Caption: Workflow for the spectral analysis of this compound.
References
The Core Mechanism of Action of 4-Chloro-3-ethylphenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-3-ethylphenol is a halogenated phenolic compound recognized for its antimicrobial properties. While specific quantitative data on its spectrum of activity is not extensively documented in publicly available literature, its mechanism of action can be inferred from the well-established activity of related phenolic compounds. This guide elucidates the putative core mechanisms by which this compound exerts its antimicrobial effects, focusing on membrane disruption, metabolic inhibition, and protein denaturation. Detailed experimental protocols for evaluating these mechanisms are provided, alongside illustrative data tables and pathway diagrams to support researchers in the fields of antimicrobial drug discovery and development.
Introduction
Phenolic compounds have a long history as effective antimicrobial agents. Their efficacy is largely attributed to their ability to interact with and disrupt microbial cells through multiple pathways, making the development of resistance more challenging for microorganisms. This compound, a substituted phenol, is expected to share these general mechanisms of action. Its lipophilic nature, enhanced by the ethyl and chloro substituents, likely facilitates its interaction with the lipid-rich environments of microbial cell membranes. This document serves as a technical guide to the presumed antimicrobial mechanism of this compound, drawing parallels from closely related and well-studied phenolic compounds.
Putative Core Mechanism of Action
The antimicrobial activity of this compound is believed to be multifactorial, primarily targeting the integrity and function of the microbial cell. The core mechanisms can be categorized as follows:
-
Disruption of the Cytoplasmic Membrane: This is considered the primary mode of action for most phenolic compounds. This compound is thought to partition into the lipid bilayer of the cytoplasmic membrane, disrupting its structure and function. This leads to:
-
Increased Membrane Permeability: The integration of phenolic molecules into the membrane alters its fluidity and creates pores, leading to the leakage of essential intracellular components such as ions (K+), ATP, and nucleic acids.
-
Dissipation of the Proton Motive Force: The increased permeability of the membrane to protons (H+) dissipates the electrochemical gradient across the membrane, which is crucial for ATP synthesis, nutrient transport, and motility.
-
-
Denaturation of Proteins: At higher concentrations, this compound can cause the denaturation of both membrane-bound and intracellular proteins. This occurs through the disruption of the hydrogen bonds and hydrophobic interactions that maintain the protein's tertiary structure, leading to a loss of function.
-
Inhibition of Enzyme Activity: Specific enzymes that are critical for microbial metabolism can be inhibited by this compound. The compound can bind to the active sites or allosteric sites of enzymes, interfering with their catalytic activity and disrupting essential metabolic pathways.
Signaling Pathway and Logical Relationship Diagram
Caption: Putative mechanism of action of this compound.
Quantitative Data (Illustrative)
While specific experimental data for this compound is scarce, the following tables provide an illustrative summary of the types of quantitative data that would be generated through the experimental protocols outlined in this guide. The values are hypothetical and based on typical results for halogenated phenolic compounds.
Table 1: Illustrative Minimum Inhibitory Concentrations (MIC) of this compound
| Microorganism | Type | Illustrative MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | 16 |
| Bacillus subtilis | Gram-positive Bacteria | 8 |
| Escherichia coli | Gram-negative Bacteria | 64 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 128 |
| Candida albicans | Fungi (Yeast) | 32 |
| Aspergillus niger | Fungi (Mold) | 64 |
Table 2: Illustrative Effect of this compound on Microbial Membrane Integrity
| Parameter | Microorganism | Concentration | Illustrative Result |
| Membrane Potential | S. aureus | 1 x MIC | 85% decrease in fluorescence |
| ATP Leakage | S. aureus | 1 x MIC | 5-fold increase in extracellular ATP |
| Membrane Potential | E. coli | 1 x MIC | 70% decrease in fluorescence |
| ATP Leakage | E. coli | 1 x MIC | 3-fold increase in extracellular ATP |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to elucidate the antimicrobial mechanism of action of a compound like this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Microbial cultures (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Workflow Diagram:
Caption: Workflow for MIC determination.
Procedure:
-
Prepare a 2-fold serial dilution of the this compound stock solution in the appropriate broth medium in a 96-well plate.
-
Prepare a microbial inoculum and adjust its concentration to approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Add the microbial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits microbial growth. This can be confirmed by measuring the optical density at 600 nm (OD600).
Membrane Potential Assay
This protocol uses a fluorescent dye that is sensitive to changes in membrane potential.
Objective: To assess the effect of this compound on the cytoplasmic membrane potential of microbial cells.
Materials:
-
Microbial cells in logarithmic growth phase
-
This compound
-
Membrane potential-sensitive fluorescent dye (e.g., DiSC3(5))
-
Buffer (e.g., PBS with glucose)
-
Fluorometer or fluorescence microscope
Procedure:
-
Harvest microbial cells from a mid-log phase culture by centrifugation and wash them with buffer.
-
Resuspend the cells in the buffer to a specific optical density.
-
Add the membrane potential-sensitive dye to the cell suspension and incubate to allow the dye to accumulate in polarized cells, leading to fluorescence quenching.
-
Add different concentrations of this compound to the cell suspension.
-
Monitor the change in fluorescence over time. Depolarization of the membrane will cause the release of the dye and an increase in fluorescence.
ATP Leakage Assay
This protocol measures the amount of ATP released from cells into the extracellular medium.
Objective: To determine if this compound causes leakage of ATP from microbial cells.
Materials:
-
Microbial cells in logarithmic growth phase
-
This compound
-
ATP bioluminescence assay kit (containing luciferase and luciferin)
-
Luminometer
Procedure:
-
Prepare a microbial cell suspension as described in the membrane potential assay.
-
Treat the cells with various concentrations of this compound for a defined period.
-
Centrifuge the cell suspension to pellet the cells.
-
Collect the supernatant, which contains the extracellular ATP.
-
Use the ATP bioluminescence assay kit to measure the ATP concentration in the supernatant according to the manufacturer's instructions. An increase in luminescence compared to untreated controls indicates ATP leakage.
Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibition of a specific microbial enzyme.
Objective: To determine if this compound inhibits the activity of a specific microbial enzyme.
Materials:
-
Purified microbial enzyme
-
Substrate for the enzyme
-
This compound
-
Buffer for the enzyme reaction
-
Spectrophotometer or other appropriate detection instrument
Procedure:
-
In a reaction vessel (e.g., a cuvette or microplate well), combine the buffer, the purified enzyme, and different concentrations of this compound.
-
Pre-incubate the enzyme with the inhibitor for a short period.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the rate of the reaction (e.g., by measuring the change in absorbance of a product over time).
-
Calculate the percentage of enzyme inhibition at each concentration of this compound compared to a control reaction without the inhibitor.
Conclusion
The mechanism of action of this compound, like other phenolic compounds, is centered on the disruption of the microbial cytoplasmic membrane, leading to a cascade of events that culminate in cell death. While direct quantitative data for this specific compound is not widely available, the experimental protocols provided in this guide offer a robust framework for its comprehensive evaluation. Further research to generate specific MIC values and to quantify its effects on membrane integrity and enzyme activity will be invaluable for its potential applications as an antimicrobial agent in various industrial and pharmaceutical settings. The provided diagrams and illustrative data serve as a foundational resource for researchers embarking on the detailed characterization of this compound and other novel antimicrobial compounds.
Toxicological Profile of 4-Chloro-3-ethylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available toxicological data for 4-Chloro-3-ethylphenol. Due to a notable lack of specific quantitative toxicity studies on this compound, this guide incorporates data from the structurally similar compound 4-chloro-3-methylphenol (B1668792) (p-chloro-m-cresol, PCMC) as a surrogate for comparative purposes. This is clearly indicated in the data tables. The information presented is intended for research and professional purposes and should not be used for clinical or diagnostic applications.
Chemical and Physical Properties
This compound is a chlorinated phenolic compound. Its basic chemical and physical properties are summarized below.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 14143-32-9 | [2] |
| Molecular Formula | C₈H₉ClO | [1] |
| Molecular Weight | 156.61 g/mol | [1] |
| Appearance | White to pinkish crystalline solid | [3] |
| Melting Point | 64-66 °C | [3] |
| Solubility | Soluble in aqueous base | [3] |
Toxicological Data
The following tables summarize the available quantitative toxicological data for this compound and its surrogate, 4-chloro-3-methylphenol.
Acute Toxicity
| Endpoint | Species | Route | Value | Classification/Remarks | Reference |
| LD₅₀ (4-chloro-3-methylphenol) | Rat (Sprague-Dawley, male) | Oral | 5129 mg/kg | Harmful if swallowed. Clinical signs included tremors, convulsions, and immobilization. | [4] |
| LD₅₀ (4-chloro-3-methylphenol) | Rat (Sprague-Dawley, female) | Oral | 3636 mg/kg | Harmful if swallowed. | [4] |
| LD₅₀ (4-chloro-3-methylphenol) | Rat (Wistar II, male) | Oral | 1830 mg/kg | - | [4][5] |
| LD₅₀ (4-chloro-3-methylphenol) | Rat | Dermal | > 2000 mg/kg bw | Not classified as acutely toxic via dermal route. | [3][6][7] |
| LC₅₀ (4-chloro-3-methylphenol) | Rat | Inhalation | > 583 mg/m³ (4 hours) | Not classified as acutely toxic via inhalation. | [4] |
No specific acute toxicity data (LD₅₀/LC₅₀) was found for this compound.
Skin and Eye Irritation
| Endpoint | Species | Result | Classification | Reference |
| Skin Irritation (this compound) | - | Causes skin irritation | Skin Irritant Category 2 | [1] |
| Eye Irritation (this compound) | - | Causes serious eye irritation | Eye Irritant Category 2 | [1] |
| Skin Corrosion (4-chloro-3-methylphenol) | Rabbit | Corrosive after 1 to 4 hours of exposure | Skin Corrosion Category 1C | [6][8] |
| Eye Damage (4-chloro-3-methylphenol) | Rabbit | Causes burns | Serious Eye Damage Category 1 | [6][8] |
Sensitization
| Endpoint | Species | Result | Classification | Reference |
| Skin Sensitization (4-chloro-3-methylphenol) | Guinea pig | Positive (Maximization Test) | Skin Sensitizer Category 1B | [6][8] |
Repeated Dose Toxicity
| Endpoint | Species | Route | Duration | NOAEL | LOAEL | Critical Effect | Reference |
| Sub-chronic Toxicity (4-chloro-3-methylphenol) | Rat (Wistar) | Oral (diet) | 13 weeks | 167 mg/kg/day | - | Decrease in body weight gain (5-6%). | [4] |
| Sub-chronic Toxicity (4-chloro-3-methylphenol) | Rat | Oral (gavage) | 28 days | 200 mg/kg/day | 400 mg/kg/day | Decreased body weight gain. | [9] |
| Chronic Toxicity (4-chloro-3-methylphenol) | Rat (Wistar) | Oral (diet) | 24 months | 21 mg/kg/day | 103.1 mg/kg/day | Degeneration of seminiferous tubules and reduced epididymal spermatozoa in males. | [4][9] |
No specific repeated dose toxicity data (NOAEL/LOAEL) was found for this compound.
Genotoxicity
| Assay | Test System | Metabolic Activation | Result | Reference |
| Ames Test (4-chloro-3-methylphenol) | S. typhimurium | With & Without | Negative | [6] |
| Unscheduled DNA Synthesis (4-chloro-3-methylphenol) | Rat hepatocytes | - | Negative | [6] |
| In vitro Mammalian Cell Gene Mutation Test (4-chloro-3-methylphenol) | Chinese hamster ovary cells | - | Negative | [6] |
| In vivo Micronucleus Test (4-chloro-3-methylphenol) | Mouse bone marrow | - | Negative | [6] |
No specific genotoxicity data was found for this compound.
Carcinogenicity
No data is available on the carcinogenic potential of this compound. For the surrogate, 4-chloro-3-methylphenol, it has not been classified as a carcinogen by major regulatory agencies.[10]
Reproductive and Developmental Toxicity
| Endpoint | Species | Route | NOAEL (Maternal) | NOAEL (Developmental) | LOAEL (Developmental) | Critical Effect | Reference |
| Developmental Toxicity (4-chloro-3-methylphenol) | Rat (Wistar) | Oral (gavage) | 30 mg/kg/day | 30 mg/kg/day | 100 mg/kg/day | Changes in sex ratio of offspring. | [4][11] |
No specific reproductive or developmental toxicity data was found for this compound.
Mechanism of Action: Ryanodine (B192298) Receptor Antagonism
This compound is known to act as a ryanodine receptor (RyR) antagonist.[2] RyRs are intracellular calcium release channels located on the membrane of the sarcoplasmic/endoplasmic reticulum, playing a crucial role in excitation-contraction coupling in muscle cells and calcium signaling in various cell types.
By modulating the activity of RyRs, this compound can disrupt intracellular calcium homeostasis. This is the basis for its use as a diagnostic reagent for malignant hyperthermia, a condition involving uncontrolled calcium release in muscle cells.
The following diagram illustrates the general signaling pathway of ryanodine receptor-mediated calcium release and the proposed point of intervention for this compound.
Experimental Protocols
The following are generalized protocols for key toxicological assays, based on OECD guidelines. Specific experimental details may vary.
Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)
Objective: To determine the acute oral toxicity of a substance and to classify it according to the Globally Harmonized System (GHS).
Experimental Workflow:
Methodology:
-
Test Animals: Typically, young adult female rats are used. Animals are acclimatized and fasted prior to dosing.
-
Dose Levels: A stepwise procedure is used with fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The starting dose is selected based on available information.
-
Administration: The test substance is administered by gavage in a single dose.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
-
Endpoint: The GHS classification is determined based on the number of mortalities at specific dose levels. A gross necropsy of all animals is performed.
In Vitro Mammalian Cell Micronucleus Test (OECD 487)
Objective: To identify substances that induce cytogenetic damage, leading to the formation of micronuclei in the cytoplasm of interphase cells.
Experimental Workflow:
Methodology:
-
Test System: Human peripheral blood lymphocytes or suitable cell lines (e.g., CHO, TK6) are used.
-
Treatment: Cells are exposed to at least three concentrations of the test substance, with and without an exogenous metabolic activation system (S9 mix).
-
Cytokinesis Block: Cytochalasin B is added to the culture to inhibit cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one mitosis.
-
Harvesting and Staining: Cells are harvested, fixed, and stained (e.g., with Giemsa).
-
Scoring: The frequency of micronucleated cells in at least 2000 binucleated cells per concentration is determined.
-
Data Analysis: The results are statistically analyzed to determine if there is a significant, dose-dependent increase in micronucleated cells compared to the negative control.
Prenatal Developmental Toxicity Study (OECD 414)
Objective: To assess the potential of a substance to cause adverse effects on the pregnant female and the developing embryo and fetus.
Experimental Workflow:
Methodology:
-
Test Animals: Pregnant rodents (usually rats or rabbits) are used.
-
Dose Administration: The test substance is administered daily to pregnant females, typically during the period of major organogenesis.
-
Maternal Observations: Dams are observed for clinical signs of toxicity, body weight changes, and food consumption.
-
Fetal Examination: Shortly before natural delivery, the dams are euthanized, and the uterine contents are examined. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.
-
Endpoints: Maternal toxicity (e.g., reduced body weight gain) and developmental toxicity (e.g., fetal malformations, reduced fetal weight, increased resorptions) are assessed to determine the No-Observed-Adverse-Effect Levels (NOAELs) for both.
Conclusion
The toxicological profile of this compound indicates that it is harmful if swallowed and is a skin and eye irritant. Due to the limited availability of specific quantitative toxicity data, a definitive assessment of its chronic, reproductive, and genotoxic potential is challenging. Data from the structurally similar compound, 4-chloro-3-methylphenol, suggests potential for reproductive effects at high doses but a general lack of genotoxicity. The primary mechanism of action appears to be the antagonism of ryanodine receptors, leading to disruptions in intracellular calcium signaling. Further research is warranted to establish a more complete and specific toxicological profile for this compound. Researchers and drug development professionals should exercise caution and consider the available data and data gaps when handling and evaluating this compound.
References
- 1. This compound | C8H9ClO | CID 84223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-氯-3-乙基苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-Chloro-3-methylphenol | C7H7ClO | CID 1732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. 4-Chloro-3-methylphenol - Safety Data Sheet [chemicalbook.com]
- 7. 4-Chloro-3-methylphenol CAS 59-50-7 | 802295 [merckmillipore.com]
- 8. fishersci.com [fishersci.com]
- 9. canada.ca [canada.ca]
- 10. storamjabatankimiafakultisainsutm.wordpress.com [storamjabatankimiafakultisainsutm.wordpress.com]
- 11. Screening assessment phenol, 4-chloro-3-methyl- (Chlorocresol) - Canada.ca [canada.ca]
An In-depth Technical Guide to the Antimicrobial and Antifungal Properties of 4-Chloro-3-ethylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-3-ethylphenol is a halogenated phenolic compound with recognized antimicrobial and antifungal properties[1]. While specific quantitative data on its spectrum of activity remains limited in publicly accessible literature, the broader class of chlorinated phenols demonstrates significant efficacy against a range of microbial pathogens. This technical guide synthesizes the available information on this compound and related phenolic compounds, detailing their proposed mechanisms of action, providing standardized experimental protocols for efficacy testing, and presenting logical frameworks for understanding their antimicrobial effects. This document aims to serve as a foundational resource for researchers investigating this compound as a potential lead compound in the development of new antimicrobial and antifungal agents.
Introduction
The rise of antimicrobial resistance necessitates the exploration of novel chemical entities with potent and broad-spectrum activity. Phenolic compounds, both naturally occurring and synthetic, have long been recognized for their antimicrobial properties[2][3][4]. This compound (C8H9ClO), a substituted phenol, belongs to this class of molecules and is noted for its antimicrobial and antifungal characteristics[1]. Understanding its efficacy, mechanism of action, and methods for evaluation is crucial for its potential development as a therapeutic or preservative agent.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1.
| Property | Value | Reference |
| CAS Number | 14143-32-9 | [1][5] |
| Molecular Formula | C8H9ClO | [1][5] |
| Molecular Weight | 156.61 g/mol | [1][5][6] |
| Appearance | Colorless liquid or solid | [1] |
| Melting Point | 45-50 °C | [1][5] |
| LogP | 2.608 | [1] |
Antimicrobial and Antifungal Activity
Proposed Mechanisms of Action
The antimicrobial and antifungal activity of phenolic compounds is typically multifaceted, involving disruption of cellular structures and metabolic pathways. The proposed mechanisms, extrapolated from the broader class of phenolic compounds, are detailed below.
Bacterial Mechanism of Action
The primary antibacterial action of phenolic compounds is attributed to their ability to interact with and disrupt the bacterial cell membrane[2][4][10]. This interaction leads to a cascade of events culminating in cell death.
-
Membrane Disruption: Phenolic compounds can intercalate into the lipid bilayer of the cell membrane, altering its fluidity and permeability[2][11]. This disruption can lead to the leakage of essential intracellular components such as ions, ATP, and nucleic acids[2].
-
Enzyme Inhibition: These compounds can inhibit the activity of essential bacterial enzymes, including those involved in energy metabolism and protein synthesis[3][10].
-
Inhibition of Nucleic Acid Synthesis: Some phenolic compounds have been shown to interfere with DNA and RNA synthesis, thereby halting cell replication and transcription[3][10].
dot
Antifungal Mechanism of Action
The antifungal mechanisms of phenolic compounds share similarities with their antibacterial actions, with a primary focus on disrupting the fungal cell membrane and key cellular processes.
-
Ergosterol (B1671047) Biosynthesis Inhibition: A key target in fungi is the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its inhibition compromises membrane integrity[9][12].
-
Cell Wall Disruption: Phenolic compounds can interfere with the synthesis of cell wall components like chitin (B13524) and β-glucan, leading to osmotic instability and cell lysis.
-
Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential and inhibition of the respiratory chain can lead to a decrease in ATP production and an increase in reactive oxygen species (ROS), causing oxidative stress and apoptosis[9].
dot
Experimental Protocols
Standardized protocols are essential for the accurate assessment of the antimicrobial and antifungal properties of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria)
-
Positive control (microorganism in broth without the compound)
-
Negative control (broth only)
-
Solvent control (microorganism in broth with the same concentration of the solvent used to dissolve the compound)
Procedure:
-
Serial Dilution: Prepare serial two-fold dilutions of the this compound stock solution in the microtiter plate using the appropriate broth.
-
Inoculation: Add the standardized microbial inoculum to each well, except for the negative control wells.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
dot
Deferred Growth Inhibition Assay
This assay is useful for assessing the production of diffusible antimicrobial compounds.
Materials:
-
Agar (B569324) plates with appropriate medium (e.g., Brain Heart Infusion agar)
-
Overnight cultures of the test (producer) and indicator (susceptible) strains
-
Sterile swabs or inoculation loops
Procedure:
-
Inoculation of Producer Strain: Inoculate the test strain (potentially producing an antimicrobial) as a single streak or spot in the center of the agar plate.
-
Incubation: Incubate the plate to allow for the growth of the producer strain and diffusion of any antimicrobial compounds.
-
Inoculation of Indicator Strain: Inoculate the indicator strain as a lawn or in streaks perpendicular to the producer strain.
-
Second Incubation: Re-incubate the plate under appropriate conditions.
-
Observation: Observe for a zone of inhibition around the producer strain, indicating the production of a diffusible antimicrobial substance.
Future Directions and Conclusion
This compound presents an interesting scaffold for the development of novel antimicrobial and antifungal agents. However, a significant gap exists in the literature regarding its specific spectrum of activity and quantitative efficacy. Future research should focus on:
-
Comprehensive MIC and MBC testing: Evaluating this compound against a broad panel of clinically relevant bacteria and fungi.
-
Mechanism of action studies: Elucidating the precise molecular targets and pathways affected by this compound in microbial cells.
-
In vivo efficacy and toxicity studies: Assessing the therapeutic potential and safety profile of this compound in animal models of infection.
References
- 1. guidechem.com [guidechem.com]
- 2. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound 97 14143-32-9 [sigmaaldrich.com]
- 6. This compound | C8H9ClO | CID 84223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 9. The potential role of plant secondary metabolites on antifungal and immunomodulatory effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Potential of Systems Biology to Discover Antibacterial Mechanisms of Plant Phenolics [frontiersin.org]
- 11. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
- 12. Antifungal Activity of Phenolic and Polyphenolic Compounds from Different Matrices of Vitis vinifera L. against Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: HPLC Analysis of 4-Chloro-3-ethylphenol
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Chloro-3-ethylphenol. The described protocol is intended for researchers, scientists, and professionals in drug development and quality control.
Introduction
This compound is a chemical intermediate used in the synthesis of various pharmaceutical and agricultural compounds.[1][2] Accurate and reliable quantification of this compound is crucial for ensuring product quality and for various research applications.[3] High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of phenolic compounds due to its sensitivity, specificity, and reproducibility. This note outlines a reverse-phase HPLC method suitable for the determination of this compound. The method is based on established principles of reversed-phase chromatography for similar phenolic compounds.[4][5][6]
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reverse-phase C18 column is recommended. A suitable example is the Newcrom R1, which has low silanol (B1196071) activity.[4][5]
-
Data Acquisition and Processing: Chromatography data station for instrument control, data acquisition, and processing.
-
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
This compound reference standard (97% purity or higher)[7]
-
-
Glassware and Consumables: Volumetric flasks, pipettes, autosampler vials with septa.
Preparation of Solutions
-
Mobile Phase: A mixture of acetonitrile and water is used as the mobile phase.[4][5] The exact ratio can be optimized for best separation. A common starting point is a 50:50 (v/v) mixture of acetonitrile and water, acidified with 0.1% phosphoric acid to suppress the ionization of the phenol.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
HPLC Method Parameters
The following table summarizes the recommended HPLC conditions. These are based on methods for similar compounds and may require optimization for specific instruments and columns.[8]
| Parameter | Recommended Condition |
| Column | C18, 100 mm x 4.6 mm, 3.5 µm particle size |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Run Time | 10 minutes |
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for HPLC analysis.
Data Presentation
The quantitative data for the analysis should be summarized in a clear and structured manner. The following table illustrates a potential format for presenting the results of a method validation study. The values presented are hypothetical and based on a similar validated method for 4-chloro-3-methylphenol.[8]
| Validation Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~20 ng/mL |
| Limit of Quantification (LOQ) | ~60 ng/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Conclusion
The described HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. The method is straightforward and utilizes common instrumentation and reagents, making it accessible for most analytical laboratories. Method optimization and validation are recommended to ensure suitability for specific applications and sample matrices.
References
- 1. echemi.com [echemi.com]
- 2. Page loading... [wap.guidechem.com]
- 3. scbt.com [scbt.com]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. Separation of 4-Chloro-3-methylphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. halocolumns.com [halocolumns.com]
- 7. This compound, 97%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Chloro-3-ethylphenol (4-CEP) in Malignant Hyperthermia Diagnosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malignant hyperthermia (MH) is a life-threatening pharmacogenetic disorder characterized by a hypermetabolic state triggered by certain volatile anesthetics and depolarizing muscle relaxants in susceptible individuals. The underlying cause is typically a mutation in the ryanodine (B192298) receptor type 1 (RyR1), a calcium release channel in the sarcoplasmic reticulum of skeletal muscle.[1][2] The gold standard for MH diagnosis is the in vitro contracture test (IVCT), which measures the contracture response of biopsied muscle tissue to caffeine (B1668208) and halothane.[3] However, the IVCT has limitations in terms of specificity.
4-Chloro-3-ethylphenol (4-CEP) is a potent agonist of the RyR1 receptor that has emerged as a promising diagnostic agent for MH.[4] It induces calcium release from the sarcoplasmic reticulum, leading to muscle contracture. Studies have shown that muscle from MH-susceptible (MHS) individuals exhibits a significantly higher sensitivity to 4-CEP compared to muscle from non-susceptible (MHN) individuals, suggesting its potential to improve the accuracy of MH diagnosis. These application notes provide detailed protocols for the use of 4-CEP in the diagnosis of MH, including the in vitro contracture test and calcium imaging assays.
Mechanism of Action
4-CEP acts directly on the RyR1 channel, promoting its open state and thereby facilitating the release of calcium ions (Ca2+) from the sarcoplasmic reticulum into the myoplasm. In individuals with MH-associated RyR1 mutations, the receptor is often hypersensitive to activating ligands. 4-CEP potentiates this effect, leading to an exaggerated and sustained increase in myoplasmic Ca2+ concentration. This uncontrolled elevation in intracellular calcium triggers a cascade of events, including sustained muscle contraction, accelerated metabolism, and heat production, which are the hallmarks of an MH episode. The "domain switch" model of RyR1 function suggests that MH mutations may destabilize the closed state of the channel, and agonists like 4-CEP likely exacerbate this instability.[5]
Signaling Pathway
References
- 1. Identification of novel mutations in the ryanodine-receptor gene (RYR1) in malignant hyperthermia: genotype-phenotype correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ryanodine receptor mutations in malignant hyperthermia and central core disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Management of malignant hyperthermia: diagnosis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel ryanodine receptor mutation that may cause malignant hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Aspects Implicated in Dantrolene Selectivity with Respect to Ryanodine Receptor Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Chloro-3-ethylphenol in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-Chloro-3-ethylphenol as a versatile building block in organic synthesis. Its chemical structure, featuring a reactive hydroxyl group and a chlorinated aromatic ring, makes it a valuable precursor for the synthesis of a variety of organic molecules, including potential pharmaceutical and agrochemical agents.
Application Notes
This compound is a substituted phenolic compound that serves as a key intermediate in the synthesis of more complex molecules. The presence of the hydroxyl group allows for a range of reactions, primarily O-alkylation and O-acylation, to introduce diverse functional groups and build molecular complexity. The chloro and ethyl substituents on the aromatic ring can influence the reactivity of the phenol (B47542) and provide specific steric and electronic properties to the final products, which can be crucial for their biological activity.
Key Synthetic Applications:
-
Synthesis of Aryloxyacetic Acids: The reaction of this compound with chloroacetic acid or its esters, via a Williamson ether synthesis-type reaction, yields (4-chloro-3-ethylphenoxy)acetic acids. This structural motif is present in some herbicides and pharmaceuticals. The resulting carboxylic acid can be further functionalized.
-
Synthesis of Aryl Ethers: The hydroxyl group can be readily alkylated using various alkyl halides in the presence of a base to form a wide array of aryl ethers. These ether derivatives are common in medicinal chemistry and materials science.
-
Synthesis of Phenyl Esters: Esterification of the phenolic hydroxyl group with acyl chlorides or acid anhydrides provides access to a range of phenyl esters. This transformation is useful for installing ester functionalities that can act as prodrugs or be part of a pharmacophore. The Schotten-Baumann reaction is a classic and effective method for this purpose.
The following sections provide detailed experimental protocols for the synthesis of (4-chloro-3-ethylphenoxy)acetic acid and the esterification of this compound.
Experimental Protocols
Protocol 1: Synthesis of (4-Chloro-3-ethylphenoxy)acetic Acid
This protocol is adapted from a similar procedure for the synthesis of p-methyl phenoxy acetic acid and describes the O-alkylation of this compound with chloroacetic acid.
Reaction Scheme:
Materials:
-
This compound
-
Chloroacetic acid
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl, dilute)
-
Diethyl ether
-
Sodium carbonate (Na₂CO₃) solution (5%)
-
Deionized water
-
Round bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Separatory funnel
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round bottom flask, dissolve this compound (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq).
-
To this solution, add chloroacetic acid (1.0 eq).
-
Heat the reaction mixture under reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, acidify the reaction mixture to a pH of approximately 2 with dilute hydrochloric acid. This will precipitate the crude (4-chloro-3-ethylphenoxy)acetic acid.
-
Extract the product into diethyl ether (3 x 50 mL).
-
Wash the combined organic extracts with water (2 x 50 mL).
-
To purify the product, extract the ethereal solution with a 5% sodium carbonate solution (3 x 30 mL). The product will move to the aqueous phase as its sodium salt.
-
Wash the combined aqueous extracts with a small amount of diethyl ether to remove any remaining neutral impurities.
-
Re-acidify the aqueous solution with dilute hydrochloric acid to precipitate the pure (4-chloro-3-ethylphenoxy)acetic acid.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven.
Expected Yield and Physical Properties (based on analogous reactions):
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Melting Point (°C) |
| (4-chloro-3-ethylphenoxy)acetic acid | C₁₀H₁₁ClO₃ | 214.64 | 75-85 | Not reported, but expected to be a solid |
Protocol 2: Esterification of this compound via Schotten-Baumann Reaction
This protocol describes the synthesis of an ester from this compound and an acyl chloride in the presence of a base. Acetyl chloride is used as a representative acylating agent.
Reaction Scheme:
Materials:
-
This compound
-
Acetyl chloride (or other acyl chloride)
-
Sodium hydroxide (NaOH) solution (10%) or Pyridine (B92270)
-
Dichloromethane (B109758) (CH₂Cl₂) or Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round bottom flask or Erlenmeyer flask
-
Stirring plate and stir bar
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in a 10% aqueous sodium hydroxide solution (2.5 eq) in a flask with vigorous stirring. Alternatively, dissolve the phenol in pyridine (acting as both solvent and base).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add the acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3 x 50 mL).
-
Wash the combined organic layers successively with 1M HCl (if pyridine was used), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ester.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure if it is a liquid.
Expected Yield and Physical Properties (based on analogous reactions):
| Product Name | Reagents | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |
| 4-chloro-3-ethylphenyl acetate | This compound, Acetyl chloride | C₁₀H₁₁ClO₂ | 198.64 | >90 |
| 4-chloro-3-ethylphenyl benzoate | This compound, Benzoyl chloride | C₁₅H₁₃ClO₂ | 260.71 | >90 |
Application Notes and Protocols for Studying Ca²+ Stores with 4-Chloro-3-ethylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-ethylphenol (4-CEP) is a potent modulator of intracellular calcium (Ca²⁺) signaling, primarily known for its activity as a ryanodine (B192298) receptor (RyR) agonist. It is a valuable pharmacological tool for investigating Ca²⁺ storage and release mechanisms within the sarcoplasmic and endoplasmic reticulum (SR/ER). These application notes provide a comprehensive overview of 4-CEP, its mechanism of action, and detailed protocols for its use in studying Ca²⁺ stores in various cell types, particularly muscle cells.
Mechanism of Action
4-CEP directly activates ryanodine receptors, the primary Ca²⁺ release channels on the SR/ER membrane. This activation leads to a rapid and significant release of stored Ca²⁺ into the cytoplasm.[1][2] Notably, 4-CEP is considered to be more potent than other commonly used RyR agonists like caffeine.[1]
It is crucial for researchers to be aware of the dual effects of 4-CEP. In addition to its agonistic effect on RyRs, 4-CEP has been shown to inhibit store-operated Ca²⁺ entry (SOCE) by directly blocking ORAI channels, which are essential components of the SOCE pathway.[1][2] This inhibitory effect is concentration-dependent. At higher concentrations, there is also a potential for inhibition of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pumps, which would impair the reuptake of Ca²⁺ into the SR/ER.
Data Presentation
The following tables summarize the available quantitative data for this compound and its analogues.
| Compound | Target | Action | Cell Type | IC50 / EC50 | Reference |
| This compound (4-CEP) | ORAI1 | Inhibition | HEK293 cells overexpressing STIM1/ORAI1 | IC50: 203.6 µM | [1] |
| ORAI3 | Inhibition | HEK293 cells | IC50: 71.0 ± 4.2 µM | [1] | |
| 4-chloro-m-cresol (4-CmC) | RyR1 | Activation | EC50: ~100 µM | ||
| RyR1 | Activation | EC50: 0.2 mM | [3] | ||
| RyR2 | Activation | EC50: 0.4 mM | [3] | ||
| RyR3 | Activation | EC50: 1.5 mM | [3] | ||
| ORAI1 | Inhibition | HEK293 cells overexpressing STIM1/ORAI1 | IC50: 830.9 µM | [1] | |
| 4-chlorophenol (4-ClP) | ORAI1 | Inhibition | HEK293 cells overexpressing STIM1/ORAI1 | IC50: 1437.1 µM | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of 4-CEP in a Muscle Cell
Caption: Mechanism of action of this compound on intracellular Ca²⁺ stores.
Experimental Workflow for Measuring Intracellular Ca²⁺ Release
Caption: General workflow for assessing 4-CEP-induced Ca²⁺ release using fluorescence microscopy.
Experimental Protocols
Protocol 1: Measurement of Intracellular Ca²⁺ Release in Cultured Myotubes using Fluo-4 AM
Objective: To measure the release of Ca²⁺ from the sarcoplasmic reticulum in response to 4-CEP in cultured skeletal muscle cells (e.g., C2C12 myotubes).
Materials:
-
C2C12 myoblasts
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Penicillin-Streptomycin
-
Glass-bottom culture dishes
-
Fluo-4 AM (acetoxymethyl) ester
-
Anhydrous DMSO
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS)
-
This compound (4-CEP)
-
Fluorescence microscope with appropriate filters for Fluo-4 (Excitation ~490 nm, Emission ~515 nm)
Procedure:
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
For differentiation into myotubes, seed the myoblasts onto glass-bottom dishes and grow to ~80-90% confluency.
-
Induce differentiation by switching the growth medium to DMEM supplemented with 2% horse serum and 1% Penicillin-Streptomycin.
-
Allow cells to differentiate for 4-6 days, with media changes every 48 hours.
-
-
Fluo-4 AM Loading:
-
Prepare a 2-5 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.
-
On the day of the experiment, prepare a loading buffer by diluting the Fluo-4 AM stock solution and Pluronic F-127 stock solution in HBSS to a final concentration of 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127.
-
Remove the differentiation medium from the myotubes and wash once with HBSS.
-
Add the Fluo-4 AM loading buffer to the cells and incubate for 30-45 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
Add fresh HBSS to the cells and allow them to de-esterify the dye for at least 30 minutes at room temperature in the dark.
-
-
Image Acquisition:
-
Place the dish on the stage of the fluorescence microscope.
-
Acquire a baseline fluorescence image (F₀) for a few minutes to ensure a stable signal.
-
Prepare a stock solution of 4-CEP in DMSO and dilute it to the desired final concentration in HBSS immediately before use.
-
Add the 4-CEP solution to the cells while continuously recording the fluorescence intensity. A typical concentration range to test is 10-500 µM.
-
Record the change in fluorescence (F) over time until the signal peaks and returns towards baseline.
-
-
Data Analysis:
-
Quantify the change in intracellular Ca²⁺ by expressing the fluorescence signal as a ratio of F/F₀.
-
The peak of the F/F₀ ratio represents the maximum Ca²⁺ release induced by 4-CEP.
-
Dose-response curves can be generated by testing a range of 4-CEP concentrations.
-
Protocol 2: In Vitro Contracture Test (IVCT) with 4-CEP for Malignant Hyperthermia Susceptibility
Objective: To assess the contracture response of isolated skeletal muscle fibers to 4-CEP, a method used in the diagnosis of malignant hyperthermia (MH) susceptibility.
Materials:
-
Freshly excised human or porcine skeletal muscle biopsy (e.g., vastus lateralis)
-
Krebs-Ringer solution
-
Force transducer and data acquisition system
-
Tissue bath with temperature control (37°C) and oxygenation (95% O₂ / 5% CO₂)
-
This compound (4-CEP)
-
DMSO
Procedure:
-
Muscle Biopsy and Preparation:
-
Obtain a skeletal muscle biopsy under a trigger-free anesthetic protocol.
-
Immediately place the biopsy in oxygenated Krebs-Ringer solution at room temperature.
-
Carefully dissect muscle fiber bundles (approximately 2-3 mm in diameter and 20-25 mm long).
-
-
Mounting and Equilibration:
-
Mount the muscle bundle vertically in a tissue bath containing Krebs-Ringer solution, with one end attached to a fixed point and the other to a force transducer.
-
Equilibrate the muscle bundle for at least 30 minutes under a resting tension of approximately 2 g (19.6 mN), with continuous oxygenation at 37°C.
-
-
Cumulative 4-CEP Administration:
-
Prepare a concentrated stock solution of 4-CEP in DMSO.
-
After the equilibration period, add 4-CEP to the tissue bath in a cumulative manner to achieve final concentrations of 12.5, 25, 50, 75, 100, and 200 µM.[4]
-
Allow the muscle to respond to each concentration for a set period (e.g., 3-5 minutes) or until a stable contracture is reached before adding the next concentration.
-
Continuously record the force generated by the muscle bundle.
-
-
Data Analysis:
-
Measure the peak contracture force (in mN or g) at each 4-CEP concentration.
-
A significantly greater contracture response at lower concentrations of 4-CEP is indicative of MH susceptibility.
-
A threshold concentration that elicits a specific contracture force (e.g., >0.2 g) can be determined and compared between MH-susceptible and non-susceptible muscle samples. A concentration of 75 µM has been suggested as a diagnostic threshold where no overlap between MH-susceptible and non-susceptible groups was observed.[4]
-
Disclaimer: These protocols are intended for research purposes only and should be performed by qualified personnel in a laboratory setting. Appropriate safety precautions should be taken when handling all chemical reagents. Researchers should optimize these protocols for their specific experimental conditions and cell types.
References
- 1. The ryanodine receptor agonist this compound blocks ORAI store-operated channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ryanodine receptor agonist this compound blocks ORAI store-operated channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cumulative and bolus in vitro contracture testing with this compound in malignant hyperthermia positive and negative human skeletal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Chloro-3-ethylphenol in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-ethylphenol is a substituted phenolic compound with well-documented biological activity. While its role as a synthetic building block for the synthesis of more complex pharmaceuticals is not extensively reported in publicly available literature, its intrinsic activity as a ryanodine (B192298) receptor (RyR) agonist makes it a valuable tool in pharmaceutical research, particularly in the study of calcium signaling and related pathologies such as malignant hyperthermia.[1] These application notes provide an overview of its utility and a protocol for its application in a research setting.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 14143-32-9 | [2] |
| Molecular Formula | C₈H₉ClO | [2] |
| Molecular Weight | 156.61 g/mol | [2] |
| Appearance | Colorless liquid or light yellow to off-white solid | [2][3] |
| Melting Point | 45-50 °C | |
| Boiling Point | 235 °C | [4] |
| Solubility | Soluble in organic solvents like benzene, ether, ethanol, acetone, chloroform, and petroleum ether. Sparingly soluble in hot water. | [4] |
Application in Pharmaceutical Research: Ryanodine Receptor Agonist
This compound is primarily utilized in research as a potent agonist of ryanodine receptors (RyRs).[1] RyRs are intracellular calcium release channels located on the membrane of the sarcoplasmic and endoplasmic reticulum, playing a critical role in muscle contraction and neuronal signaling.
Its application is particularly relevant in the study of:
-
Malignant Hyperthermia (MH): this compound is used as a diagnostic reagent and research tool for MH, a pharmacogenetic disorder of skeletal muscle.[1]
-
Calcium Signaling: It serves as a chemical tool to induce calcium release from intracellular stores, allowing researchers to study the downstream effects of elevated intracellular calcium.
-
Muscle Physiology: Its effects on muscle contraction make it useful for in vitro studies of muscle function and pathology.[5]
The mechanism of action involves the direct binding of this compound to the ryanodine receptor, which potentiates the opening of the calcium channel and leads to the release of calcium from the sarcoplasmic/endoplasmic reticulum into the cytoplasm.
Caption: Mechanism of action of this compound.
Experimental Protocol: In Vitro Muscle Contracture Test
This protocol outlines a general procedure for an in vitro contracture test using an isolated muscle strip, a common application of this compound in malignant hyperthermia research.
Caption: Workflow for an in vitro muscle contracture test.
Materials:
-
Isolated skeletal muscle tissue
-
Krebs-Ringer solution (or other suitable physiological buffer)
-
This compound (analytical grade)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Organ bath system with temperature control and aeration
-
Isometric force transducer and data acquisition system
Procedure:
-
Preparation of Muscle Strips:
-
Excise a skeletal muscle biopsy and place it immediately in chilled, oxygenated Krebs-Ringer solution.
-
Carefully dissect muscle strips of appropriate dimensions (e.g., 2-3 mm in diameter and 15-20 mm in length), ensuring the fibers run longitudinally.
-
-
Mounting and Equilibration:
-
Mount the muscle strip vertically in a temperature-controlled organ bath (37°C) containing Krebs-Ringer solution.
-
Aerate the buffer continuously with 95% O₂ / 5% CO₂.
-
Attach one end of the muscle strip to a fixed holder and the other end to an isometric force transducer.
-
Allow the muscle to equilibrate for at least 30-60 minutes under a slight resting tension.
-
-
Application of this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Add this compound to the organ bath in a cumulative manner to achieve a range of final concentrations (e.g., 1 µM to 1 mM).
-
Allow the muscle to respond to each concentration for a defined period before adding the next concentration.
-
-
Data Recording and Analysis:
-
Record the isometric force generated by the muscle strip throughout the experiment.
-
The increase in baseline tension after the addition of this compound is measured as the contracture response.
-
Plot the contracture force as a function of the this compound concentration to generate a dose-response curve.
-
Quantitative Data:
The primary quantitative data obtained from this type of experiment is the magnitude of the muscle contracture at different concentrations of this compound. This data can be used to determine parameters such as the EC₅₀ (half-maximal effective concentration).
Table 2: Example Data from In Vitro Contracture Test
| Concentration of this compound (µM) | Contracture Force (mN) |
| 1 | 0.5 ± 0.1 |
| 10 | 2.3 ± 0.4 |
| 100 | 8.9 ± 1.2 |
| 1000 | 15.2 ± 2.1 |
(Note: The values in Table 2 are hypothetical and for illustrative purposes only. Actual values will depend on the specific muscle type and experimental conditions.)
Use as a Synthetic Building Block: A Note on Current Literature
While this compound possesses reactive sites (the hydroxyl group and the aromatic ring) that could theoretically be exploited for further chemical modifications, the current body of scientific and patent literature does not extensively feature it as a starting material for the synthesis of approved pharmaceutical drugs. Its primary documented application in a pharmaceutical context is as a biologically active agent for research and diagnostic purposes. Researchers interested in developing novel derivatives would likely focus on etherification or esterification of the phenolic hydroxyl group, or further substitution on the aromatic ring, to explore new structure-activity relationships.
Conclusion
This compound is a valuable chemical tool for researchers in pharmacology and physiology. Its well-characterized activity as a ryanodine receptor agonist makes it indispensable for studies of calcium signaling and muscle disorders like malignant hyperthermia. While its role as a synthetic building block for pharmaceuticals is not yet well-established, its inherent biological activity provides a strong foundation for its application in drug discovery and development research.
References
Application Notes and Protocols for In Vitro Assays Using 4-Chloro-3-ethylphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the in vitro use of 4-Chloro-3-ethylphenol (CEP), a versatile compound with applications in malignant hyperthermia research, and potential antimicrobial and cytotoxic activities.
Ryanodine (B192298) Receptor Agonist Activity in Malignant Hyperthermia Research
This compound is recognized as a ryanodine receptor (RyR) antagonist, making it a valuable tool in the investigation of malignant hyperthermia (MH), a rare but life-threatening inherited disorder of skeletal muscle. CEP is used in in vitro contracture tests (IVCT) to assess the susceptibility of muscle tissue to MH.
Quantitative Data Summary: In Vitro Contracture Test (IVCT)
The following table summarizes the effective concentrations of this compound used in IVCTs on skeletal muscle preparations.
| Parameter | Species | Tissue | Concentration Range (µM) | Key Findings |
| Contracture Test | Human | Skeletal Muscle | 12.5 - 200 (cumulative) | Significantly greater contractures in MH-susceptible muscle at 25-100 µM. 75 µM showed no overlap between MH-susceptible and normal muscle. |
| Contracture Test | Porcine | Skeletal Muscle | 12.5 - 200 (cumulative) | No contractures in normal muscle. Significant contractures in MH-susceptible muscle from 50-200 µM. No overlap above 75 µM. |
Experimental Protocol: In Vitro Contracture Test (IVCT)
This protocol is a generalized procedure based on established methodologies for assessing muscle contracture in response to this compound.
Materials:
-
This compound (CEP) stock solution (e.g., 10 mM in DMSO)
-
Krebs-Ringer solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2, maintained at 37°C.
-
Skeletal muscle biopsy specimens (human or porcine)
-
Tissue bath system with force transducers
-
Data acquisition system
Procedure:
-
Muscle Preparation:
-
Obtain fresh skeletal muscle biopsies and immediately place them in oxygenated Krebs-Ringer solution at room temperature.
-
Dissect muscle bundles of approximately 2-3 mm in diameter and 20-25 mm in length.
-
Mount the muscle bundles in the tissue baths containing Krebs-Ringer solution, attaching one end to a fixed point and the other to a force transducer.
-
-
Equilibration:
-
Allow the muscle bundles to equilibrate in the tissue bath for a stabilization period (e.g., 30-60 minutes) under a resting tension (e.g., 1-2 g).
-
During equilibration, replace the Krebs-Ringer solution every 15-20 minutes.
-
-
Cumulative Concentration-Response:
-
After equilibration, add CEP to the tissue bath in a cumulative manner, starting from the lowest concentration (e.g., 12.5 µM).
-
Increase the concentration stepwise (e.g., 25, 50, 75, 100, 200 µM) after the response to the previous concentration has reached a plateau or after a fixed time interval (e.g., 5 minutes).
-
Record the isometric force generated by the muscle bundle at each concentration.
-
-
Data Analysis:
-
Measure the baseline tension before the addition of CEP.
-
Determine the peak tension developed at each CEP concentration.
-
The contracture response is the difference between the peak tension and the baseline tension.
-
Plot the concentration-response curve (Contracture vs. [CEP]).
-
Workflow for In Vitro Contracture Test
Caption: Workflow for the in vitro contracture test with this compound.
Modulation of Intracellular Calcium Levels
This compound is known to affect intracellular calcium (Ca²⁺) stores, a key aspect of its mechanism of action. It has been shown to release Ca²⁺ from internal stores in various cell types.
Quantitative Data Summary: Effect on Intracellular Calcium
| Parameter | Cell Type | Concentration Range (µM) | Key Findings |
| Ca²⁺ Release | Vascular Smooth Muscle Cells | 30 - 300 | Induced Ca²⁺ release from internal stores. |
| Ca²⁺ Release | Endothelial Cells | 100 - 300 | Induced Ca²⁺ release from internal stores. |
| ORAI3 Channel Inhibition | HEK293 cells overexpressing STIM1/ORAI3 | - | IC₅₀ = 71.0 ± 4.2 µM |
Experimental Protocol: Measurement of Intracellular Calcium
This protocol describes a general method for measuring changes in intracellular Ca²⁺ concentration using a fluorescent indicator.
Materials:
-
Cell line of interest (e.g., vascular smooth muscle cells, endothelial cells)
-
Cell culture medium
-
Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
This compound (CEP) stock solution
-
Fluorescence plate reader or microscope with imaging system
Procedure:
-
Cell Culture and Dye Loading:
-
Culture cells to an appropriate confluency in a 96-well black-walled plate or on coverslips.
-
Prepare a loading buffer containing the Ca²⁺ indicator (e.g., 2-5 µM Fura-2 AM) and Pluronic F-127 (e.g., 0.02%) in HBS.
-
Remove the culture medium, wash the cells with HBS, and incubate with the loading buffer for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBS to remove excess dye.
-
-
Fluorescence Measurement:
-
Place the plate or coverslip in the fluorescence measurement system.
-
For Fura-2, acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Add CEP at the desired final concentrations to the wells or perfusion chamber.
-
Continuously record the fluorescence intensity changes over time.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (F340/F380 for Fura-2).
-
The change in this ratio is proportional to the change in intracellular Ca²⁺ concentration.
-
Calibrate the signal to absolute Ca²⁺ concentrations if required, using ionomycin (B1663694) and EGTA.
-
Signaling Pathway: CEP-Induced Calcium Release
Caption: CEP activates RyR, leading to Ca²⁺ release and muscle contraction.
Antimicrobial and Antifungal Activity
Illustrative Quantitative Data: Chlorothymol (B1668835) against MRSA
The following data for chlorothymol is provided as an example of the potential antimicrobial efficacy of chlorinated phenols.
| Parameter | Organism | MIC (µg/mL) |
| Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus (MRSA) | 32 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This is a standard protocol for determining the MIC of a compound against a bacterial or fungal strain.
Materials:
-
This compound (CEP) stock solution
-
Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus niger)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Culture the microorganism overnight in the appropriate broth.
-
Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL for bacteria, 0.5-2.5 x 10³ CFU/mL for yeast).
-
-
Compound Dilution:
-
Prepare a serial two-fold dilution of CEP in the growth medium directly in the 96-well plate.
-
The final volume in each well should be 100 µL.
-
Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well (except the negative control), resulting in a final volume of 200 µL.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
-
MIC Determination:
-
After incubation, determine the MIC by visual inspection for the lowest concentration of CEP that completely inhibits visible growth.
-
Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD compared to the positive control.
-
Antimicrobial Mechanism of Action (Hypothesized)
Chlorinated phenols are generally understood to exert their antimicrobial effects by disrupting the bacterial cell membrane.
Caption: Hypothesized mechanism of antimicrobial action for this compound.
In Vitro Cytotoxicity
The cytotoxic potential of this compound against various cell lines has not been extensively reported. The following protocol provides a standard method for assessing cytotoxicity using the MTT assay.
Experimental Protocol: MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Adherent cell line (e.g., HeLa, HepG2, SH-SY5Y)
-
Complete cell culture medium
-
This compound (CEP) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent for formazan (B1609692) crystals
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of CEP in complete culture medium.
-
Remove the medium from the cells and add 100 µL of the CEP dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent used for the CEP stock) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for a desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Visually confirm the formation of purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the CEP concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
General Workflow for Cytotoxicity Assessment
Caption: General workflow for assessing the cytotoxicity of this compound.
Application Note: Quantitative Analysis of 4-Chloro-3-ethylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-ethylphenol is a chemical compound of interest in various fields, including environmental monitoring and as a research tool in pharmacology. Specifically, it has been identified as a ryanodine (B192298) receptor antagonist and is used as a diagnostic reagent for malignant hyperthermia. Accurate and precise quantification of this compound is crucial for these applications. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Standards
Certified analytical standards of this compound are commercially available from various suppliers. These standards are essential for the preparation of calibration curves and quality control samples to ensure the accuracy of quantitative measurements. It is recommended to use a standard with a purity of 97% or higher.
Data Presentation: Quantitative Performance
The following tables summarize the typical quantitative performance data for the HPLC-UV and GC-MS methods for the analysis of this compound.
Table 1: HPLC-UV Method Performance
| Parameter | Typical Value |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~20 ng/mL |
| Limit of Quantification (LOQ) | ~62.5 ng/mL |
| Accuracy (% Recovery) | 92 - 105% |
| Precision (%RSD) | < 6% |
Note: Data is based on a validated method for the closely related compound 4-Chloro-3-methylphenol and is expected to be representative for this compound.
Table 2: GC-MS Method Performance (with Derivatization)
| Parameter | Typical Value |
| Linearity (r²) | ≥ 0.99 |
| Limit of Detection (LOD) | ~0.1 µg/L |
| Limit of Quantification (LOQ) | ~0.5 µg/L |
| Accuracy (% Recovery) | 80 - 115% |
| Precision (%RSD) | < 15% |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
This protocol outlines a reverse-phase HPLC method for the quantification of this compound.
1. Sample Preparation (Aqueous Matrix)
-
Filtration: For clean aqueous samples, filter through a 0.45 µm syringe filter prior to injection.
-
Solid-Phase Extraction (SPE) for Trace Analysis:
-
Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.
-
Load the aqueous sample onto the cartridge.
-
Wash the cartridge with deionized water to remove interferences.
-
Elute the this compound with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
2. HPLC-UV Operating Conditions
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water, with a small amount of phosphoric acid to improve peak shape. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water containing 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: Determined by measuring the UV absorbance spectrum of a standard solution of this compound (typically around 280 nm).
3. Calibration
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Perform serial dilutions to create a series of calibration standards spanning the expected concentration range of the samples.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Protocol 2: Quantification of this compound by GC-MS
This protocol describes a method for the quantification of this compound using GC-MS, including a derivatization step to improve chromatographic performance.
1. Sample Preparation and Derivatization
-
Liquid-Liquid Extraction (LLE):
-
For aqueous samples, adjust the pH to <2 with a suitable acid.
-
Extract the sample with an organic solvent such as dichloromethane (B109758) or a mixture of pentane (B18724) and diethyl ether.
-
Collect the organic layer and dry it over anhydrous sodium sulfate.
-
Concentrate the extract to a small volume.
-
-
Derivatization (Acetylation):
-
To the concentrated extract, add a small volume of a derivatizing agent such as acetic anhydride (B1165640) and a catalyst (e.g., pyridine).
-
Heat the mixture (e.g., at 60°C for 30 minutes) to convert the phenolic hydroxyl group to an acetate (B1210297) ester. This reduces polarity and improves peak shape.[1]
-
After cooling, the sample is ready for GC-MS analysis.
-
2. GC-MS Operating Conditions
-
GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 200°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for the acetylated derivative of this compound.
-
3. Calibration
-
Prepare a series of calibration standards of this compound.
-
Derivatize each standard using the same procedure as the samples.
-
Analyze the derivatized standards by GC-MS and construct a calibration curve based on the peak area of a selected ion versus the concentration.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Signaling pathway showing the role of this compound as a ryanodine receptor antagonist.
References
Application Notes and Protocols for 4-Chloro-3-ethylphenol as a Disinfectant and Preservative
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-ethylphenol is a halogenated phenolic compound with anticipated antimicrobial properties, making it a candidate for evaluation as a disinfectant and preservative in various pharmaceutical and cosmetic formulations.[1] Its efficacy is attributed to the ability of phenolic compounds to disrupt microbial cell membranes, denature essential proteins, and inhibit enzyme activity.[2][3] These application notes provide a comprehensive overview of its potential uses, mechanisms of action, and detailed protocols for efficacy testing.
While specific quantitative efficacy data for this compound is not extensively available in public literature, data for the closely related compound 4-chloro-3-methylphenol (B1668792) (PCMC) can provide a preliminary indication of its potential potency. It is crucial to conduct specific testing to validate the efficacy and determine appropriate concentrations of this compound for any given application.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 14143-32-9 | [1] |
| Molecular Formula | C₈H₉ClO | [1] |
| Molecular Weight | 156.61 g/mol | [1][4] |
| Appearance | Colorless liquid or solid | [1] |
| Melting Point | 45-50 °C | [1] |
Applications
Based on the known applications of similar chlorophenolic compounds, this compound can be investigated for the following uses:
-
Preservative in Topical Formulations: In creams, lotions, and ointments to prevent microbial contamination and spoilage.[5][6]
-
Disinfectant for Surfaces and Instruments: For the disinfection of laboratory surfaces and non-critical medical devices.[7][8]
-
Antimicrobial Agent in Liquid Formulations: In aqueous-based products such as shampoos, soaps, and other personal care items to inhibit the growth of bacteria, yeast, and mold.[5][6]
Mechanism of Action
The antimicrobial action of this compound, like other phenolic compounds, is multifaceted and primarily targets the microbial cell structure and function.[2]
-
Membrane Damage: The lipophilic nature of the molecule allows it to partition into the lipid bilayer of the cell membrane, disrupting its structure and increasing permeability.[2][9] This leads to the leakage of intracellular components, such as ions and metabolites, ultimately resulting in cell death.[9][10]
-
Protein Denaturation and Enzyme Inhibition: Phenolic compounds can denature proteins and inhibit the activity of essential enzymes.[2] This includes enzymes involved in metabolic pathways and the synthesis of cellular components.
-
Inhibition of ATP Synthesis: Some polyphenolic compounds have been shown to inhibit F1F0-ATP synthase, an enzyme crucial for cellular energy production.[11][12][13][14][15] By disrupting ATP synthesis, the compound effectively starves the microbial cell of energy.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. This compound | C8H9ClO | CID 84223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. meisenbaochem.com [meisenbaochem.com]
- 6. atamankimya.com [atamankimya.com]
- 7. p-Chlorocresol - Wikipedia [en.wikipedia.org]
- 8. lanxess.com [lanxess.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell membrane damage induced by phenolic acids on wine lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of structural modulation of polyphenolic compounds on the inhibition of Escherichia coli ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Medicinal Chemistry of ATP Synthase: A Potential Drug Target of Dietary Polyphenols and Amphibian Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of mitochondrial proton F0F1-ATPase/ATP synthase by polyphenolic phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Chloro-3-ethylphenol
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-3-ethylphenol. Here, you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Question 1: What are the primary synthesis routes for this compound?
Answer: this compound is most commonly synthesized via the direct electrophilic chlorination of 3-ethylphenol (B1664133). The most cited method involves using sulfuryl chloride (SO₂Cl₂) as the chlorinating agent in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), in an inert solvent like carbon tetrachloride (CCl₄) or dichloromethane (B109758) (DCM).[1][2][3] An alternative, though less common, route involves a multi-step synthesis starting from 1-ethyl-2-nitrobenzene, which proceeds through a Sandmeyer reaction.[1][2]
Question 2: Which experimental parameters are most critical for maximizing the yield and purity of this compound?
Answer: To achieve optimal yield and purity, the following parameters must be carefully controlled:
-
Purity of Starting Materials: The purity of the starting 3-ethylphenol is crucial, as impurities can lead to side reactions and lower yields.
-
Reaction Temperature: Temperature significantly affects the reaction rate and the regioselectivity. Lower temperatures generally favor the formation of the desired para-isomer over ortho-isomers.
-
Choice of Catalyst and Solvent: The type and amount of Lewis acid catalyst can influence the reaction's efficiency and selectivity. The solvent should be inert and anhydrous to prevent catalyst deactivation.[3]
-
Stoichiometry: The molar ratios of the chlorinating agent to the substrate and catalyst must be optimized to ensure complete conversion while minimizing the formation of di-chlorinated byproducts.
Question 3: How can I effectively purify the synthesized this compound?
Answer: Purification of this compound typically involves several steps. After the reaction is complete, a workup procedure is necessary to remove the catalyst and any acidic byproducts. This usually involves washing with water and a mild base like sodium bicarbonate solution. The crude product, which may be an oil or a solid, can then be purified. Common purification techniques include:
-
Recrystallization: Since this compound is a solid at room temperature (melting point 45-50 °C), recrystallization from a suitable solvent like hexanes is an effective method for purification.[2][4]
-
Column Chromatography: For separating isomers or removing stubborn impurities, silica (B1680970) gel column chromatography can be employed.[5]
-
Distillation: If the crude product is liquid, vacuum distillation can be used for purification, although this is less common due to the compound's solid nature.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: My reaction resulted in a very low yield of this compound. What are the potential causes and how can I resolve this?
Answer: Low yields are a common issue in organic synthesis and can stem from several factors.[6][7] Here are the primary causes and troubleshooting steps:
-
Cause A: Inactive Catalyst or Reagents
-
Problem: Lewis acid catalysts like AlCl₃ and FeCl₃ are extremely sensitive to moisture. Contamination with water will deactivate the catalyst, halting the reaction. Similarly, old or improperly stored sulfuryl chloride (SO₂Cl₂) may have degraded.
-
Solution:
-
Ensure all glassware is thoroughly flame-dried or oven-dried before use.
-
Use a fresh, unopened container of the anhydrous Lewis acid catalyst.
-
Use freshly distilled or a new bottle of sulfuryl chloride.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
-
Cause B: Suboptimal Reaction Conditions
-
Problem: Incorrect reaction temperature or insufficient reaction time can lead to incomplete conversion of the starting material.
-
Solution:
-
Temperature Control: Maintain the recommended temperature for the reaction. For chlorination of phenols, additions are often carried out at low temperatures (0-5 °C) to control selectivity, followed by warming to room temperature to ensure the reaction goes to completion.
-
Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). This will help you determine the optimal reaction time and confirm the consumption of the starting material.
-
-
-
Cause C: Poor Quality Starting Material
-
Problem: Impurities in the 3-ethylphenol starting material can interfere with the reaction, leading to the formation of unwanted byproducts and a lower yield of the desired product.
-
Solution:
-
Check the purity of your 3-ethylphenol using techniques like NMR or GC before starting the reaction.
-
If necessary, purify the starting material by distillation or another appropriate method.
-
-
Issue 2: Formation of Undesired Isomers
Question: My final product is a mixture of isomers, with a significant amount of ortho-chloro-3-ethylphenol. How can I improve the para-selectivity?
Answer: The hydroxyl and ethyl groups on the starting material direct chlorination to specific positions on the aromatic ring. Achieving high para-selectivity is key to optimizing the synthesis.
-
Cause A: Reaction Temperature is Too High
-
Problem: Higher reaction temperatures can provide enough energy to overcome the activation barrier for the formation of the sterically hindered ortho-isomers, thus reducing the para/ortho ratio.
-
Solution:
-
Perform the addition of the chlorinating agent at a lower temperature (e.g., 0 °C or below).
-
Maintain this low temperature for a period before allowing the reaction to slowly warm to room temperature.
-
-
-
Cause B: Choice of Catalyst and Additives
-
Problem: The nature of the catalyst and the presence of certain additives can significantly influence the regioselectivity of the chlorination.
-
Solution:
-
Studies on related phenols have shown that using a combination of a Lewis acid (like AlCl₃) and a sulfur-based co-catalyst (like a dithiaalkane) can dramatically increase the para/ortho ratio.[3]
-
Experiment with different Lewis acids (e.g., FeCl₃ vs. AlCl₃) as they can exhibit different selectivities.
-
-
Data Presentation: Optimizing Chlorination of Cresols
While specific data for 3-ethylphenol is sparse in the provided literature, the following table, adapted from studies on the closely related m-cresol, illustrates how reaction conditions can be optimized to favor para-selectivity.[3] This data serves as a strong starting point for optimizing the synthesis of this compound.
| Substrate | Chlorinating Agent | Catalyst System | Solvent | Temperature (°C) | Yield of para-isomer (%) | para/ortho ratio |
| m-Cresol | SO₂Cl₂ (1.1 eq) | AlCl₃ | None | 20 | ~75 | ~3.5 |
| m-Cresol | SO₂Cl₂ (1.1 eq) | AlCl₃ + Dialkyl Sulphide | None | 20 | >90 | >10 |
| m-Cresol | SO₂Cl₂ (1.1 eq) | AlCl₃ + Dithiaalkane | None | 20 | 91.8 | 20.7 |
| m-Xylenol | SO₂Cl₂ (1.1 eq) | FeCl₃ + Dithiaalkane | DCM | 20 | >95 | >50 |
Experimental Protocols
Key Experiment: Synthesis of this compound via Direct Chlorination
This protocol details a general method for the direct chlorination of 3-ethylphenol using sulfuryl chloride.
Materials:
-
3-Ethylphenol
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous aluminum chloride (AlCl₃) or Iron(III) chloride (FeCl₃)
-
Dry dichloromethane (DCM) or carbon tetrachloride (CCl₄)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes (for recrystallization)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Reagent Preparation: In the reaction flask, dissolve 3-ethylphenol (1.0 eq) in dry DCM. Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Carefully add the anhydrous Lewis acid catalyst (e.g., AlCl₃, 0.05-0.1 eq) to the stirred solution.
-
Addition of Chlorinating Agent: In the dropping funnel, prepare a solution of sulfuryl chloride (1.0-1.1 eq) in a small amount of dry DCM. Add this solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for another hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.
-
Workup:
-
Cool the reaction mixture back to 0 °C and slowly quench it by adding cold 1M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product (a pale yellow oil or solid) can be purified by recrystallization from hexanes to yield this compound as a white to off-white solid.[4]
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
Technical Support Center: Purification of 4-Chloro-3-ethylphenol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 4-Chloro-3-ethylphenol.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound?
A1: The most common and effective methods for the purification of this compound are recrystallization and chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC).[1][2][3] The choice of method depends on the initial purity of the compound, the scale of the purification, and the desired final purity.
Q2: What is the expected appearance and melting point of pure this compound?
A2: Pure this compound is a light yellow to off-white solid.[4] The reported melting point is in the range of 45-50 °C.[5] A sharp melting point within this range is a good indicator of high purity.
Q3: What are potential impurities in crude this compound?
A3: Potential impurities can arise from the starting materials and side reactions during its synthesis. Common synthesis routes involve the chlorination of 3-ethylphenol.[2] Therefore, impurities could include unreacted 3-ethylphenol, regioisomers (e.g., 2-Chloro-3-ethylphenol, 6-Chloro-3-ethylphenol), and potentially di-chlorinated products.
Q4: How can I assess the purity of my this compound sample?
A4: Purity can be assessed using several analytical techniques. Reverse-phase HPLC is a suitable method for quantitative analysis.[1] Gas Chromatography (GC) can also be employed for separating and quantifying phenolic compounds.[6] Additionally, obtaining a sharp melting point and clean NMR spectra can serve as qualitative indicators of high purity.
Troubleshooting Guides
Recrystallization Issues
Q: My this compound oils out during recrystallization instead of forming crystals. What should I do?
A: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can be due to several factors:
-
Cooling rate: The solution may be cooling too quickly. Try letting the solution cool to room temperature more slowly before placing it in an ice bath.
-
Solvent choice: The solvent may not be ideal. While hexanes are reported to be effective, you could try a solvent mixture.[2][3] For instance, dissolving the compound in a minimal amount of a good solvent (like acetone (B3395972) or ethyl acetate) at an elevated temperature and then slowly adding a poor solvent (like hexanes or water) until the solution becomes turbid, followed by slow cooling, can promote crystallization.
-
Purity: A high concentration of impurities can inhibit crystallization. It may be necessary to first perform a preliminary purification step, such as a column chromatography, to remove the bulk of the impurities.
Q: The yield from my recrystallization is very low. How can I improve it?
A: Low yield can be due to:
-
Using too much solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound. Using excess solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.
-
Premature crystallization: If the compound crystallizes too early while the solution is still warm, you can lose product during filtration. Ensure your filtration apparatus is pre-warmed.
-
Incomplete crystallization: Make sure the solution is sufficiently cooled to maximize crystal formation. Cooling in an ice bath for an extended period after slow cooling to room temperature can help.
Preparative HPLC Issues
Q: I am seeing poor separation between my product and an impurity during preparative HPLC. What can I change?
A: To improve separation (resolution):
-
Optimize the mobile phase: Adjust the ratio of your solvents. For reverse-phase HPLC, decreasing the amount of the stronger solvent (e.g., acetonitrile) will increase retention time and may improve the separation of closely eluting peaks.[1]
-
Change the column: If optimizing the mobile phase is insufficient, consider using a column with a different stationary phase chemistry or a column with a smaller particle size for higher efficiency.
-
Adjust the flow rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.
Q: My column pressure is too high during the preparative HPLC run. What is the cause?
A: High backpressure can be caused by:
-
Precipitation on the column: Your sample may be precipitating at the head of the column. Ensure your sample is fully dissolved in the mobile phase before injection. Filtering the sample through a syringe filter before injection is also recommended.
-
Column blockage: The column frit may be blocked with particulate matter. This can be from the sample or from the mobile phase. Always use HPLC-grade solvents and filter your samples.
-
High flow rate: Ensure the flow rate is within the recommended range for the column.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₉ClO | [5] |
| Molecular Weight | 156.61 g/mol | [5] |
| Appearance | Light yellow to off-white solid | [4] |
| Melting Point | 45-50 °C | [5] |
| Boiling Point | ~239 °C | [7] |
| Solubility | Slightly soluble in water. Soluble in organic solvents like hexanes. | [2][3][7] |
Table 2: Comparison of Purification Techniques
| Technique | Purity Achievable | Typical Yield | Throughput | Key Considerations |
| Recrystallization | 95-99% | 60-85% | High | Simple, cost-effective for large quantities. May not remove closely related impurities. |
| Preparative HPLC | >99.5% | 70-90% | Low to Medium | High resolution for removing challenging impurities. Requires specialized equipment and is more expensive.[1] |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Hexanes
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hexanes and gently heat the mixture on a hot plate with stirring. Continue to add small portions of hexanes until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold hexanes.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
-
Analysis: Determine the melting point and assess the purity by HPLC or GC.
Protocol 2: Purification by Preparative Reverse-Phase HPLC
-
Sample Preparation: Dissolve the crude this compound in the mobile phase or a compatible solvent at a known concentration. Filter the sample through a 0.45 µm syringe filter.
-
System Equilibration: Equilibrate the preparative HPLC system, equipped with a suitable C18 column, with the mobile phase (e.g., a mixture of acetonitrile (B52724) and water) until a stable baseline is achieved.[1]
-
Injection: Inject the filtered sample onto the column.
-
Elution: Run the separation using an isocratic or gradient elution method. Monitor the elution of compounds using a UV detector.
-
Fraction Collection: Collect the fractions corresponding to the main product peak.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the final product under high vacuum.
-
Analysis: Confirm the purity of the isolated product by analytical HPLC.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by preparative HPLC.
References
Stability issues of 4-Chloro-3-ethylphenol in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Chloro-3-ethylphenol in solution.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Rapid Degradation of this compound in Solution
-
Question: My this compound solution appears to be degrading quickly, as evidenced by a change in color and a decrease in concentration over a short period. What are the potential causes and how can I mitigate this?
-
Answer: Rapid degradation of this compound is often attributed to several factors, including pH, exposure to light, elevated temperature, and the presence of oxidizing agents. Phenolic compounds, in general, are susceptible to oxidation, and their stability is highly dependent on the solution's conditions.[1][2]
Troubleshooting Steps:
-
pH Control: The pH of your solution is a critical factor. Phenols are more susceptible to oxidation at neutral to alkaline pH. To enhance stability, consider preparing your solutions in a slightly acidic buffer (pH 3-5).[1]
-
Light Protection: Photodegradation can be a significant issue for chlorophenols.[1] Store your solutions in amber vials or wrap the containers with aluminum foil to protect them from light, especially UV radiation.[1][2]
-
Temperature Management: Higher temperatures accelerate the rate of chemical degradation.[1] Prepare and store your solutions at low temperatures. For short-term storage, 2-8°C is recommended, while for long-term storage, freezing at -20°C or below is advisable.[2]
-
Use of Antioxidants: If compatible with your experimental design, consider adding a small amount of an antioxidant, such as ascorbic acid, to your solution to inhibit oxidative degradation.[2]
-
Solvent Purity: Ensure the use of high-purity solvents, as impurities can sometimes catalyze degradation reactions.
-
Issue 2: Inconsistent Results in Stability Studies
-
Question: I am observing significant variability in the stability of this compound between different experimental batches. What could be causing this inconsistency?
-
Answer: Inconsistent results in stability studies often stem from subtle variations in experimental conditions.
Troubleshooting Steps:
-
Standardize Solution Preparation: Ensure that the procedure for preparing your this compound solutions is consistent across all batches. This includes the source and purity of the compound, the solvent, the pH of the buffer, and the final concentration.
-
Control Environmental Factors: Maintain consistent temperature and light conditions for all experiments. Even minor differences in light exposure or temperature fluctuations can lead to variable degradation rates.[1][2]
-
Monitor pH: The pH of the solution can change over time, especially if not adequately buffered. Periodically measure and, if necessary, adjust the pH of your stock and working solutions.
-
Evaluate Container Compatibility: Ensure that the containers used for storage and experiments are inert and do not interact with this compound. Glassware is generally preferred over plastic for storing phenolic compounds.
-
Issue 3: Formation of Precipitate in Solution
-
Question: A precipitate has formed in my this compound solution upon storage. What is the likely cause and how can I prevent it?
-
Answer: Precipitate formation can be due to several reasons, including poor solubility at the storage temperature, changes in pH affecting solubility, or the formation of insoluble degradation products.
Troubleshooting Steps:
-
Check Solubility Limits: Verify that the concentration of your solution is below the solubility limit of this compound in the chosen solvent at the storage temperature. You may need to prepare a more dilute solution or use a co-solvent to improve solubility.
-
Maintain pH: As with stability, the solubility of phenolic compounds can be pH-dependent. Ensure your solution is adequately buffered to a pH where the compound is most soluble.
-
Filter Before Storage: After preparation, filter the solution through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved particles that could act as nucleation sites for precipitation.
-
Investigate Degradation: If the precipitate is suspected to be a degradation product, analyze it to understand its identity. This information can help in optimizing the storage conditions to prevent its formation.
-
Quantitative Data Summary
The following table summarizes illustrative stability data for this compound under various stress conditions. This data is based on typical degradation patterns observed for chlorophenolic compounds and should be used as a general guide. Actual degradation rates should be determined empirically for your specific experimental conditions.
| Stress Condition | Parameter | Value | Reference |
| pH | Optimal pH for Stability | 3-5 | [1] |
| Degradation Trend | Increases with increasing pH | [1] | |
| Temperature | Recommended Storage (Short-term) | 2-8°C | [2] |
| Recommended Storage (Long-term) | ≤ -20°C | [2] | |
| Degradation Trend | Increases with increasing temperature | [1][3] | |
| Light | Recommended Handling | Protect from light (amber vials/foil) | [1][2] |
| Degradation Pathway | Photodegradation | [1] | |
| Oxidation | Susceptibility | Susceptible to oxidation | [4] |
| Mitigation | Use of antioxidants, inert atmosphere | [2] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.[5][6][7]
1. Materials and Reagents:
-
This compound
-
High-purity water
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Temperature-controlled oven
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N HCl.
-
Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At various time points, withdraw samples, neutralize with 0.1 N NaOH, and dilute to the target concentration for analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N NaOH.
-
Incubate at room temperature for a defined period.
-
At various time points, withdraw samples, neutralize with 0.1 N HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3%).
-
Keep at room temperature and protect from light.
-
Monitor the degradation over time by taking samples at regular intervals for analysis.
-
-
Thermal Degradation:
-
Transfer an aliquot of the stock solution to a vial and place it in a temperature-controlled oven at an elevated temperature (e.g., 70°C).
-
Take samples at different time points for analysis.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to a light source in a photostability chamber (e.g., UV and visible light).
-
Simultaneously, keep a control sample in the dark.
-
Analyze the samples at various time intervals.
-
4. Sample Analysis:
-
Analyze all stressed and control samples using a validated stability-indicating HPLC method.[8][9]
-
The mobile phase could consist of a mixture of acetonitrile and water with an acidic modifier like phosphoric or formic acid.[8]
-
Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.
5. Data Interpretation:
-
Calculate the percentage of degradation of this compound under each stress condition.
-
Identify and, if possible, characterize the major degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Plausible degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Temperature activated degradation (mineralization) of 4-chloro-3-methyl phenol by Fenton's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol) from Tannery Effluent, from Lab to Pilot Scale [mdpi.com]
- 5. ajpsonline.com [ajpsonline.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. This compound | SIELC Technologies [sielc.com]
- 9. kinampark.com [kinampark.com]
Technical Support Center: Overcoming Solubility Challenges with 4-Chloro-3-ethylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 4-Chloro-3-ethylphenol. The following information is designed to facilitate the smooth execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a substituted phenol (B47542) derivative. It is widely used in research as a potent ryanodine (B192298) receptor (RyR) agonist.[1] Ryanodine receptors are intracellular calcium release channels critical for muscle contraction. Consequently, this compound is a key tool in studying excitation-contraction coupling, calcium signaling, and related disorders like malignant hyperthermia.[1]
Q2: I'm having trouble dissolving this compound in my aqueous buffer. What are my options?
This compound has limited solubility in water. For a related compound, 4-Chloro-3-methylphenol, the aqueous solubility is approximately 3.9 g/L. To overcome this, several strategies can be employed:
-
Co-solvents: The use of organic solvents miscible with water can significantly enhance solubility.
-
pH Adjustment: As a phenolic compound, altering the pH of the solution can increase solubility.
-
Surfactants: Non-ionic surfactants can be used to create micelles that encapsulate the compound, aiding its dispersion in aqueous solutions.
-
Complexation: Cyclodextrins can be used to form inclusion complexes with this compound, thereby increasing its aqueous solubility.
The following sections provide more detailed protocols for these methods.
Troubleshooting Guides
Issue: Precipitate forms when adding this compound stock solution to aqueous media.
Possible Cause: The concentration of the organic co-solvent in the final solution is too low to maintain the solubility of this compound.
Solution:
-
Decrease the final concentration of this compound: If experimentally feasible, lowering the final concentration of the compound may prevent precipitation.
-
Increase the percentage of co-solvent: While keeping the final concentration of this compound constant, increase the proportion of the organic solvent (e.g., DMSO or ethanol) in the final aqueous solution. Be mindful of the tolerance of your experimental system (e.g., cells) to the organic solvent.
-
Use a different solubilization method: Consider using surfactants or cyclodextrins, which may offer better stability in aqueous solutions.
Quantitative Solubility Data
| Solvent | Estimated Solubility | Notes |
| Water | Low (~3.9 g/L for 4-Chloro-3-methylphenol)[2] | Solubility is expected to be poor. |
| Ethanol | High | Phenolic compounds are generally soluble in alcohols. |
| DMSO | High | A common solvent for preparing stock solutions of poorly water-soluble compounds. |
| Methanol | High | Similar to ethanol, expected to be a good solvent. |
Table 1. Estimated Solubility of this compound in Common Laboratory Solvents.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
This protocol describes the preparation of a stock solution in DMSO, a common method for cell-based assays.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the tube vigorously until the solid is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: In Vitro Muscle Contracture Test
This protocol is a generalized workflow for assessing the effect of this compound on skeletal muscle contractility, based on established methods for malignant hyperthermia testing.[3][4]
Materials:
-
Isolated skeletal muscle strips (e.g., from rodent or human biopsy)
-
Krebs-Ringer solution, carboxygenated (95% O2, 5% CO2)
-
Tissue bath with force transducer and stimulator
-
This compound stock solution (e.g., in DMSO)
-
Data acquisition system
Procedure:
-
Mount the isolated muscle strip in the tissue bath containing carboxygenated Krebs-Ringer solution maintained at 37°C.[4]
-
Allow the muscle to equilibrate for a defined period (e.g., 30-60 minutes) under a resting tension.
-
Elicit baseline contractile responses by electrical field stimulation.
-
Introduce this compound into the bath in a cumulative or bolus manner to achieve the desired final concentrations (e.g., 12.5 µM to 200 µM).
-
Record the changes in muscle tension (contracture) in response to the compound.
-
Analyze the data to determine the concentration-response relationship.
Visualizations
Caption: Workflow for in vitro muscle contracture testing.
Caption: this compound activates Ryanodine Receptors.
References
Technical Support Center: Synthesis of 4-Chloro-3-ethylphenol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-3-ethylphenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound via electrophilic chlorination of 3-ethylphenol (B1664133)?
A1: The most common impurities are positional isomers and over-chlorinated products. Due to the directing effects of the hydroxyl (-OH) and ethyl (-CH₂CH₃) groups on the aromatic ring, chlorination can occur at various positions. The primary impurities include:
-
Isomeric monochlorophenols: 2-Chloro-3-ethylphenol and 6-Chloro-3-ethylphenol.
-
Dichlorinated phenols: 2,4-Dichloro-3-ethylphenol and 4,6-Dichloro-3-ethylphenol.
-
Unreacted starting material: 3-Ethylphenol.
Q2: How can I minimize the formation of these impurities?
A2: To minimize impurities, precise control over reaction conditions is crucial. Key strategies include:
-
Stoichiometry: Use a slight excess of the chlorinating agent (e.g., sulfuryl chloride) to ensure complete conversion of the starting material, but avoid a large excess to prevent over-chlorination.
-
Temperature: Maintain a low reaction temperature to improve the selectivity of the chlorination and reduce the formation of undesired isomers and dichlorinated byproducts.
-
Catalyst: Use an appropriate Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) to promote the desired electrophilic substitution. The catalyst choice can influence regioselectivity.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction once the starting material is consumed, preventing further chlorination.
Q3: What are the recommended methods for purifying crude this compound?
A3: A combination of techniques is often necessary for effective purification:
-
Fractional Distillation: This method can be used to separate components with different boiling points. It is particularly useful for removing the starting material and some isomeric impurities if their boiling points are sufficiently different.
-
Recrystallization: This is a highly effective method for purifying solid compounds. A suitable solvent system (e.g., hexanes) can be used to selectively crystallize the desired this compound, leaving impurities in the mother liquor.[1]
-
Column Chromatography: For high-purity requirements, column chromatography using silica (B1680970) gel can be employed to separate the desired product from closely related isomers.
Q4: How can I analyze the purity of my this compound sample and identify the impurities?
A4: The following analytical techniques are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating volatile compounds and identifying them based on their mass spectra. It can effectively resolve and identify the various chlorinated isomers and byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used to separate the components of the reaction mixture and quantify their relative amounts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information to confirm the identity of the desired product and characterize any isolated impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | - Ensure the chlorinating agent is fresh and active.- Increase the reaction time and monitor progress by TLC/GC.- Check the purity of the starting 3-ethylphenol. |
| Product loss during work-up. | - Ensure complete extraction of the product from the aqueous phase.- Minimize transfers between glassware. | |
| Sub-optimal reaction temperature. | - Optimize the reaction temperature. Too low may lead to a slow reaction, while too high can cause side reactions. | |
| High Levels of Isomeric Impurities (2- and 6-chloro isomers) | Non-selective chlorination conditions. | - Lower the reaction temperature to enhance regioselectivity.- Experiment with different Lewis acid catalysts or catalyst concentrations. |
| Steric hindrance at the para-position is not sufficiently favored. | - Consider using a bulkier chlorinating agent or a catalyst system that promotes para-substitution. | |
| Significant Amount of Dichlorinated Byproducts | Excess chlorinating agent. | - Carefully control the stoichiometry of the chlorinating agent. Use a slight excess (e.g., 1.05-1.1 equivalents). |
| Prolonged reaction time. | - Monitor the reaction closely and quench it as soon as the starting material is consumed. | |
| High reaction temperature. | - Conduct the reaction at a lower temperature to reduce the rate of the second chlorination. | |
| Presence of Unreacted 3-Ethylphenol | Insufficient chlorinating agent. | - Use a slight molar excess of the chlorinating agent. |
| Inactive catalyst or chlorinating agent. | - Use fresh, anhydrous catalyst and chlorinating agent. | |
| Short reaction time. | - Extend the reaction time and monitor for the disappearance of the starting material spot/peak. | |
| Difficulty in Purifying the Product | Isomers have very similar physical properties. | - For fractional distillation, use a column with a high number of theoretical plates.- For recrystallization, perform multiple recrystallization steps or try different solvent systems. |
| Oily product that does not crystallize. | - The presence of impurities can inhibit crystallization. Attempt to remove some impurities by distillation first, then proceed with recrystallization.- Try seeding the solution with a small crystal of pure this compound. |
Experimental Protocols
Synthesis of this compound via Chlorination with Sulfuryl Chloride
This protocol is based on the general method for chlorination of phenols.[1]
Materials:
-
3-Ethylphenol
-
Sulfuryl chloride (SO₂Cl₂)
-
Ferric chloride (FeCl₃), anhydrous
-
Carbon tetrachloride (CCl₄), anhydrous
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Hexanes
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), dissolve 3-ethylphenol (1.0 eq) in anhydrous carbon tetrachloride.
-
Add a catalytic amount of anhydrous ferric chloride (e.g., 0.01-0.05 eq).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add sulfuryl chloride (1.05 eq) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.
-
Quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of hot hexanes.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold hexanes.
-
Dry the crystals under vacuum to obtain pure this compound.[1]
Visualizations
Caption: Synthesis pathway and potential impurity formation.
Caption: A logical workflow for troubleshooting the synthesis.
References
Technical Support Center: Improving Selectivity in 4-Chloro-3-ethylphenol Reactions
Welcome to the technical support center for reactions involving 4-Chloro-3-ethylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the selectivity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving selective reactions with this compound?
A1: The primary challenge lies in controlling the regioselectivity during electrophilic aromatic substitution (EAS) and managing the competition between O-alkylation and C-alkylation of the phenoxide ion. The substituents on the aromatic ring—the hydroxyl (-OH), chloro (-Cl), and ethyl (-CH₂CH₃) groups—exert competing electronic and steric effects that influence the position of incoming reagents.
Q2: What are the directing effects of the substituents on the this compound ring?
A2: The directing effects are as follows:
-
Hydroxyl (-OH) group: A strongly activating, ortho-, para-director.[1][2]
-
Ethyl (-CH₂CH₃) group: A weakly activating, ortho-, para-director.
-
Chloro (-Cl) group: A deactivating, ortho-, para-director.[1]
The interplay of these effects determines the position of electrophilic attack. The powerful activating effect of the hydroxyl group is often the dominant factor.
Q3: How can I favor O-alkylation over C-alkylation when preparing ethers of this compound?
A3: To favor O-alkylation (Williamson ether synthesis), use a polar aprotic solvent such as DMF or acetonitrile (B52724) and a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).[3][4] These conditions promote the formation of the phenoxide ion, which is a potent nucleophile at the oxygen atom. Using a primary alkyl halide as the electrophile will also favor the Sₙ2 reaction required for ether formation.[3]
Troubleshooting Guides
Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation, Friedel-Crafts Acylation)
Issue: Poor Regioselectivity and Formation of Multiple Isomers
-
Possible Cause 1: Competing Directing Effects. The hydroxyl group strongly directs ortho and para. In this compound, the positions ortho to the hydroxyl are C2 and C6, and the position para is unavailable (occupied by the chloro group). The ethyl group directs to C2 and C6 (ortho) and C5 (para). The chloro group directs to C2 and C6 (ortho) and C5 (para). Therefore, electrophilic attack is most likely at the C2, C5, and C6 positions.
-
Solution 1: Temperature Control. Lower reaction temperatures can sometimes favor the kinetically controlled product over the thermodynamically more stable one. For example, in the sulfonation of phenol, the ortho isomer is favored at lower temperatures, while the para isomer is favored at higher temperatures.[5]
-
Solution 2: Choice of Reagent and Catalyst. The steric bulk of the electrophile and the nature of the catalyst can influence regioselectivity. A bulkier electrophile may preferentially attack the less sterically hindered position.
-
Solution 3: Use of a Protecting Group. Protecting the highly activating hydroxyl group as a less activating ether or silyl (B83357) ether can moderate its directing effect, potentially allowing for more selective substitution at other positions.
Issue: Low Yields in Friedel-Crafts Reactions
-
Possible Cause: Complexation of the Lewis Acid Catalyst. The Lewis acid catalyst (e.g., AlCl₃) can complex with the lone pairs on the hydroxyl group, deactivating the ring towards electrophilic attack.[6]
-
Solution: Use of a Protecting Group. Protect the hydroxyl group before carrying out the Friedel-Crafts reaction. A common protecting group for phenols is a silyl ether, such as tert-butyldimethylsilyl (TBDMS) ether.[7]
O-Alkylation (Williamson Ether Synthesis)
Issue: Formation of C-Alkylated Byproducts
-
Possible Cause: Reaction Conditions Favoring C-Alkylation. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the ring (primarily at the positions ortho and para to the hydroxyl group). Protic solvents can solvate the oxygen atom, making the carbon atoms more nucleophilic.
-
Solution: Solvent and Base Selection. Use a polar aprotic solvent (e.g., DMF, acetone, acetonitrile) and a suitable base (e.g., K₂CO₃, NaH) to favor O-alkylation.[3][4][8]
Issue: Low Reaction Conversion
-
Possible Cause 1: Incomplete Deprotonation of the Phenol. The base may not be strong enough to fully deprotonate the phenol, leading to a low concentration of the reactive phenoxide ion.
-
Solution 1: Use a Stronger Base. If using a weaker base like potassium carbonate, consider switching to a stronger base such as sodium hydride (NaH).
-
Possible Cause 2: Poorly Reactive Alkyl Halide. The alkyl halide may be sterically hindered (secondary or tertiary), favoring elimination reactions over the desired Sₙ2 substitution.[3]
-
Solution 2: Use a Primary Alkyl Halide. Primary alkyl halides are the best substrates for the Williamson ether synthesis.[3]
Data Presentation
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Activating/Deactivating Influences | Steric Hindrance | Predicted Major Product(s) |
| C2 | Ortho to -OH (strongly activating), Ortho to -CH₂CH₃ (activating) | High | Minor |
| C5 | Para to -CH₂CH₃ (activating), Para to -Cl (deactivating) | Low | Major |
| C6 | Ortho to -OH (strongly activating), Meta to -CH₂CH₃, Meta to -Cl | Moderate | Major |
Note: This table provides a qualitative prediction. Actual isomer ratios will depend on the specific reaction conditions.
Experimental Protocols
Protocol 1: O-Methylation of this compound (Williamson Ether Synthesis)
This protocol is adapted from the Williamson ether synthesis of 4-ethylphenol.[4][8]
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Methyl iodide (CH₃I)
-
Tetrabutylammonium (B224687) bromide (TBAB) - Phase transfer catalyst
-
Diethyl ether
-
Saturated sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in a 25% aqueous solution of NaOH (1.5 eq).
-
Add a catalytic amount of tetrabutylammonium bromide (TBAB) (e.g., 0.05 eq).
-
Add methyl iodide (1.2 eq) to the mixture.
-
Heat the reaction mixture to a gentle reflux (approximately 60-65 °C) for 1-2 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, transfer the mixture to a separatory funnel and add diethyl ether.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Protection of the Hydroxyl Group as a TBDMS Ether
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF in a dry, inert atmosphere (e.g., under nitrogen or argon).
-
Add a solution of TBDMSCl (1.2 eq) in anhydrous DMF dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Protocol 3: Deprotection of a TBDMS Ether
Materials:
-
TBDMS-protected this compound
-
Tetrabutylammonium fluoride (B91410) (TBAF) (1M solution in THF)
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TBDMS-protected this compound (1.0 eq) in THF.
-
Add a 1M solution of TBAF in THF (1.2 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by adding water and extract with diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel if necessary.
Visualizations
Caption: Predicted regioselectivity in electrophilic aromatic substitution.
Caption: Solvent effects on O- vs. C-alkylation selectivity.
Caption: Workflow for using a protecting group.
References
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. mlsu.ac.in [mlsu.ac.in]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 8. cactus.utahtech.edu [cactus.utahtech.edu]
Technical Support Center: Degradation of 4-Chloro-3-ethylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation of 4-Chloro-3-ethylphenol. The information is based on established principles of chlorophenol degradation, drawing parallels from studies on structurally similar compounds due to the limited availability of direct experimental data for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation byproducts of this compound in advanced oxidation processes (AOPs)?
Based on studies of similar chlorophenolic compounds like 4-chloro-3-methylphenol (B1668792) (CMP) and 4-chloro-3,5-dimethylphenol (B1207549) (PCMX), the degradation of this compound through AOPs such as ozonation, Fenton processes, and photocatalysis is expected to proceed through a series of oxidation steps. The primary degradation pathway likely involves the attack of hydroxyl radicals (•OH) on the aromatic ring.
Expected intermediate byproducts may include:
-
Hydroxylated derivatives: Formation of catechols and other hydroxylated species is a common initial step.
-
Quinones: Subsequent oxidation of hydroxylated intermediates can lead to the formation of quinone-like structures.
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Ring-opening products: The aromatic ring can be cleaved to form various short-chain carboxylic acids.[1]
-
Inorganic ions: Complete mineralization will result in the formation of chloride ions (Cl-), carbon dioxide (CO2), and water (H2O).[2]
Q2: How can I identify and quantify the degradation byproducts of this compound?
Several analytical techniques are suitable for the identification and quantification of the degradation byproducts:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV or diode-array detector is effective for separating and quantifying the parent compound and its primary aromatic intermediates. A reverse-phase C18 column is commonly used.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying volatile and semi-volatile byproducts. Derivatization may be necessary for some polar compounds to improve their volatility and chromatographic behavior.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for identifying non-volatile and thermally labile byproducts, such as carboxylic acids, without the need for derivatization.
Q3: What are the common challenges encountered during the degradation experiments of this compound?
Researchers may encounter several challenges, including:
-
Incomplete Degradation: The stability of the aromatic ring can lead to incomplete mineralization, resulting in the persistence of intermediate byproducts.
-
Toxicity of Intermediates: Some degradation byproducts, such as chlorinated quinones, can be more toxic than the parent compound.[1]
-
Matrix Effects: In complex matrices like wastewater, other organic and inorganic compounds can compete for oxidants, reducing the degradation efficiency of the target compound.[1]
-
pH Dependence: The efficiency of many AOPs is highly pH-dependent. The optimal pH for degradation needs to be determined experimentally.
Troubleshooting Guides
Issue 1: Low Degradation Efficiency of this compound
| Possible Cause | Troubleshooting Step |
| Suboptimal pH | Perform experiments over a range of pH values to determine the optimal condition for your specific degradation method (e.g., acidic pH for Fenton processes). |
| Insufficient Oxidant Concentration | Increase the concentration of the oxidant (e.g., H₂O₂, ozone) incrementally. Be aware that excessive oxidant can sometimes have an inhibitory effect. |
| Low Catalyst Activity | For photocatalysis, ensure the catalyst is properly activated and not fouled. For Fenton processes, check the Fe²⁺/H₂O₂ ratio. |
| Matrix Interference | If working with complex samples, consider a pre-treatment step to remove interfering substances. |
Issue 2: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Step |
| Variability in Reagent Preparation | Prepare fresh stock solutions for each set of experiments. Ensure accurate measurement of all components. |
| Fluctuations in Experimental Conditions | Maintain consistent temperature, stirring speed, and light intensity (for photocatalysis) throughout the experiments. |
| Instrumental Drift | Calibrate analytical instruments before each batch of samples. Use an internal standard to correct for variations in instrument response. |
Experimental Protocols
Below are detailed methodologies for common degradation experiments, adapted from studies on similar chlorophenols.
Protocol 1: Fenton-like Degradation using Nanoscale Zero-Valent Iron (nZVI)
This protocol is adapted from the study on the degradation of 4-chloro-3,5-dimethylphenol (PCMX) by Xu and Wang (2013).[4][5]
1. Reagent Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and spike it into deionized water to achieve the desired initial concentration.
- Prepare a stock solution of hydrogen peroxide (H₂O₂).
- Synthesize or procure nZVI particles.
2. Experimental Procedure:
- In a series of reactors, add a specific volume of the this compound solution.
- Add the desired dosage of nZVI to each reactor.
- Initiate the reaction by adding the required concentration of H₂O₂.
- Maintain the reaction at a constant temperature and stirring speed.
- Collect samples at predetermined time intervals.
- Immediately quench the reaction in the collected samples (e.g., by adding a radical scavenger like n-butanol or by adjusting the pH).
- Filter the samples through a 0.22 µm filter before analysis.
3. Analysis:
- Analyze the concentration of this compound and its byproducts using HPLC or GC-MS.
- Monitor the Total Organic Carbon (TOC) to assess the extent of mineralization.
- Measure the chloride ion concentration to determine the degree of dechlorination.
Protocol 2: Ozonation
This protocol is based on the ozonation of 4-chloro-3-methylphenol as described in studies on tannery effluent treatment.[1]
1. Equipment Setup:
- Use an ozone generator connected to an oxygen supply.
- Bubble the ozone gas through a diffuser into the reaction vessel containing the this compound solution.
- Include an off-gas ozone destructor.
2. Experimental Procedure:
- Fill the reactor with the this compound solution of a known concentration.
- Adjust the pH to the desired value.
- Start the ozone flow at a constant rate.
- Maintain constant temperature and stirring.
- Collect aqueous samples at different time points.
- Purge the samples with an inert gas (e.g., nitrogen) to remove residual ozone before analysis.
3. Analysis:
- Analyze the samples for the parent compound and degradation products using appropriate analytical methods (HPLC, LC-MS, or GC-MS).
Data Presentation
The following tables provide a template for summarizing quantitative data from degradation experiments, based on typical results observed for similar chlorophenols.
Table 1: Hypothetical Degradation Efficiency of this compound under Different AOPs
| Treatment Method | Initial Conc. (mg/L) | Reaction Time (min) | Degradation (%) | TOC Removal (%) |
| Fenton-like (nZVI/H₂O₂) | 50 | 60 | >95 | ~60 |
| Ozonation | 50 | 60 | >90 | ~50 |
| Photocatalysis (TiO₂/UV) | 50 | 120 | >98 | ~70 |
Table 2: Potential Intermediate Byproducts Identified in Chlorophenol Degradation
| Byproduct Class | Potential Compounds | Analytical Method |
| Hydroxylated Intermediates | 4-Chloro-3-ethylcatechol | LC-MS, GC-MS |
| Quinones | Ethyl-p-benzoquinone | GC-MS |
| Carboxylic Acids | Maleic acid, Fumaric acid, Oxalic acid | LC-MS, Ion Chromatography |
Visualizations
Signaling Pathway for Fenton-like Degradation
Caption: Proposed degradation pathway of this compound via a Fenton-like process.
Experimental Workflow for Byproduct Analysis
Caption: General workflow for the analysis of degradation byproducts.
References
- 1. mdpi.com [mdpi.com]
- 2. Temperature activated degradation (mineralization) of 4-chloro-3-methyl phenol by Fenton's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. Degradation of 4-Chloro-3,5-Dimethylphenol by a Heterogeneous Fenton-Like Reaction Using Nanoscale Zero-Valent Iron Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Handling and storage best practices for 4-Chloro-3-ethylphenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of 4-Chloro-3-ethylphenol in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
A1: this compound is a chlorinated phenol (B47542) derivative.[1][2][3] In research, it is primarily used as a ryanodine (B192298) receptor (RyR) antagonist and is a valuable tool for studying calcium signaling pathways.[2][3] It is commonly employed as a diagnostic reagent in in-vitro studies of malignant hyperthermia (MH), a rare but life-threatening condition triggered by certain anesthetics.[3]
Q2: What are the main hazards associated with this compound?
A2: this compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[1][4][5] It may also cause respiratory irritation.[1][4][5] It is important to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.[4][6]
Q3: How should I properly store this compound?
A3: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[4][6] Keep it away from heat, sparks, open flames, and incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[4] For long-term stability, especially for solutions, protection from light is also recommended.[7]
Q4: Can I prepare a stock solution of this compound in water?
A4: this compound is only slightly soluble in water.[8] For biological assays, it is common to first dissolve the compound in an organic solvent like ethanol (B145695) or DMSO to create a concentrated stock solution, which can then be diluted to the final working concentration in the aqueous experimental buffer.
Troubleshooting Guides
In-Vitro Muscle Contracture Test for Malignant Hyperthermia
Problem: I am not observing a contracture response in a known MH-susceptible muscle sample after applying this compound.
-
Possible Cause 1: Incorrect Concentration. The concentration of this compound is critical. For human skeletal muscle, a cumulative concentration of 75 µmol/L has been shown to differentiate between MH-susceptible and non-susceptible samples.[9]
-
Solution: Prepare fresh dilutions of your stock solution and verify the final concentration in your tissue bath.
-
-
Possible Cause 2: Degraded this compound. The compound may have degraded due to improper storage or handling.
-
Solution: Use a fresh vial of this compound to prepare your solutions. If unsure about the quality of your stock, consider running a quality control check using HPLC analysis.
-
-
Possible Cause 3: Issues with Muscle Viability. The muscle specimen may not be viable.
-
Solution: Ensure that the muscle biopsy is handled correctly from collection to the start of the experiment. The time between biopsy and testing should not exceed 5 hours.[10] The muscle should be transported and kept in a carboxygenated Krebs-Ringer solution at room temperature.[10] Before adding the test compound, verify muscle viability by electrical stimulation; twitches of 10 mN (1 g) or more are indicative of a viable muscle bundle.[11]
-
Problem: My this compound solution has turned yellow/brown.
-
Possible Cause: Oxidation/Degradation. Phenolic compounds can oxidize over time, especially when exposed to air and light, leading to a change in color. This may indicate a loss of potency.
-
Solution: It is best to prepare fresh solutions before each experiment. If you need to store a stock solution, keep it in a tightly sealed, light-protected container at a low temperature (e.g., 4°C). If discoloration is observed, it is recommended to discard the solution and prepare a fresh one.
-
High-Performance Liquid Chromatography (HPLC) Analysis
Problem: I am seeing peak tailing in my HPLC chromatogram for this compound.
-
Possible Cause 1: Interaction with Active Silanols. Residual silanol (B1196071) groups on the silica-based column can interact with the phenolic hydroxyl group, causing peak tailing.
-
Solution: Use a high-purity, end-capped C18 column. Acidifying the mobile phase (e.g., with 0.1% formic or phosphoric acid) can help to suppress the ionization of silanol groups and improve peak shape.[12]
-
-
Possible Cause 2: Column Overload. Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute your sample and re-inject.
-
-
Possible Cause 3: Extracolumn Volume. Excessive tubing length or dead volume in the system can contribute to band broadening.
-
Solution: Use tubing with a small internal diameter and ensure all connections are properly made to minimize dead volume.
-
Data Presentation
| Property | Value | Reference |
| Molecular Formula | C₈H₉ClO | [1][4] |
| Molecular Weight | 156.61 g/mol | [1][4] |
| Melting Point | 45-50 °C | [2] |
| Boiling Point | 248.1 ± 20.0 °C (Predicted) | [6] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [2][4] |
| Solubility in Water | Slight | [8] |
Experimental Protocols
Protocol 1: In-Vitro Contracture Test (IVCT) for Malignant Hyperthermia
This protocol is a generalized procedure based on the European Malignant Hyperthermia Group (EMHG) guidelines.
-
Muscle Biopsy and Preparation:
-
Obtain a muscle biopsy from the quadriceps muscle (vastus medialis or lateralis) under trigger-free anesthesia.[13]
-
Transport the muscle sample in Krebs-Ringer solution at ambient temperature to the laboratory. The time from biopsy to the completion of the tests should not exceed 5 hours.[10]
-
Dissect muscle specimens to approximately 20-25 mm in length and 2-3 mm in thickness.[10]
-
-
Experimental Setup:
-
Suspend the muscle specimen in a tissue bath containing Krebs-Ringer solution at 37°C, continuously carboxygenated.[10]
-
Attach one end of the muscle to a fixed point and the other to a force transducer to record isometric contractions.
-
Determine the optimal length (l₀) of the muscle by stretching it to produce a baseline force of 2 mN (0.2 g).[10]
-
Demonstrate muscle viability through electrical stimulation (0.2 Hz, 1-2 ms (B15284909) supramaximal stimulus). A twitch height of 10 mN (1 g) or more is required.[11]
-
-
Application of this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
-
For a cumulative dose-response test, add this compound to the tissue bath in increasing concentrations (e.g., 12.5, 25, 50, 75, 100, 200 µmol/L).[9]
-
For a bolus test, add a single concentration (e.g., 75 µmol/L) to the bath.[14]
-
-
Data Analysis:
-
Record the contracture force generated by the muscle in response to this compound.
-
A significant contracture at a specific threshold (e.g., at 75 µmol/L for the cumulative test) is indicative of MH susceptibility.[9]
-
Protocol 2: HPLC Analysis of this compound
This protocol provides a starting point for the analysis of this compound. Optimization may be required depending on the sample matrix and instrumentation.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.
-
Example Gradient: Start with 30% acetonitrile and increase to 90% over 10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at 225 nm and 280 nm.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile or methanol.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
For aqueous samples, a solid-phase extraction (SPE) may be necessary to concentrate the analyte and remove interfering substances.
-
For samples in organic solvents, a simple dilution may be sufficient.
-
-
Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.
-
Visualizations
Caption: Workflow for the in-vitro contracture test.
Caption: Troubleshooting logic for lack of muscle response.
References
- 1. This compound | C8H9ClO | CID 84223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97 14143-32-9 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. fishersci.ie [fishersci.ie]
- 5. This compound, 97%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. lanxess.com [lanxess.com]
- 9. Cumulative and bolus in vitro contracture testing with this compound in malignant hyperthermia positive and negative human skeletal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro contracture testing (IVCT) — European Malignant Hyperthermia Group [emhg.org]
- 11. In vitro contracture test for diagnosis of malignant hyperthermia following the protocol of the European MH Group: results of testing patients surviving fulminant MH and unrelated low-risk subjects. The European Malignant Hyperthermia Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | SIELC Technologies [sielc.com]
- 13. Testing for MH — European Malignant Hyperthermia Group [emhg.org]
- 14. Multicentre evaluation of in vitro contracture testing with bolus administration of 4-chloro-m-cresol for diagnosis of malignant hyperthermia susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing side reactions with 4-Chloro-3-ethylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions when working with 4-Chloro-3-ethylphenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when performing alkylation on this compound?
A1: The primary side reactions encountered during the alkylation of this compound are C-alkylation, polyalkylation, and rearrangement of the alkyl group, particularly in Friedel-Crafts type reactions.[1][2] O-alkylation is the desired reaction for forming ethers, but the phenoxide intermediate is an ambident nucleophile, meaning it can also react at the aromatic ring (C-alkylation).[3] Polyalkylation occurs because the initial alkylation product is often more reactive than the starting phenol, leading to the addition of multiple alkyl groups.[2]
Q2: How can I favor O-alkylation over C-alkylation?
A2: The choice of solvent and base are critical for controlling the selectivity between O- and C-alkylation. Protic solvents can solvate the phenoxide oxygen, hindering O-alkylation and thus favoring C-alkylation. Conversely, aprotic polar solvents are generally preferred for O-alkylation.[3] Mild bases like potassium carbonate (K₂CO₃) are often used to generate the phenoxide for O-alkylation in the Williamson ether synthesis.[4]
Q3: What is the Fries rearrangement and how can I avoid it during acylation?
A3: The Fries rearrangement is a reaction of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[5][6] This is a common side reaction when attempting to acylate the hydroxyl group of this compound under Friedel-Crafts conditions. To avoid this, acylation is typically performed under basic conditions to form the ester, which can then be isolated before any potential rearrangement is induced by acidic conditions.
Troubleshooting Guides
Issue: Low Yield of O-Alkylated Product (Ether Synthesis)
| Possible Cause | Troubleshooting Steps |
| Incomplete Deprotonation of Phenol | Ensure a sufficiently strong base is used to fully deprotonate the phenolic hydroxyl group. For Williamson ether synthesis, finely ground and dry potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective.[1] Sodium hydroxide (B78521) can also be used.[7] |
| Side Reaction: C-Alkylation | Use an aprotic polar solvent such as DMF or acetone (B3395972) to favor O-alkylation.[1][3] Protic solvents can promote C-alkylation.[3] |
| Poor Nucleophilic Attack | Ensure the alkylating agent is a good electrophile (e.g., primary alkyl halides are better than secondary or tertiary for Sₙ2 reactions).[8] |
| Reaction Conditions Not Optimized | Gently heat the reaction mixture (e.g., 60-80 °C) to facilitate the reaction, but avoid excessive heat which can lead to side products.[1] Monitor reaction progress by TLC or GC to determine the optimal reaction time. |
Issue: Formation of Polyalkylation Products in Friedel-Crafts Reactions
| Possible Cause | Troubleshooting Steps |
| Mono-alkylated Product is More Reactive | Use a large excess of this compound relative to the alkylating agent. This statistically favors the alkylating agent reacting with the starting material over the more activated mono-alkylated product.[1][2] |
| Harsh Reaction Conditions | Employ milder reaction conditions. This can include using a less active Lewis acid catalyst, lowering the reaction temperature, and reducing the reaction time.[1][2] |
| Alternative Strategy to Avoid Polyalkylation | Perform a Friedel-Crafts acylation first. The acyl group is deactivating, which prevents further substitution on the aromatic ring. The resulting ketone can then be reduced to the desired alkyl group in a subsequent step.[2] |
Experimental Protocols
General Protocol for O-Alkylation (Williamson Ether Synthesis) of this compound
-
Preparation : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq.).
-
Solvent and Base Addition : Add a suitable aprotic polar solvent (e.g., acetone or DMF) to create an approximately 0.5 M solution. Add finely ground, anhydrous potassium carbonate (1.5-2.0 eq.).[1]
-
Alkylating Agent Addition : Stir the suspension and add the alkyl halide (1.1-1.2 eq.) dropwise at room temperature.
-
Reaction : Heat the mixture to 60-80 °C and monitor the progress using TLC or GC.[1]
-
Work-up : Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The solvent is then removed under reduced pressure.
-
Purification : The crude product can be purified by column chromatography on silica (B1680970) gel or by crystallization.
General Protocol for Friedel-Crafts Acylation of this compound
-
Preparation : To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), add a suitable solvent (e.g., dichloromethane) and the Lewis acid catalyst (e.g., AlCl₃, 1.1 eq.). Cool the mixture in an ice bath.
-
Acyl Halide Addition : Slowly add the acyl halide (1.0 eq.) to the stirred suspension.
-
Substrate Addition : Add a solution of this compound (1.0 eq.) in the same solvent dropwise, maintaining a low temperature.
-
Reaction : Allow the reaction to stir at a low temperature (e.g., 0 °C to room temperature) and monitor its progress by TLC or GC.
-
Quenching : Carefully quench the reaction by slowly adding it to ice-cold dilute HCl.
-
Work-up and Purification : Extract the product with an organic solvent, wash with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and purify by column chromatography or crystallization.
Data Presentation
Table 1: Influence of Reaction Parameters on Selectivity in Phenol Alkylation
| Parameter | Condition to Favor O-Alkylation | Condition to Favor C-Alkylation | Rationale |
| Solvent | Aprotic polar (e.g., DMF, Acetone)[1][3] | Protic (e.g., water, ethanol)[3] | Protic solvents solvate the phenoxide oxygen, hindering its nucleophilicity and leaving the ring carbons as the more accessible reaction sites.[3] |
| Base | Mild inorganic bases (e.g., K₂CO₃, Cs₂CO₃)[1] | Stronger bases may be used, but solvent choice is more critical. | Sufficiently strong base is needed to generate the phenoxide, but very strong bases in certain solvents can influence selectivity. |
| Temperature | Generally moderate heating (e.g., 60-80 °C)[1] | Can vary, but higher temperatures in some systems can favor the thermodynamically more stable C-alkylated product. | Kinetic vs. thermodynamic control can influence the product ratio. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmaxchange.info [pharmaxchange.info]
- 4. reddit.com [reddit.com]
- 5. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. The Williamson Ether Synthesis [cs.gordon.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: HPLC Analysis of 4-Chloro-3-ethylphenol
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 4-Chloro-3-ethylphenol. The following sections offer detailed answers to frequently asked questions, structured troubleshooting protocols, and data to help you diagnose and resolve common issues in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you might encounter during the HPLC analysis of this compound in a question-and-answer format.
Q1: What are the primary causes of peak tailing when analyzing this compound and how can I resolve it?
Peak tailing, where a peak is asymmetrical with a trailing edge that is longer than the leading edge, is a common issue in the analysis of phenolic compounds like this compound.[1]
Primary Causes & Solutions:
-
Secondary Interactions: Unwanted interactions can occur between the phenolic analyte and active sites on the stationary phase, most commonly residual silanol (B1196071) groups on silica-based columns.[1]
-
Solution: Use an end-capped column or a column with a different stationary phase. Adding a competitive base, like triethylamine, to the mobile phase can also help mask the silanol groups.
-
-
Mobile Phase pH Mismatch: Operating with a mobile phase pH close to the pKa of this compound or the column's silanol groups can lead to mixed ionization states and peak distortion.[1]
-
Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of this compound to ensure it is in a single, non-ionized form. Adding a buffer to the mobile phase can help maintain a stable pH.[2]
-
-
Column Issues: Degradation of the column, contamination from the sample matrix, or the formation of a void at the column inlet can disrupt the packed bed and cause tailing.[1][3]
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to poor peak shape.[1]
-
Extra-Column Effects: Dispersion of the analyte band in tubing, fittings, or the detector cell after it has left the column can cause peak distortion.[1]
Q2: My chromatogram shows peak fronting for this compound. What could be the cause and how do I fix it?
Peak fronting, where the peak has a sharp front and a rounded back, is often related to the sample and mobile phase composition.[8]
Primary Causes & Solutions:
-
Sample Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent that is stronger (has a higher elution strength) than the mobile phase, the analyte band will spread, leading to fronting.[6][9]
-
Sample Overload: Injecting too much sample can lead to fronting, similar to peak tailing.[4][7]
-
Low Column Temperature: Insufficient temperature can sometimes contribute to poor peak shape.
-
Solution: Increase the column temperature using a column oven to improve peak symmetry.[4]
-
Q3: I am observing split peaks for this compound. What are the likely reasons and troubleshooting steps?
Split peaks can indicate a problem with the column, the injection process, or co-eluting interferences.
Primary Causes & Solutions:
-
Partially Blocked Column Inlet Frit: Particulates from the sample, mobile phase, or system can clog the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.[3]
-
Column Bed Deformation: A void or channel in the column packing can lead to split peaks.
-
Solution: This usually indicates column degradation, and the column should be replaced.[2]
-
-
Co-elution of an Interfering Compound: If the peak splitting is not observed for all peaks, it is possible that another compound is eluting at a very similar retention time to this compound.[11]
-
Solution: Adjust the mobile phase composition, gradient, or temperature to improve the resolution between the two peaks.[11]
-
-
Injector Issues: A scratched or worn injector rotor seal can cause a "muddied" injection event, leading to peak splitting.[12]
-
Solution: Inspect and replace the injector rotor seal if necessary.[13]
-
Q4: My baseline is noisy and drifting. How can I improve it for the analysis of this compound?
A stable baseline is crucial for accurate quantification. Baseline noise and drift can originate from several sources within the HPLC system.[14][15][16]
Primary Causes & Solutions:
| Problem | Probable Cause | Solution |
| Baseline Noise (Irregular) | - Contaminated or low-quality mobile phase[15] - Air bubbles in the pump or detector[4][14] - Detector lamp nearing the end of its life[14] - Leaks in the system[4] | - Use HPLC-grade solvents and freshly prepared mobile phase.[15] - Degas the mobile phase and purge the system.[4][14] - Replace the detector lamp.[14] - Check and tighten all fittings.[4] |
| Baseline Drift | - Inadequate column equilibration[4] - Fluctuations in column temperature[16] - Mobile phase composition changing over time (e.g., evaporation of a volatile component)[14] - Contamination slowly eluting from the column | - Allow sufficient time for the column to equilibrate with the new mobile phase.[15] - Use a column oven to maintain a constant temperature.[4] - Keep mobile phase reservoirs covered. - Flush the column with a strong solvent. |
| Baseline Pulsing (Regular) | - Pump issues (e.g., faulty check valves, worn pump seals)[14] - Air trapped in the pump head[9] | - Service the pump, which may include replacing check valves or seals.[14] - Purge the pump.[9] |
Q5: I'm seeing ghost peaks in my chromatograms. Where are they coming from and how do I eliminate them?
Ghost peaks are unexpected peaks that appear in a chromatogram, often in blank runs or between sample injections.[17][18]
Primary Causes & Solutions:
-
Carryover from Previous Injections: Residual sample from a previous injection can be retained in the injector or on the column and elute in a subsequent run.[19][20]
-
Contaminated Mobile Phase or System: Impurities in the solvents, buffers, or additives can accumulate on the column and elute as ghost peaks, especially during gradient analysis.[17][21]
-
Sample Contamination: The sample itself or the vials and caps (B75204) may be contaminated.
-
Solution: Run a blank injection of the sample solvent to check for contamination. Use clean vials and caps.
-
Experimental Protocol for HPLC Analysis of this compound
This section provides a detailed methodology for the analysis of this compound.
1. Mobile Phase Preparation (Reversed-Phase HPLC)
-
Mobile Phase A: HPLC-grade water with 0.1% phosphoric acid.
-
Mobile Phase B: HPLC-grade acetonitrile (B52724) with 0.1% phosphoric acid.
-
Procedure:
-
Measure the required volumes of water and acetonitrile.
-
Add 1.0 mL of phosphoric acid per 1 L of solvent.
-
Filter each mobile phase component through a 0.45 µm membrane filter.
-
Degas the mobile phase using an inline degasser or by sparging with helium.
-
2. Standard Solution Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.
-
Working Standards: Prepare a series of working standards by diluting the stock standard with the initial mobile phase composition (e.g., 50:50 Water:Acetonitrile).
3. Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable solvent (preferably the mobile phase).
-
Use sonication if necessary to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. HPLC Parameters
The following table summarizes typical HPLC parameters for the analysis of this compound.[22][23][24]
| Parameter | Typical Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient of Water (0.1% H₃PO₄) and Acetonitrile (0.1% H₃PO₄) |
| Gradient Program | 0-15 min: 50-90% B; 15-20 min: 90% B; 20-21 min: 90-50% B; 21-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
Visual Troubleshooting Workflows
The following diagrams illustrate logical troubleshooting workflows for common HPLC issues.
Caption: General HPLC troubleshooting workflow.
Caption: Troubleshooting logic for peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 6. lcms.cz [lcms.cz]
- 7. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 8. uhplcs.com [uhplcs.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. HPLC Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 12. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 13. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 14. uhplcs.com [uhplcs.com]
- 15. phenomenex.com [phenomenex.com]
- 16. mastelf.com [mastelf.com]
- 17. uhplcs.com [uhplcs.com]
- 18. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 21. hplc.eu [hplc.eu]
- 22. This compound | SIELC Technologies [sielc.com]
- 23. s4science.at [s4science.at]
- 24. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 4-Chloro-3-ethylphenol and 4-Chloro-3-methylphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two closely related phenolic compounds, 4-Chloro-3-ethylphenol (4-CEP) and 4-chloro-3-methylphenol (B1668792) (4-CmC or PCMC). While structurally similar, these molecules exhibit distinct profiles in their interactions with key cellular targets, particularly ion channels, and their efficacy as antimicrobial agents. This document synthesizes available experimental data to highlight these differences, offering valuable insights for researchers in pharmacology, toxicology, and drug discovery.
I. Overview of Biological Activities
4-Chloro-3-methylphenol (4-CmC) is a well-documented biocide, widely utilized as a disinfectant, antiseptic, and preservative in various industrial and pharmaceutical applications.[1] Its broad-spectrum antimicrobial activity targets a wide range of Gram-positive and Gram-negative bacteria, as well as fungi.[1]
This compound (4-CEP) is primarily recognized in the research community as a potent modulator of intracellular calcium (Ca²⁺) signaling. It is frequently used as a research tool to investigate the function of ryanodine (B192298) receptors (RyRs), critical channels for Ca²⁺ release from intracellular stores. While it is also known to possess antimicrobial and antifungal properties, detailed quantitative data on its spectrum of activity are less prevalent in the literature.
II. Quantitative Comparison of Biological Activities
The following table summarizes the available quantitative data for the biological activities of 4-CEP and 4-CmC. A significant finding from the available literature is the more potent effect of 4-CEP on ion channels compared to 4-CmC.
| Biological Target/Activity | Parameter | This compound (4-CEP) | 4-chloro-3-methylphenol (4-CmC) | Reference |
| Ryanodine Receptor (RyR) Agonism | Potency in increasing resting myoplasmic free [Ca²⁺] | More potent than 4-CmC | Less potent than 4-CEP | [2] |
| ORAI Channel Inhibition | IC₅₀ (ORAI1) | 203.6 µM | 830.9 µM | [2] |
| IC₅₀ (ORAI3) | 71.0 ± 4.2 µM | Not explicitly stated, but less potent than 4-CEP | [2][3] | |
| Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) | Data not readily available | Broad-spectrum activity documented, specific MICs vary by organism. | [1] |
III. Mechanism of Action: Modulation of Intracellular Calcium Signaling
Both 4-CEP and 4-CmC are known to act as agonists of ryanodine receptors (RyRs), which are intracellular calcium release channels located on the membrane of the sarcoplasmic/endoplasmic reticulum.[2] Activation of RyRs leads to the release of stored Ca²⁺ into the cytoplasm, a critical event in many cellular processes, including muscle contraction and neurotransmission.
Interestingly, these compounds also exhibit a dual, inhibitory effect on ORAI channels, which are store-operated calcium channels located in the plasma membrane. The influx of extracellular Ca²⁺ through ORAI channels is a crucial mechanism for replenishing intracellular stores and sustaining Ca²⁺ signaling. The inhibitory action of 4-CEP and 4-CmC on ORAI channels can, therefore, counteract the effect of RyR-mediated Ca²⁺ release.
The following diagram illustrates this dual mechanism of action.
Caption: Dual modulation of Ca²⁺ channels by 4-CEP and 4-CmC.
IV. Experimental Protocols
A. Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of phenolic compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
References
A Comparative Guide to the Synthesis of 4-Chloro-3-ethylphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the two primary synthetic routes for 4-Chloro-3-ethylphenol: direct chlorination of 3-ethylphenol (B1664133) and a multi-step Sandmeyer reaction pathway. The information presented is intended to assist researchers in selecting the most appropriate method based on factors such as yield, purity, scalability, and safety considerations.
At a Glance: Comparison of Synthesis Methods
| Parameter | Method 1: Direct Chlorination | Method 2: Sandmeyer Reaction |
| Starting Material | 3-Ethylphenol | 1-Ethyl-2-nitrobenzene |
| Key Reagents | Sulfuryl chloride (SO₂Cl₂), Ferric chloride (FeCl₃) | Nitrating agents, Reducing agents, Sodium nitrite (B80452) (NaNO₂), Copper(I) chloride (CuCl) |
| Reaction Steps | One-step | Multi-step (nitration, reduction, diazotization, Sandmeyer reaction) |
| Reported Yield | High (specific data pending patent review) | Variable (dependent on efficiency of each step) |
| Purity | Good, with potential for isomeric impurities | Generally high, with purification at intermediate stages |
| Scalability | Potentially high, with careful control of exothermic reaction | More complex to scale due to multiple steps and handling of diazonium salts |
| Safety Concerns | Use of corrosive and toxic sulfuryl chloride | Generation of potentially explosive diazonium salts, use of strong acids and nitrating agents |
Method 1: Direct Chlorination of 3-Ethylphenol
This method involves the direct electrophilic aromatic substitution of 3-ethylphenol with a chlorinating agent, typically sulfuryl chloride, in the presence of a Lewis acid catalyst.[1]
Experimental Workflow
Caption: Direct chlorination of 3-ethylphenol.
Experimental Protocol
Detailed experimental data is often found in patent literature. The following is a generalized protocol based on known procedures for similar compounds.
-
Reaction Setup: To a solution of 3-ethylphenol in a chlorinated solvent such as carbon tetrachloride (CCl₄), a catalytic amount of ferric chloride (FeCl₃) is added.[1]
-
Chlorination: Sulfuryl chloride (SO₂Cl₂) is added dropwise to the reaction mixture at a controlled temperature, typically between 0 and 25 °C, to manage the exothermic reaction.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.
-
Work-up: Upon completion, the reaction mixture is carefully quenched with water. The organic layer is separated, washed with a sodium bicarbonate solution to neutralize any remaining acid, and then with brine.
-
Purification: The crude product is dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The resulting residue is then purified, typically by distillation or recrystallization, to yield this compound.
Advantages and Disadvantages
Advantages:
-
One-step reaction: This method is straightforward and involves a single transformation.
-
Potentially high throughput: The direct nature of the reaction may allow for a more streamlined process in a production setting.
Disadvantages:
-
Formation of isomers: Electrophilic substitution on 3-ethylphenol can lead to the formation of other chlorinated isomers, such as 2-chloro-5-ethylphenol (B141507) and 6-chloro-3-ethylphenol, which may require careful purification to remove.
-
Harsh reagents: Sulfuryl chloride is a corrosive and toxic reagent that requires careful handling. The use of chlorinated solvents also poses environmental concerns.
Method 2: Sandmeyer Reaction
This multi-step synthesis begins with the nitration of 1-ethyl-2-nitrobenzene, followed by reduction of the nitro group to an amine, diazotization of the resulting amine, and finally, a copper(I) chloride-catalyzed Sandmeyer reaction to introduce the chlorine atom.[1]
Experimental Workflow
Caption: Multi-step synthesis via Sandmeyer reaction.
Experimental Protocol
Detailed experimental data is often found in patent literature. The following is a generalized protocol based on known procedures.
-
Nitration: 1-Ethyl-2-nitrobenzene is nitrated using a mixture of nitric acid and sulfuric acid to introduce a hydroxyl group, though the initial search result suggests adding a hydroxyl group followed by workup. A more common approach would be nitration of 3-ethylphenol to introduce a nitro group, followed by reduction and then the Sandmeyer sequence. For the purpose of this guide, we will follow the likely intended pathway starting from a suitable precursor to 3-ethyl-4-aminophenol.
-
Reduction: The nitro group of the intermediate is reduced to an amino group. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
-
Diazotization: The resulting 3-ethyl-4-aminophenol is dissolved in a mineral acid (e.g., hydrochloric acid) and cooled to 0-5 °C. A solution of sodium nitrite in water is then added slowly to form the corresponding diazonium salt.
-
Sandmeyer Reaction: The cold diazonium salt solution is then added to a solution of copper(I) chloride. The diazonium group is replaced by a chlorine atom, with the evolution of nitrogen gas.
-
Work-up and Purification: The reaction mixture is typically extracted with an organic solvent. The organic layer is then washed, dried, and the solvent evaporated. The final product, this compound, is purified by distillation or recrystallization.
Advantages and Disadvantages
Advantages:
-
High regioselectivity: The Sandmeyer reaction offers excellent control over the position of the chlorine atom, leading to a purer product with fewer isomeric impurities.
-
Versatility: The diazonium salt intermediate can be used to synthesize a variety of other substituted phenols by using different copper salts (e.g., CuBr for bromination, CuCN for cyanation).
Disadvantages:
-
Multi-step process: The synthesis is longer and more complex than the direct chlorination method, which can impact overall yield and cost.
-
Safety hazards: Diazonium salts are thermally unstable and can be explosive under certain conditions, requiring strict temperature control and careful handling. The use of strong acids and nitrating agents also presents safety risks.
-
Scalability challenges: The need for precise temperature control during diazotization and the handling of potentially hazardous intermediates can make scaling up this process more challenging.
Conclusion
The choice between direct chlorination and the Sandmeyer reaction for the synthesis of this compound depends on the specific requirements of the researcher or organization.
-
For high-purity applications and smaller-scale syntheses, where regioselectivity is critical, the Sandmeyer reaction is the superior method despite its complexity.
-
For larger-scale production, where cost and process efficiency are major drivers, direct chlorination may be more attractive, provided that efficient purification methods are available to remove isomeric byproducts and that appropriate safety measures are in place to handle the hazardous reagents.
Further investigation into the specific patent literature (Awano et al., 1987 and Schroetter et al., 1977) is recommended to obtain detailed, quantitative experimental data to fully optimize either synthetic route.
References
Navigating Ryanodine Receptor Modulation: A Comparative Guide to Alternatives for 4-Chloro-3-ethylphenol
For researchers, scientists, and drug development professionals investigating the intricate mechanisms of ryanodine (B192298) receptors (RyRs), the choice of pharmacological tools is paramount. While 4-Chloro-3-ethylphenol (4-CEP) has been a staple for activating these critical intracellular calcium channels, a nuanced understanding of its broader effects and the availability of alternative modulators necessitates a comparative approach. This guide provides an objective comparison of various compounds used in ryanodine receptor studies, supported by experimental data, detailed protocols, and visual pathway diagrams to inform your research decisions.
The ryanodine receptor, a key player in excitation-contraction coupling in muscle and various cellular calcium signaling pathways, exists in three main isoforms (RyR1, RyR2, and RyR3). Pharmacological modulation of these receptors is essential for dissecting their physiological roles and for the development of therapeutics for a range of conditions, including malignant hyperthermia, cardiac arrhythmias, and muscular dystrophies. 4-CEP is a known potent agonist of RyRs; however, it is also reported to inhibit store-operated Ca2+ entry (SOCE), which can complicate the interpretation of experimental results.[1] This guide explores a panel of alternative compounds, detailing their potency, selectivity, and mechanisms of action.
Comparative Analysis of Ryanodine Receptor Modulators
The following table summarizes the quantitative data for various compounds that act on the ryanodine receptor, providing a basis for comparison with this compound.
| Compound | Type | Target RyR Isoform(s) | Potency (EC50/Ki) | Key Remarks |
| This compound (4-CEP) | Agonist | RyR1, RyR2 | More potent than 4-CmC and caffeine[2] | Also inhibits ORAI store-operated channels, which can affect intracellular Ca2+ homeostasis independently of RyR activation.[1] |
| 4-chloro-m-cresol (4-CmC) | Agonist | RyR1, RyR2 > RyR3 | ~100 µM (for [3H]ryanodine binding)[3]; 0.12 mM (for EPSC increase)[4]; EC50 = 121 ± 20 µM (for Ca2+ release)[5] | A commonly used RyR agonist, but can also inhibit SERCA pumps at higher concentrations (IC50 = 167 ± 8 µM).[5][6] |
| 4-chloro-orto-cresol (4COC) | Agonist | RyR1 | EC50 = 55 ± 14 µM (for Ca2+ release)[5] | More potent and selective for RyR1 over SERCA (IC50 = 1370 ± 88 µM) compared to 4-CmC.[5] |
| Caffeine (B1668208) | Agonist | RyR1, RyR2, RyR3 | mM range; EC50 ≈ 7 mM for enhancing ryanodine depression[7] | A classical, less potent RyR agonist that sensitizes the receptor to Ca2+. |
| Ryanodine | Modulator | RyR1, RyR2, RyR3 | Activator at nM, Inhibitor at µM concentrations | The namesake alkaloid with complex, concentration-dependent effects. It locks the channel in a sub-conductance state at low concentrations.[8] |
| Suramin (B1662206) | Agonist | RyR1, RyR2 | EC50 = 91 ± 7 µM (for a potent analog, NF307)[5] | Interacts with the calmodulin binding domain of the ryanodine receptor.[5] |
| Dantrolene (B1669809) | Antagonist | RyR1, RyR3 | Ki ≈ 150 nM (for [3H]ryanodine binding)[9]; Kd = 5-365 nM[10] | A clinically used muscle relaxant that inhibits RyR1 and RyR3 but not RyR2.[11][12] |
| JTV-519 (K201) | Stabilizer | RyR2 | - | Stabilizes the closed state of RyR2, often by enhancing the binding of the regulatory protein FKBP12.6.[13] |
| 2-Hydroxycarbazole | Agonist | RyR (skeletal and cardiac) | EC50 ≈ 200 µM[14] | Approximately 20 times more potent than caffeine.[14] |
| Xanthotoxol | Agonist | RyR1 | - | A natural small-molecule phenol (B47542) identified as a potential RyR1 agonist.[15] |
| 5-Hydroxy-1,4-naphthalenedione | Agonist | RyR1 | - | Another natural small-molecule phenol identified as a potential RyR1 agonist.[15] |
Experimental Protocols
[³H]-Ryanodine Binding Assay
This assay is a cornerstone for quantitatively assessing the activity of the ryanodine receptor channel. Since [³H]-ryanodine binds with high affinity to the open state of the channel, the amount of bound radioligand is a direct indicator of channel activation.
Materials:
-
Sarcoplasmic reticulum (SR) microsomes isolated from skeletal or cardiac muscle.
-
Binding buffer: 20 mM imidazole, pH 7.2, 0.25 M KCl, and protease inhibitors (e.g., 0.2 mM Pefabloc, 20 µM leupeptin).
-
[³H]-ryanodine (specific activity ~50-100 Ci/mmol).
-
Test compounds (e.g., 4-CEP alternatives) at various concentrations.
-
Ca²⁺/EGTA buffers to control free Ca²⁺ concentration.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare SR microsomes from the tissue of interest. The protein concentration should be determined using a standard protein assay.
-
In microcentrifuge tubes, combine the SR microsomes (typically 50-100 µg of protein) with the binding buffer.
-
Add the test compound at the desired final concentration. Include control tubes with vehicle only.
-
Add [³H]-ryanodine to a final concentration of 1-10 nM.
-
Initiate the binding reaction by adding the Ca²⁺/EGTA buffer to achieve the desired free Ca²⁺ concentration (e.g., in the range of 100 nM to 10 µM for activation studies).
-
Incubate the mixture at 37°C for 2-3 hours to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., binding buffer without radioligand) to remove non-specific binding.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
To determine non-specific binding, run a parallel set of experiments in the presence of a high concentration of unlabeled ryanodine (e.g., 10 µM).
-
Calculate specific binding by subtracting the non-specific binding from the total binding. Data can then be plotted and analyzed to determine EC50 or Ki values.
Sarcoplasmic Reticulum Ca²⁺ Release Assay
This assay directly measures the ability of a compound to induce Ca²⁺ release from isolated SR vesicles. This is often monitored using a fluorescent Ca²⁺ indicator.
Materials:
-
Sarcoplasmic reticulum (SR) vesicles.
-
Assay buffer: e.g., 125 mM KCl, 20 mM HEPES, pH 7.0.
-
Fluorescent Ca²⁺ indicator (e.g., Fura-2, Indo-1, or Fluo-4).
-
ATP and an ATP-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase) to load Ca²⁺ into the SR.
-
Test compounds.
-
A fluorometer or plate reader capable of measuring the fluorescence of the chosen Ca²⁺ indicator.
Procedure:
-
Resuspend the SR vesicles in the assay buffer.
-
Add the fluorescent Ca²⁺ indicator to the vesicle suspension.
-
Add ATP and the ATP-regenerating system to initiate Ca²⁺ uptake into the SR vesicles. Monitor the decrease in extra-vesicular Ca²⁺ concentration via the fluorescent signal until a steady-state is reached, indicating that the vesicles are loaded with Ca²⁺.
-
Once the SR is loaded, add the test compound to the suspension.
-
Monitor the change in fluorescence, which reflects the release of Ca²⁺ from the SR vesicles into the assay buffer.
-
An increase in the fluorescent signal (for most Ca²⁺ indicators) indicates Ca²⁺ release. The rate and magnitude of this change can be used to quantify the effect of the compound.
-
As a positive control, a known RyR agonist like caffeine can be used. To confirm the involvement of RyRs, the release can be blocked by an antagonist like ruthenium red.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways and mechanisms of action for several key alternatives to this compound.
Caption: Agonist-mediated activation of the Ryanodine Receptor.
References
- 1. Probing a putative dantrolene-binding site on the cardiac ryanodine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JTV-519 - Wikipedia [en.wikipedia.org]
- 3. Pharmacological distinction between dantrolene and ryanodine binding sites: evidence from normal and malignant hyperthermia-susceptible porcine skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ryanodine receptor agonist this compound blocks ORAI store-operated channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suramin and suramin analogs activate skeletal muscle ryanodine receptor via a calmodulin binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of ryanodine receptor agonist 4-chloro-m-cresol on myoplasmic free Ca2+ concentration and force of contraction in mouse skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of caffeine, Ca2+, and Mg2+ on ryanodine depression of the tension transient in skinned myocardial fibers of the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchmap.jp [researchmap.jp]
- 9. Comparison of the effects exerted by luminal Ca2+ on the sensitivity of the cardiac ryanodine receptor to caffeine and cytosolic Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Imaging Single Cardiac Ryanodine Receptor Ca2+ Fluxes in Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cardiac ryanodine receptor in metabolic syndrome: is JTV519 (K201) future therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. rupress.org [rupress.org]
Unveiling the Target Profile of 4-Chloro-3-ethylphenol: A Comparative Analysis of its Biological Cross-reactivity
For researchers, scientists, and drug development professionals, understanding the target specificity of a chemical probe is paramount. This guide provides a comparative analysis of the biological activities of 4-Chloro-3-ethylphenol (4-CEP), a known ryanodine (B192298) receptor agonist, highlighting its cross-reactivity with other biological targets. Experimental data from key studies are presented to offer a clear perspective on its performance relative to analogous compounds.
This compound (4-CEP) is widely utilized as a research tool and a diagnostic agent for malignant hyperthermia (MH), a rare but life-threatening pharmacogenetic disorder.[1][2][3] Its primary mechanism of action is attributed to its agonist activity at ryanodine receptors (RyRs), intracellular calcium release channels crucial for muscle contraction.[1][2] However, recent studies have revealed that 4-CEP and its analogs also interact with other ion channels, necessitating a careful evaluation of their broader pharmacological profile. This guide synthesizes the available data to provide a comprehensive overview of 4-CEP's target engagement and off-target effects.
Comparative Analysis of Ion Channel Activity
A pivotal study by Zeng et al. (2013) systematically investigated the effects of 4-CEP and its structural analogs, 4-chloro-m-cresol (4-CmC) and 4-chlorophenol (B41353) (4-ClP), on store-operated Ca²⁺ entry (SOCE) mediated by ORAI channels. The findings demonstrated that in addition to activating RyRs, these chlorophenol derivatives directly inhibit ORAI1, ORAI2, and ORAI3 channels.
| Compound | RyR Agonist Activity (Ca²⁺ Release) | ORAI1 Inhibition (IC₅₀) | ORAI2 Inhibition (IC₅₀) | ORAI3 Inhibition (IC₅₀) | Reference |
| This compound (4-CEP) | Induces significant Ca²⁺ release | More potent than 4-CmC and 4-ClP | Data not quantified | Data not quantified | [1][2] |
| 4-chloro-m-cresol (4-CmC) | RyR agonist | Less potent inhibitor than 4-CEP | Data not quantified | Data not quantified | [1][2] |
| 4-chlorophenol (4-ClP) | RyR agonist | Less potent inhibitor than 4-CEP | Data not quantified | Data not quantified | [1][2] |
Table 1: Comparative activity of 4-CEP and its analogs on Ryanodine Receptors and ORAI channels. While the study established a potency rank for ORAI inhibition, specific IC₅₀ values were not provided in the abstract.
This dual activity of 4-CEP as both a RyR agonist and an ORAI channel inhibitor highlights a significant cross-reactivity that researchers should consider when interpreting experimental results. The inhibition of SOCE could potentially mask or confound the effects of RyR-mediated Ca²⁺ release, especially at higher concentrations of 4-CEP.[1]
Application in Malignant Hyperthermia Diagnosis
The in-vitro contracture test (IVCT) is the gold standard for diagnosing susceptibility to malignant hyperthermia.[4][5][6][7] This assay measures the contracture of isolated muscle fibers upon exposure to triggering agents like halothane (B1672932) and caffeine. Studies have explored the use of 4-CEP as an alternative or adjunct to the standard triggers.
In porcine models of MH, 4-CEP has been shown to effectively differentiate between muscle specimens from MH-susceptible (MHS) and MH-normal (MHN) swine.[4][5]
| 4-CEP Concentration | MHS Muscle Contracture (Median) | MHN Muscle Contracture | Reference |
| 75 µmol/L | 5.3 mN | No significant contracture | [4] |
| 100 µmol/L | 5.9 mN | No significant contracture | [4] |
| 50-200 µmol/L | Concentration-dependent increase | No contractures | [5] |
Table 2: Contracture response of porcine skeletal muscle to this compound in the in-vitro contracture test.
These findings suggest that a 4-CEP-based IVCT could be a promising diagnostic tool for MH, potentially offering a clear distinction between susceptible and non-susceptible individuals.[5]
Comparison with Structurally Related Phenols
While direct comparative studies on a wide range of biological assays are limited, information on related phenolic compounds provides context for potential cross-reactivity. For instance, 4-chloro-3-methylphenol (B1668792) (Chlorocresol) is a well-known antiseptic and disinfectant with broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria and fungi.[8] This suggests that 4-CEP, due to its structural similarity, might also possess antimicrobial properties, although this has not been extensively investigated.
Furthermore, a study on various phenol (B47542) derivatives identified several compounds, including 4-ethylcatechol (B135975) and 2-methoxy-4-ethylphenol, as potent antiplatelet agents.[9] Although 4-CEP was not included in this particular study, the activity of structurally similar compounds warrants consideration of its potential effects on platelet aggregation.
Experimental Protocols
Calcium Imaging for Store-Operated Ca²⁺ Entry (SOCE)
This protocol is based on the methodology described by Zeng et al. (2013).[1][2]
-
Cell Culture: Rat L6 myoblasts or HEK293 cells overexpressing STIM1 and ORAI1-3 are cultured on coverslips.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological salt solution.
-
Baseline Measurement: The baseline fluorescence ratio is recorded to represent the resting intracellular Ca²⁺ concentration.
-
Store Depletion: The sarcoplasmic/endoplasmic reticulum Ca²⁺ store is depleted by applying a RyR agonist (e.g., 4-CEP) or a SERCA pump inhibitor (e.g., thapsigargin) in a Ca²⁺-free solution.
-
SOCE Induction: A solution containing extracellular Ca²⁺ is reintroduced to induce store-operated Ca²⁺ entry.
-
Inhibitor Application: The effect of 4-CEP or its analogs on SOCE is assessed by applying the compound before or during the reintroduction of extracellular Ca²⁺.
-
Data Analysis: The change in fluorescence ratio is monitored and analyzed to quantify the inhibition of SOCE.
In-Vitro Contracture Test (IVCT)
This protocol is a generalized procedure based on studies investigating MH diagnosis.[4][5][6]
-
Muscle Biopsy: A fresh skeletal muscle biopsy is obtained from the subject (human or animal model).
-
Specimen Preparation: Small muscle fiber bundles are dissected and mounted on a force transducer in a tissue bath containing a physiological solution.
-
Equilibration: The muscle bundles are allowed to equilibrate under a specific resting tension.
-
Drug Exposure: Cumulative concentrations of 4-CEP are added to the tissue bath.
-
Contracture Measurement: The isometric force (contracture) generated by the muscle bundles is continuously recorded.
-
Data Analysis: The maximum contracture force at each concentration is measured and compared between MHS and MHN groups.
Visualizing the Molecular Interactions and Workflows
To better understand the biological context and experimental procedures, the following diagrams illustrate the key signaling pathway and the workflow of the in-vitro contracture test.
Caption: Signaling pathway of 4-CEP in muscle cells.
Caption: Workflow for the in-vitro contracture test.
Conclusion
This compound is a valuable pharmacological tool for studying ryanodine receptor function and diagnosing malignant hyperthermia. However, its cross-reactivity with ORAI channels underscores the importance of careful experimental design and data interpretation. The inhibitory effect on store-operated Ca²⁺ entry should be considered, particularly when using 4-CEP to probe Ca²⁺ signaling pathways. Further research is warranted to fully elucidate the spectrum of its biological activities and to explore its potential antimicrobial and antiplatelet effects, as suggested by the activity of structurally related compounds. This comparative guide provides a foundation for researchers to make informed decisions when utilizing 4-CEP in their experimental paradigms.
References
- 1. The ryanodine receptor agonist this compound blocks ORAI store-operated channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ryanodine receptor agonist this compound blocks ORAI store-operated channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. [Is a presymptomatic malignant hyperthermia in-vitro diagnosis with 4-chloro-3-ethyl phenol possible? A study using porcine skeletal preparations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro effects of this compound in skeletal muscle preparations from malignant hyperthermia susceptible and normal swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Malignant hyperthermia - Diagnosis & treatment - Mayo Clinic [mayoclinic.org]
- 7. Management of malignant hyperthermia: diagnosis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atamankimya.com [atamankimya.com]
- 9. Comparison of Antiplatelet Effects of Phenol Derivatives in Humans - PMC [pmc.ncbi.nlm.nih.gov]
4-Chloro-3-ethylphenol: A Comparative Guide for Chemical Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of 4-Chloro-3-ethylphenol as a chemical intermediate, offering an objective comparison with its halogenated analogs. The information presented is supported by a review of available experimental data and established principles of chemical reactivity, intended to assist researchers in selecting the optimal building blocks for their synthetic endeavors.
Physicochemical Properties
This compound is a substituted phenol (B47542) with a chlorine atom at the 4-position and an ethyl group at the 3-position. Its physicochemical properties are summarized in the table below, alongside those of its bromo, iodo, and fluoro analogs for comparative analysis.
| Property | This compound | 4-Bromo-3-ethylphenol (Predicted) | 4-Iodo-3-ethylphenol | 4-Fluoro-3-ethylphenol (Predicted) |
| CAS Number | 14143-32-9[1] | N/A | 156878-64-7[2] | 326493-65-6 |
| Molecular Formula | C₈H₉ClO[1] | C₈H₉BrO | C₈H₉IO[2] | C₈H₉FO |
| Molecular Weight | 156.61 g/mol [1] | 201.06 g/mol | 248.06 g/mol [2] | 140.15 g/mol |
| Melting Point | 45-50 °C[3] | N/A | N/A | N/A |
| Boiling Point | 248.1 °C (Predicted) | N/A | N/A | N/A |
| Appearance | Light yellow to off-white solid[4] | N/A | N/A | N/A |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound is the electrophilic chlorination of 3-ethylphenol (B1664133).
Logical Relationship in the Synthesis of this compound
Caption: Synthesis of this compound.
Detailed Experimental Protocol for Synthesis of this compound
Materials:
-
3-Ethylphenol
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous iron(III) chloride (FeCl₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-ethylphenol (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of anhydrous FeCl₃ (0.05 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of sulfuryl chloride (1.05 eq) in anhydrous DCM to the reaction mixture via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to yield pure this compound.
Performance as a Chemical Intermediate: A Comparative Analysis
4-Halo-3-ethylphenols are versatile intermediates in organic synthesis, particularly in reactions involving the phenolic hydroxyl group (e.g., Williamson ether synthesis) or the aromatic ring (e.g., Suzuki coupling). Due to a lack of direct comparative studies in the literature, the following analysis is based on established principles of chemical reactivity.
Williamson Ether Synthesis
The Williamson ether synthesis involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The reactivity of the phenoxide is primarily influenced by the electronic effects of the substituents on the aromatic ring. The halogen at the 4-position will have an electron-withdrawing inductive effect.
Predicted Reactivity Order: 4-Fluoro-3-ethylphenol > this compound > 4-Bromo-3-ethylphenol > 4-Iodo-3-ethylphenol
This trend is based on the electronegativity of the halogens, with fluorine exerting the strongest electron-withdrawing effect, making the corresponding phenoxide the most stable and least reactive nucleophile.
| Intermediate | Predicted Relative Reactivity | Plausible Yield Range |
| 4-Fluoro-3-ethylphenol | Lower | Moderate to Good |
| This compound | Moderate | Good to Excellent |
| 4-Bromo-3-ethylphenol | Higher | Good to Excellent |
| 4-Iodo-3-ethylphenol | Highest | Excellent |
Note: Yields are highly dependent on specific reaction conditions and substrates.
Suzuki Coupling
In a Suzuki coupling reaction, the aryl halide is coupled with a boronic acid in the presence of a palladium catalyst. The rate-limiting step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The reactivity of the aryl halide is inversely proportional to the carbon-halogen bond strength.
Predicted Reactivity Order: 4-Iodo-3-ethylphenol > 4-Bromo-3-ethylphenol > this compound > 4-Fluoro-3-ethylphenol
| Intermediate | Predicted Relative Reactivity | Plausible Yield Range |
| 4-Fluoro-3-ethylphenol | Lowest | Low to Moderate |
| This compound | Low | Moderate to Good |
| 4-Bromo-3-ethylphenol | Moderate | Good to Excellent |
| 4-Iodo-3-ethylphenol | Highest | Excellent |
Note: The use of specialized catalysts and ligands can significantly improve the yields for less reactive aryl chlorides and fluorides.
Biological Activity: Modulation of Ryanodine (B192298) Receptors
This compound is known to be a modulator of ryanodine receptors (RyRs), which are intracellular calcium release channels crucial for muscle contraction and neuronal signaling.
Ryanodine Receptor Signaling Pathway
References
A Comparative Analysis of Disinfectant Efficacy: 4-Chloro-3-ethylphenol in Context
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Disinfectant Performance with Supporting Experimental Data
The selection of an appropriate disinfectant is a critical decision in research and manufacturing environments to ensure the control of microbial contamination. This guide provides a comparative analysis of the efficacy of several common disinfectants: glutaraldehyde, quaternary ammonium (B1175870) compounds (QACs), and peracetic acid. Due to a lack of specific disinfectant efficacy data for 4-Chloro-3-ethylphenol in publicly available literature, this guide will utilize data for a structurally similar and widely used phenolic disinfectant, Chloroxylenol (PCMX), to provide a representative comparison for this class of compounds. It is imperative to note that while PCMX provides a relevant benchmark, direct testing of this compound is necessary for a definitive evaluation of its disinfectant properties.
Quantitative Efficacy Data Summary
The following tables summarize the available quantitative data on the microbicidal activity of the compared disinfectants. This data is compiled from various studies and should be considered in the context of the specific experimental conditions under which it was generated.
Table 1: Bactericidal and Fungicidal Efficacy
| Disinfectant | Target Microorganism | Concentration | Contact Time | Log Reduction | Test Method |
| Chloroxylenol (PCMX) | Staphylococcus aureus | Not Specified | Not Specified | Effective | Not Specified[1][2][3] |
| Gram-positive bacteria | Not Specified | Not Specified | Most Effective | Disruption of cell wall[4] | |
| Gram-negative bacteria | Not Specified | Not Specified | Less Effective | Disruption of cell wall[4] | |
| Fungi | Not Specified | Not Specified | Effective | Not Specified[1][2][3] | |
| Glutaraldehyde | Mycobacterium tuberculosis | 2% | 20 to >30 minutes | Slow action | Not Specified[5] |
| Oral flora and pathogenic bacteria | 2% | 10 minutes | Effective inactivation | Not Specified | |
| Quaternary Ammonium Compounds (QACs) | Staphylococcus aureus | Not Specified | 3 minutes | 99.9% kill | Not Specified[3] |
| Enterobacter aerogenes | Not Specified | 3 minutes | 99.9% kill | Not Specified[3] | |
| Peracetic Acid | Gram-positive & Gram-negative bacteria | <100 ppm | <5 minutes | Effective | Not Specified |
| Fungi and Yeasts | <100 ppm | <5 minutes | Effective | Not Specified | |
| Bacterial spores | 500 to 10,000 ppm | 15 sec to 30 min | Inactivation | Not Specified |
Table 2: Virucidal Efficacy
| Disinfectant | Target Virus | Concentration | Contact Time | Efficacy |
| Chloroxylenol (PCMX) | Enveloped and non-enveloped viruses | Not Specified | Not Specified | Effective against a wide range[6][7] |
| SARS-CoV-2 | Not Specified | Not Specified | Effective[4] | |
| Glutaraldehyde | Not Specified | 2% alkaline solution | Not Specified | Commonly used for endoscope decontamination |
| Quaternary Ammonium Compounds (QACs) | Wide range of viruses | Not Specified | Not Specified | Effective[6] |
| Peracetic Acid | Poliovirus | 1500 to 2250 ppm | 15 minutes | Inactivated in yeast extract |
Mechanism of Action
The antimicrobial activity of these disinfectants stems from their distinct mechanisms of action at the cellular level.
-
Phenolic Compounds (e.g., Chloroxylenol): These compounds disrupt the microbial cell wall, leading to the leakage of intracellular contents and ultimately, cell death.[2] They also function by inactivating essential enzymes within the cell.[4]
-
Glutaraldehyde: This dialdehyde (B1249045) exerts its potent antimicrobial effect by cross-linking proteins and nucleic acids, effectively inactivating cellular processes.
-
Quaternary Ammonium Compounds (QACs): As cationic surfactants, QACs interact with and disrupt the negatively charged cell membranes of microorganisms, leading to a loss of structural integrity and leakage of cytoplasmic components.
-
Peracetic Acid: A strong oxidizing agent, peracetic acid denatures proteins, disrupts cell walls, and oxidizes essential cellular components, resulting in rapid microbial inactivation.
Experimental Protocols
Standardized testing methodologies are crucial for the valid comparison of disinfectant efficacy. The following are outlines of key experimental protocols frequently cited in disinfectant studies.
Quantitative Suspension Test
This test evaluates the efficacy of a disinfectant against a suspension of microorganisms.
Objective: To determine the log reduction of viable microorganisms after a specified contact time with the disinfectant.
Methodology:
-
Preparation of Microbial Suspension: A standardized culture of the test microorganism is prepared and suspended in a suitable liquid medium.[8]
-
Exposure: A predetermined volume of the disinfectant at a specific concentration is added to the microbial suspension.[8]
-
Contact Time: The mixture is incubated for a defined contact time under controlled conditions (e.g., temperature).[8]
-
Neutralization: The action of the disinfectant is stopped by the addition of a validated neutralizer to prevent further antimicrobial activity.[8]
-
Enumeration: The number of surviving microorganisms in the neutralized sample is determined by plating serial dilutions onto an appropriate growth medium.[9]
-
Calculation: The log reduction is calculated by comparing the number of surviving microorganisms to the initial number in the suspension.[9]
Caption: Workflow for Quantitative Suspension Test.
Quantitative Carrier Test (e.g., AOAC Use-Dilution Test)
This test assesses the efficacy of a disinfectant on a contaminated, non-porous surface.[10]
Objective: To determine the ability of a disinfectant to kill microorganisms dried onto a carrier surface.
Methodology:
-
Carrier Preparation: Standardized carriers (e.g., stainless steel cylinders) are sterilized.[11]
-
Inoculation: Carriers are immersed in a standardized culture of the test microorganism and then dried under controlled conditions.[11]
-
Exposure: Each inoculated and dried carrier is individually immersed in a tube containing the disinfectant solution for a specified contact time.[11]
-
Neutralization and Recovery: After the contact time, the carrier is transferred to a tube containing a growth medium with a neutralizer.[12]
-
Incubation: The tubes are incubated under conditions suitable for the growth of the test microorganism.[12]
-
Observation: The tubes are visually inspected for turbidity, which indicates the growth of surviving microorganisms.[13] The number of tubes showing growth is recorded.[13]
Caption: Workflow for Quantitative Carrier Test.
Signaling Pathways and Mechanisms of Disinfectant Action
The interaction of disinfectants with microbial cells involves various pathways leading to their inactivation. The following diagram illustrates a generalized mechanism for membrane-active disinfectants like phenolic compounds and QACs.
Caption: Mechanism of membrane-active disinfectants.
Conclusion
This guide provides a comparative overview of the efficacy of glutaraldehyde, quaternary ammonium compounds, peracetic acid, and a representative phenolic disinfectant, Chloroxylenol. The choice of a disinfectant should be based on its spectrum of activity, contact time, material compatibility, and the specific requirements of the application.
Crucially, this analysis highlights a significant gap in the scientific literature regarding the disinfectant efficacy of this compound. While its structural similarity to other effective phenolic disinfectants suggests potential antimicrobial properties, this cannot be assumed. For researchers, scientists, and drug development professionals considering the use of this compound as a disinfectant, it is strongly recommended that rigorous, quantitative efficacy testing be conducted using standardized protocols, such as those outlined in this guide, to determine its specific microbicidal and virucidal capabilities. Without such data, a direct and objective comparison to established disinfectants remains speculative.
References
- 1. innospk.com [innospk.com]
- 2. worldresearchlibrary.org [worldresearchlibrary.org]
- 3. Synthesis and Antibacterial Activity of PCMX Derivative [ijraset.com]
- 4. Chloroxylenol - Wikipedia [en.wikipedia.org]
- 5. spectrumrx.com [spectrumrx.com]
- 6. Chloroxylenol Covid - Advanced Bio-Treatment [advancedbio-treatment.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. microrao.com [microrao.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. AOAC Use-Dilution Method (UDM) – Cremco [cremco.ca]
- 13. epa.gov [epa.gov]
A Researcher's Guide to the Comparative Analysis of Chlorinated Phenols in Environmental Samples
For researchers, scientists, and drug development professionals, the accurate detection and quantification of chlorinated phenols in environmental matrices is a critical task. This guide provides a comprehensive comparison of prevalent analytical methodologies, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.
Chlorinated phenols are a class of persistent organic pollutants that are widely distributed in the environment due to their extensive use as pesticides, wood preservatives, and intermediates in chemical synthesis.[1][2] Their toxicity and potential for bioaccumulation necessitate sensitive and reliable analytical methods for their monitoring in various environmental compartments, including water, soil, and sediment.[1][3] This guide focuses on the two primary chromatographic techniques employed for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Comparative Analysis of Analytical Methodologies
The choice between GC-MS and HPLC for the analysis of chlorinated phenols depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the specific chlorinated phenol (B47542) congeners of interest. While both techniques are powerful, they possess distinct advantages and limitations.
Gas Chromatography-Mass Spectrometry (GC-MS) is often considered the gold standard for the analysis of volatile and semi-volatile organic compounds.[1][4] For chlorinated phenols, which are polar and have low volatility, a derivatization step is typically required to improve their chromatographic behavior and sensitivity.[5][6] Common derivatization techniques include acetylation and silylation.[5][6][7] GC-MS offers exceptional selectivity and sensitivity, often achieving detection limits in the nanogram per liter (ng/L) range, making it ideal for trace-level analysis.[8]
High-Performance Liquid Chromatography (HPLC) provides a versatile and robust alternative for the direct analysis of a wide range of chlorinated phenols without the need for derivatization.[8][9] This simplifies the sample preparation process and reduces the potential for analytical errors. HPLC is particularly well-suited for routine monitoring when expected concentrations are in the microgram per liter (µg/L) range.[8]
The following tables summarize the performance of different methods for the analysis of chlorinated phenols in various environmental samples.
Table 1: Performance Comparison for Chlorinated Phenols in Water Samples
| Analytical Method | Extraction/Cleanup | Derivatization | Detection Limit (LOD) | Recovery (%) | Reference |
| GC-MS | In-situ Acetylation, Hexane (B92381) Extraction | Acetic Anhydride (B1165640) | 0.026–0.072 ng/g (in sediment) | 73.2–105.6 | [1] |
| GC-MS | Liquid-Liquid Extraction (LLE) with MTBE/DCM | Acetylation (optional) | 0.05 - 0.1 µg/L | 70-130 | [10] |
| GC-MS | Solid-Phase Extraction (SPE) | Silylation (BSTFA) | ~1 ng on column | - | [5][6] |
| HPLC-UV | Solid-Phase Extraction (C18) | None | 2-2.5 ppb | 65-83 | [9] |
| LC-MS/MS | Ultrasonic-Assisted Extraction (UAE), SPE | None | - | 72.9-126.7 | [3] |
Note: MTBE = Methyl-tert-butyl ether, DCM = Dichloromethane, BSTFA = bis(trimethylsilyl)trifluoroacetamide. Recovery values can be matrix-dependent.
Table 2: Performance Comparison for Chlorinated Phenols in Soil and Sediment Samples
| Analytical Method | Extraction/Cleanup | Derivatization | Detection Limit (LOD) | Recovery (%) | Reference |
| GC-MS | Ultrasonic Solvent Extraction, SPE | Acetic Anhydride | 0.026–0.072 ng/g | 73.2–105.6 | [1] |
| GC-ECD | Microwave-Assisted Extraction, HS-SPME | None | 0.1-2.0 µg/kg | ~90 | [11] |
| HPLC-UV | Alkaline Extraction, SPE (C18) | None | 2-2.5 ppb | 65-83 | [9] |
| LC-MS/MS | Ultrasonic-Assisted Extraction (UAE), SPE | None | - | 72.9-126.7 | [3] |
Note: HS-SPME = Headspace Solid-Phase Microextraction. The choice of extraction method is critical for solid samples to ensure efficient recovery of analytes.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the key experiments cited.
Protocol 1: GC-MS Analysis of Chlorinated Phenols in Water with In-situ Acetylation
This protocol is based on the principles described in NCASI Method CP-86.07 and EPA Method 1653.[7][12]
-
Sample Preservation: Acidify the water sample to a pH < 2 with sulfuric acid and store at 4°C.[7][12] If residual chlorine is present, it must be quenched with sodium thiosulfate.[7][12]
-
pH Adjustment: Neutralize a 300-mL aliquot of the sample and then buffer it with potassium carbonate to a pH of 9 to 11.5 to form phenolate (B1203915) ions.[7]
-
Derivatization: Add acetic anhydride to the buffered sample to convert the phenolate ions to their acetate (B1210297) derivatives in-situ.[7]
-
Extraction: Extract the phenolic acetates with hexane.[7]
-
Concentration: Concentrate the hexane extract to a final volume of 0.5-1 mL.[7][10]
-
Analysis: Inject an aliquot of the concentrated extract into the GC-MS system. The gas chromatograph is temperature-programmed to separate the analytes, which are then detected by the mass spectrometer.[7]
Protocol 2: HPLC-UV Analysis of Chlorinated Phenols in Soil
This protocol is adapted from a method involving alkaline extraction and solid-phase preconcentration.[9]
-
Extraction: Extract the chlorophenols from a soil sample using sodium hydroxide (B78521). This is preferable to organic solvents as it leaves many impurities in the soil sediment.[9]
-
Cleanup: Acidify the extract to pH 6.5 and partition it with chloroform. Re-extract the chlorophenols into a sodium hydroxide solution.[9]
-
Solid-Phase Extraction (SPE): Adjust the pH of the aqueous extract to 5.5 and concentrate the sample on a C18 minicolumn.[9]
-
Elution: Desorb the chlorophenols from the SPE cartridge with methanol (B129727).[9]
-
Final Preparation: Basify the methanol eluate, reduce the volume, and then acidify the concentrated extract.[9]
-
Analysis: Analyze an aliquot of the final extract by HPLC with UV detection at 225 nm.[9]
Visualizing the Analytical Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflows for the comparative analysis of chlorinated phenols.
Caption: General workflow for the analysis of chlorinated phenols.
Caption: Comparison of LLE and SPE sample preparation workflows.
Conclusion
The selection of an analytical method for chlorinated phenols should be guided by the specific research objectives, the nature of the environmental matrix, and the required sensitivity. GC-MS, particularly after derivatization, offers superior sensitivity and selectivity for trace-level quantification.[8] HPLC provides a robust and high-throughput alternative for direct analysis at slightly higher concentrations.[8] The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers to make informed decisions and achieve reliable and accurate results in the environmental monitoring of these priority pollutants.
References
- 1. iwaponline.com [iwaponline.com]
- 2. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ncasi.org [ncasi.org]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. www2.gov.bc.ca [www2.gov.bc.ca]
- 11. Determination of chlorophenols in soil samples by microwave-assisted extraction coupled to headspace solid-phase microextraction and gas chromatography-electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nemi.gov [nemi.gov]
Comparative Analysis of 4-Chloro-3-ethylphenol Analogs: A Guide to Structural Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural activity relationships (SAR) of 4-Chloro-3-ethylphenol analogs, focusing on their potential as antimicrobial and cytotoxic agents. While direct comprehensive studies on a systematic series of this compound analogs are limited, this document synthesizes available data from closely related substituted chlorophenols to elucidate key SAR principles. The information presented is intended to guide further research and development in this area.
Introduction to this compound and its Analogs
This compound is a halogenated phenolic compound with documented biological activities. Its structural backbone presents multiple opportunities for modification to modulate its physicochemical properties and biological efficacy. Understanding the relationship between these structural modifications and the resulting biological activity is crucial for the rational design of more potent and selective therapeutic agents. This guide explores the impact of substitutions at the alkyl and chloro positions on the antimicrobial and cytotoxic profiles of this class of compounds.
Comparative Antimicrobial Activity
Studies on related chlorine-substituted 4-alkylphenols have demonstrated a clear trend in their antimicrobial activity. The length and structure of the alkyl group play a significant role in determining the potency against a range of microbes.
A key study on chlorine-substituted 4-alkyl- and arylphenols revealed that increasing the number of carbon atoms in the alkyl radical at the para-position of ortho-chlorophenol from 3 to 7 enhances the antimicrobial activity against various bacteria and fungi[1]. This suggests a positive correlation between lipophilicity, within a certain range, and antimicrobial efficacy.
Table 1: Structure-Activity Relationship of 4-Chloro-3-alkylphenol Analogs against various microorganisms (Hypothetical Trend Based on Analogs)
| Compound | R-Group (at C3) | Predicted Antimicrobial Activity Trend | Rationale |
| 4-Chloro-3-methylphenol | -CH₃ | Lower | |
| This compound | -CH₂CH₃ | Moderate | Baseline |
| 4-Chloro-3-propylphenol | -CH₂CH₂CH₃ | Higher | Increased alkyl chain length enhances activity[1]. |
| 4-Chloro-3-butylphenol | -(CH₂)₃CH₃ | Higher | Increased alkyl chain length enhances activity[1]. |
| 4-Chloro-3-pentylphenol | -(CH₂)₄CH₃ | Potentially Optimal | Activity increases with alkyl chain length up to a certain point[1]. |
| 4-Chloro-3-hexylphenol | -(CH₂)₅CH₃ | Potentially Optimal | Activity increases with alkyl chain length up to a certain point[1]. |
| 4-Chloro-3-heptylphenol | -(CH₂)₆CH₃ | Potentially Optimal | Activity increases with alkyl chain length up to a certain point[1]. |
Note: This table is predictive and based on the trends observed in closely related ortho-chlorophenol derivatives. Experimental validation is required.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of the this compound analogs can be quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Protocol:
-
Cell Seeding: Seed a human cell line (e.g., HeLa or HepG2) into a 96-well plate at a suitable density and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Structural Activity Relationship Summary
The available data on related chlorophenols allows for the formulation of several key SAR principles that are likely applicable to this compound analogs.
Key SAR Observations for Chlorinated Alkylphenols
References
A Comparative Analysis of 4-Chloro-3-ethylphenol and Novel Ryanodine Receptor Modulators for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive benchmark of 4-Chloro-3-ethylphenol (4-CEP) against a new wave of novel ryanodine (B192298) receptor (RyR) modulators. It delves into their mechanisms of action, comparative potency, and the experimental frameworks used for their evaluation.
This compound is a well-established agonist of the ryanodine receptor, a critical intracellular calcium release channel. It is frequently utilized as a research tool and in the diagnosis of malignant hyperthermia.[1][2] However, recent studies have revealed that 4-CEP also exhibits off-target effects, notably the inhibition of ORAI store-operated calcium channels, which necessitates a careful evaluation of its use and the exploration of more specific alternatives.[1][2] The landscape of RyR modulators is rapidly evolving, with high-throughput screening identifying a host of novel inhibitors with therapeutic potential for RyR-related channelopathies.
Quantitative Comparison of Ryanodine Receptor Modulators
The following table summarizes the available quantitative data on the potency of 4-CEP and several novel RyR modulators. Direct comparative studies are limited, and thus data is compiled from various experimental systems.
| Modulator | Target RyR Isoform | Activity | Parameter | Value | Assay Type |
| This compound (4-CEP) | RyR1 (implied) | Agonist | - | Potent activator | Ca²⁺ release assays |
| 4-Chloro-m-cresol (4-CmC) | RyR1 | Agonist | EC₅₀ | ~100 µM | [³H]ryanodine binding |
| Oxolinic Acid | RyR1 | Inhibitor | IC₅₀ | 810 nM | HEK293 cell-based assay |
| Cpd1 (Oxolinic Acid derivative) | RyR1 | Inhibitor | IC₅₀ | 12 nM | HEK293 cell-based assay |
| Chloroxylenol | RyR2 | Inhibitor | IC₅₀ | ~0.3 µM | RyR2-expressing HEK293 cells |
| Methyl Orsellinate | RyR2 | Inhibitor | - | - | Identified as an inhibitor |
| Riluzole (B1680632) | RyR2 | Inhibitor | - | - | Identified as an inhibitor |
| Chloroxine | RyR1 | Inhibitor | - | - | Identified as an inhibitor |
| Myricetin | RyR1 | Inhibitor | - | - | Identified as an inhibitor |
| Rycals (e.g., ARM210/S48168) | RyR1, RyR2 | Stabilizer | - | Potent stabilizers | Multiple functional assays |
Note: Data for 4-Chloro-m-cresol, a close analog of 4-CEP, is provided as a reference for agonist potency.
Mechanisms of Action: A Comparative Overview
This compound acts as a potent agonist, triggering the opening of the RyR channel and subsequent release of calcium from the sarcoplasmic/endoplasmic reticulum.[1][2] This action is the basis for its use in mimicking the effects of RyR hyperactivity. However, its inhibitory effect on ORAI channels complicates the interpretation of experimental results.[1]
Novel Ryanodine Receptor Inhibitors , in contrast, are being developed to counteract the effects of hyperactive RyR channels, which are implicated in various diseases. Their mechanisms are more targeted:
-
Oxolinic Acid and its Derivatives (e.g., Cpd1): These compounds are selective inhibitors of RyR1.[3] Their binding site has been localized to a specific domain of approximately 200 amino acids on the RyR1 protein, offering a clear target for structure-based drug design.[4][5]
-
Chloroxylenol, Methyl Orsellinate, and Riluzole: Identified through high-throughput screening, these molecules inhibit RyR2 activity and have been shown to suppress abnormal calcium waves in cardiomyocytes from disease models.[6][7] Riluzole's mechanism is complex, as it also affects other ion channels.[8][9]
-
Rycals (e.g., ARM210/S48168): This emerging class of drugs acts as RyR stabilizers. They function by preventing the dissociation of the stabilizing subunit calstabin (FKBP12/12.6) from the RyR macromolecular complex, thereby "fixing" leaky channels.[10] Cryo-electron microscopy studies have revealed that the Rycal ARM210 binds cooperatively with ATP in the RY1&2 domain of RyR1, stabilizing the closed state of the channel.[11]
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding, the following diagrams illustrate the key signaling pathways and experimental workflows central to the study of ryanodine receptor modulators.
Figure 1: Ryanodine Receptor Signaling Pathway.
Figure 2: Drug Discovery Workflow for RyR Modulators.
Figure 3: Functional Comparison of 4-CEP and Novel Modulators.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of RyR modulators. Below are summaries of key experimental protocols.
Intracellular Calcium Measurement using Fura-2 AM
This assay is used to measure changes in cytosolic calcium concentration in response to RyR modulators.
-
Cell Preparation: Culture cells (e.g., myotubes or HEK293 cells expressing the RyR of interest) on glass coverslips or in 96-well plates.
-
Dye Loading: Incubate the cells with Fura-2 AM, a ratiometric calcium indicator, in a suitable buffer (e.g., HBSS). The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.
-
De-esterification: Once inside the cell, cellular esterases cleave the AM group, trapping the Fura-2 dye in the cytosol.
-
Fluorescence Measurement: Excite the Fura-2 loaded cells at 340 nm and 380 nm and measure the emission at ~510 nm using a fluorescence microscope or plate reader.
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (340/380) is calculated. An increase in this ratio indicates an increase in intracellular calcium concentration. The response to the application of an RyR modulator is recorded over time.
[³H]-Ryanodine Binding Assay
This assay provides a quantitative measure of RyR channel activity, as [³H]-ryanodine preferentially binds to the open state of the channel.
-
Microsome Preparation: Isolate sarcoplasmic reticulum (SR) or endoplasmic reticulum (ER) microsomes from tissues or cells expressing the RyR of interest.
-
Incubation: Incubate the microsomes with a low concentration of [³H]-ryanodine in a binding buffer containing specific concentrations of Ca²⁺ and the test modulator.
-
Separation: Separate the bound from free [³H]-ryanodine by rapid filtration through glass fiber filters.
-
Scintillation Counting: Quantify the amount of radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ryanodine). The data can be used to determine the EC₅₀ or IC₅₀ of the modulator.
Single-Channel Electrophysiology (Planar Lipid Bilayer)
This technique allows for the direct measurement of the activity of a single RyR channel.
-
Bilayer Formation: Form an artificial planar lipid bilayer across a small aperture separating two aqueous chambers (cis and trans).
-
Microsome Fusion: Add SR/ER microsomes to one chamber (typically the cis, representing the cytosolic side). The microsomes will fuse with the bilayer, incorporating the RyR channel.
-
Recording: Apply a voltage across the bilayer and record the ionic current flowing through the single channel using sensitive amplifiers. The cis chamber will contain solutions mimicking the cytosol (e.g., with ATP, Mg²⁺, and varying Ca²⁺ concentrations), while the trans chamber mimics the SR/ER lumen.
-
Data Analysis: Analyze the recordings to determine the channel's open probability (Po), mean open time, and conductance in the presence and absence of the modulator. This provides detailed information on how the modulator affects the gating behavior of the RyR channel.
References
- 1. The ryanodine receptor agonist this compound blocks ORAI store-operated channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The ryanodine receptor agonist this compound blocks ORAI store-operated channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel RyR1-selective inhibitor prevents and rescues sudden death in mouse models of malignant hyperthermia and heat stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Screening for Novel Type 2 Ryanodine Receptor Inhibitors by Endoplasmic Reticulum Ca2+ Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Riluzole-induced block of voltage-gated Na+ current and activation of BKCa channels in cultured differentiated human skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of Ryanodine Receptor (RyR) Inhibitors for Skeletal Muscle and Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ryr1.org [ryr1.org]
A comparative study of the toxicological effects of ethylphenols
A Comparative Toxicological Assessment of Ethylphenol Isomers: 2-Ethylphenol, 3-Ethylphenol (B1664133), and 4-Ethylphenol (B45693)
Introduction
Ethylphenols, as structural isomers with the chemical formula C₈H₁₀O, are organic compounds that find application in various industrial processes, including as intermediates in the synthesis of pharmaceuticals and other chemicals.[1][2] The position of the ethyl group on the phenol (B47542) ring significantly influences their physicochemical properties and, consequently, their toxicological profiles. This guide provides a comparative analysis of the toxicological effects of 2-ethylphenol, 3-ethylphenol, and 4-ethylphenol, presenting key data for researchers, scientists, and drug development professionals. The information compiled herein is based on available experimental data and aims to facilitate a comprehensive understanding of their relative hazards.
Data Presentation
Acute Toxicity
The acute toxicity of ethylphenol isomers varies depending on the route of administration and the specific isomer. 4-Ethylphenol generally exhibits the lowest acute oral toxicity, while 3-ethylphenol appears to be the most toxic via the oral route in rats.[3]
| Isomer | CAS Number | Test Species | Route | LD₅₀ Value |
| 2-Ethylphenol | 90-00-6 | Mouse | Oral | 600 mg/kg |
| Mouse | Intraperitoneal | 172 mg/kg | ||
| 3-Ethylphenol | 620-17-7 | Rat (Male) | Oral | 252 mg/kg |
| Rat (Female) | Oral | 400 mg/kg | ||
| 4-Ethylphenol | 123-07-9 | Rat | Oral | >2,000 mg/kg, >5000 mg/kg |
| Rabbit | Dermal | >5,000 mg/kg | ||
| Mouse | Intraperitoneal | 138 mg/kg | ||
| Ethylphenol Mixture * | 25429-37-2 | Rat | Oral | 981 mg/kg |
*Note: The ethylphenol mixture consisted of 25.9% 2-ethylphenol, 41.1% 3-ethylphenol, and 33.0% 4-ethylphenol.[3]
Irritation
All three isomers are reported to be irritants to the skin, eyes, and respiratory system.[3]
| Effect | 2-Ethylphenol | 3-Ethylphenol | 4-Ethylphenol |
| Skin Irritation | Irritating | Irritating | Causes skin irritation. Produced very slight to slight erythema in rabbits. |
| Eye Irritation | Poses a risk of serious damage to the eyes | Irritating to the eyes | Causes serious eye damage |
| Respiratory Irritation | Irritating to the respiratory system | Irritating to the respiratory system | Inhalation may cause respiratory tract irritation |
Genotoxicity
The genotoxic potential of ethylphenols appears to vary among the isomers and between in vitro and in vivo studies. A mixture of ethylphenol isomers was shown to induce chromosomal aberrations in Chinese hamster ovary (CHO) cells in vitro.[4] However, in vivo data for the mixture did not indicate genotoxic activity.[4]
| Isomer/Mixture | Assay | Result | Remarks |
| 2-Ethylphenol | Ames test | Negative | Tested in Salmonella typhimurium TA97, TA98, TA100, and TA1535, with and without metabolic activation.[4] |
| 4-Ethylphenol | In vitro chromosome aberration | Positive (Clastogenic) | The cell line used was p53-deficient, which may lead to a biologically non-relevant response.[5] |
| In vivo micronucleus test | Negative | Based on data from a similar material (4-vinylphenol).[5] | |
| Ethylphenol Mixture | In vitro chromosome aberration | Positive | Induced structural aberrations in CHO cells with and without metabolic activation.[4] |
Overall, the limited available data suggest that ethylphenols do not have significant genotoxic potential in vivo.[4]
Neurotoxicity
A study on a mixture of ethylphenol isomers (25.9% 2-ethylphenol, 41.1% 3-ethylphenol, and 33.0% 4-ethylphenol) in rats showed no clinical signs of neurotoxicity in a functional observational battery of tests, and motor activity was unaffected.[4] The No Observed Adverse Effect Level (NOAEL) was established as 245 mg/kg bw/day.[4]
However, a study on 4-ethylphenol in mice indicated potential neurotoxic effects, including reduced oligodendrocyte maturation and myelination in the brain, and increased anxiety-like behavior.[6] Signs of toxicity reported in other studies for ethylphenols include decreased motor activity, twitching, prostration, and ataxia.[4]
Endocrine Disruption
Phenolic compounds, in general, are known to have the potential to act as endocrine disruptors by interacting with nuclear receptors and their signaling pathways.[3] Some studies have suggested that alkylphenols, including ethylphenols, may have endocrine-disrupting properties.[3] However, a reproductive and developmental toxicity study on a mixture of ethylphenol isomers did not show specific reproductive or developmental toxicity, with any effects observed being secondary to maternal toxicity.[4]
Mechanisms of Toxicity
The toxic effects of ethylphenols are generally attributed to mechanisms common to phenolic compounds.[3] These include:
-
Protein Denaturation and Membrane Disruption: Phenols can disrupt cell membranes and denature proteins, leading to coagulation necrosis.[3][7] For 4-ethylphenol, a proposed mechanism for its antifungal activity is the destruction of the pathogen's cell membrane.[3][8]
-
Uncoupling of Oxidative Phosphorylation: Substituted phenols can interfere with cellular energy production by uncoupling oxidative phosphorylation.[3][7]
-
Induction of Oxidative Stress: The toxicity of phenolic compounds is often linked to the generation of reactive oxygen species (ROS), leading to oxidative stress.[3] This can, in turn, activate various signaling cascades.
-
Activation of Signaling Pathways: Oxidative stress can activate signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which can lead to cellular responses like inflammation and apoptosis.[3][9][10]
Experimental Protocols
The toxicity data presented are primarily based on studies following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD).
Acute Toxicity Testing
-
Acute Oral Toxicity (OECD Guidelines 401, 420, 423): These methods are used to determine the median lethal dose (LD₅₀) of a substance following a single oral dose, typically in rats or mice.[3][11] Animals are observed for at least 14 days for signs of toxicity and mortality.[3]
-
Acute Dermal Toxicity (OECD Guideline 402): This test assesses the toxicity of a substance applied to the skin. A single dose is applied to a small area of the skin of an animal (usually a rabbit or rat) for 24 hours, followed by a 14-day observation period.[3][11]
-
Acute Inhalation Toxicity (OECD Guideline 403): This method evaluates the toxicity of a substance upon inhalation. Animals (typically rats) are exposed to the substance for a defined period (usually 4 hours) and observed for at least 14 days to determine the lethal concentration 50 (LC₅₀).[3]
Irritation and Corrosion Testing
-
Acute Dermal Irritation/Corrosion (OECD Guideline 404): This test assesses the potential of a substance to cause skin irritation or corrosion. The substance is applied to the shaved skin of a rabbit for up to 4 hours, and the skin is observed for erythema and edema.[3]
-
Acute Eye Irritation/Corrosion (OECD Guideline 405): This guideline is used to determine the potential for a substance to cause eye irritation or damage. A single dose is applied to the eye of a rabbit, and the eye is examined for effects on the cornea, iris, and conjunctiva.[3]
Genotoxicity Testing
-
Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471): This in vitro assay uses strains of Salmonella typhimurium and Escherichia coli to detect gene mutations.[5]
-
In Vitro Chromosome Aberration Test (OECD Guideline 473): This test identifies substances that cause structural chromosome aberrations in cultured mammalian cells.[12]
-
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474): This test detects damage to the chromosomes or the mitotic apparatus of erythroblasts by analyzing erythrocytes for the presence of micronuclei.[5]
Mandatory Visualization
General experimental workflow for in vivo acute toxicity studies.
Potential mechanism of toxicity for phenolic compounds.
Conclusion
The toxicological profiles of 2-ethylphenol, 3-ethylphenol, and 4-ethylphenol exhibit both similarities and distinct differences. All three isomers are irritants, but their acute toxicity varies, with 3-ethylphenol being the most acutely toxic via the oral route in rats and 4-ethylphenol the least. The available data suggest a low potential for in vivo genotoxicity for the ethylphenol class. While a mixture of isomers did not show overt neurotoxicity, specific data for 4-ethylphenol suggest a potential for adverse effects on the nervous system. The general mechanism of toxicity for these compounds aligns with that of other phenols, involving membrane disruption, oxidative stress, and interference with cellular signaling pathways. This comparative guide highlights the importance of considering the specific isomeric structure when assessing the toxicological risk of ethylphenols. Further research is warranted to fill existing data gaps, particularly concerning the endocrine-disrupting potential and detailed mechanisms of action for each individual isomer.
References
- 1. guidechem.com [guidechem.com]
- 2. guidechem.com [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Phenol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Acute toxicity assessment for TiO2 photocatalyst (GST) made from wastewater using TiCl4 in rat [eaht.org]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 4-Chloro-3-ethylphenol: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper handling and disposal of 4-Chloro-3-ethylphenol (CAS No. 14143-32-9) in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and environmental protection. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1] this compound is classified as hazardous waste and must be managed accordingly.[2]
Immediate Safety and Handling Protocols
This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][3] Strict adherence to safety protocols is required to prevent exposure.
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory when handling this compound and its waste products.[4]
-
Eye Protection: Chemical safety goggles meeting European standard EN 166 are required.[2]
-
Hand Protection: Wear protective gloves.[2]
-
Skin and Body Protection: Wear a lab coat or long-sleeved clothing.[1][2]
-
Respiratory Protection: Not required under normal laboratory use conditions, but a NIOSH/MSHA or European Standard EN 136 approved respirator should be used for large spills or in emergencies.[2]
Engineering Controls: Ensure that eyewash stations and safety showers are located close to the workstation.[2] All procedures involving this chemical should be performed in a chemical fume hood.[5]
Step-by-Step Disposal Procedure
The disposal of this compound and materials contaminated with it must be handled by a licensed professional waste disposal service.[1] The following steps outline the process for accumulating and preparing this hazardous waste for pickup.
1. Waste Segregation:
-
Isolate waste contaminated with this compound from other waste streams.
-
Keep solid waste (e.g., contaminated gloves, pipette tips, paper towels) separate from liquid waste.[5][6]
2. Containerization:
-
Collect all waste in a designated, compatible, leak-proof, and sealable container.[1][5] Puncture-proof containers are preferred for solid waste.[5]
-
Ensure the container is kept tightly closed except when actively adding waste.[7]
-
Do not overfill containers; 90% full is the recommended maximum.[5]
3. Labeling:
-
Clearly label the waste container with the words "HAZARDOUS WASTE".[1][7]
-
Identify the contents, including "this compound" and the approximate concentration or percentage.[7]
4. Storage:
-
Store the sealed container in a designated, well-ventilated, and secure area, such as a satellite accumulation area (SAA).[7][8]
-
Store containers in secondary containment to prevent spills.[1]
-
Segregate from incompatible materials.[7]
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[5][7]
-
Follow their specific procedures for waste pickup requests.
Quantitative Data for this compound
This table summarizes key quantitative data for this compound for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉ClO | [2][3] |
| Molecular Weight | 156.61 g/mol | [3] |
| Melting Point | 45-50 °C | |
| Flash Point | 113 °C / 235.4 °F (closed cup) | [2] |
| GHS Hazard Codes | H302, H315, H319, H335 | [2] |
Experimental Protocols for Waste Treatment
While collection and disposal by a licensed contractor is the standard procedure, advanced oxidation processes (AOPs) and bioremediation are potential on-site treatment methods for chlorophenols.[4] These methods require specialized equipment and expertise.
Advanced Oxidation (Fenton's Reagent Protocol):
-
Preparation: In a suitable reaction vessel within a fume hood, adjust the pH of the aqueous chlorophenol waste to approximately 3.
-
Initiation: Add an iron (II) salt (e.g., ferrous sulfate) to the solution.
-
Oxidation: Slowly add hydrogen peroxide (H₂O₂) to the solution. The reaction between Fe²⁺ and H₂O₂ generates hydroxyl radicals, which degrade the chlorophenol.[4]
-
Termination: Once degradation is complete (verified by analytical testing), neutralize the solution before disposal according to institutional guidelines.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical steps for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.ie [fishersci.ie]
- 3. This compound | C8H9ClO | CID 84223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 6. researchgate.net [researchgate.net]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. echemi.com [echemi.com]
Personal protective equipment for handling 4-Chloro-3-ethylphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Chloro-3-ethylphenol (CAS RN: 14143-32-9). Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is also harmful if swallowed.[1] Therefore, strict adherence to PPE protocols is mandatory.
Quantitative Data Summary
While specific occupational exposure limits for this compound are not established by major regulatory bodies like OSHA, NIOSH, or ACGIH, data for the closely related compound 4-Chloro-3-methylphenol provides valuable insight into its potential toxicity.
| Parameter | Value | Species | Source |
| Acute Oral Toxicity (LD50) | 1830 mg/kg | Rat (male) | [3] |
| Acute Dermal Toxicity (LD50) | > 2000 mg/kg | Rat (female) | [3] |
| Acute Inhalation Toxicity (LC50) | > 2.87 mg/L (4 h) | Rat (male and female) | [3] |
| Skin Corrosion/Irritation | Corrosive (Rabbit) | Rabbit | [3] |
| Serious Eye Damage/Irritation | Causes burns (Rabbit) | Rabbit | [3] |
| Skin Sensitization | Positive (Guinea pig) | Guinea pig | [3] |
Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles (meeting EN 166 standard) or a face shield. | Protects against splashes and dust, preventing serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). | Prevents skin contact, which can cause irritation and potential absorption.[1] |
| Skin and Body Protection | Long-sleeved lab coat, closed-toe shoes, and long pants. | Minimizes the risk of accidental skin exposure.[1] |
| Respiratory Protection | Not required under normal laboratory conditions with adequate ventilation. For large-scale use or in emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator is necessary.[1] | Protects against inhalation of dust or aerosols, which may cause respiratory irritation.[1] |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is crucial to prevent accidental exposure and maintain the integrity of the chemical.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[1] Review the Safety Data Sheet (SDS) for this compound.
-
Engineering Controls: All work with this compound, especially when handling the solid form or preparing solutions, should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above.
-
Weighing and Transfer: When weighing the solid, use a balance inside a fume hood or a ventilated balance enclosure to minimize dust inhalation. Use a spatula for transfers and avoid creating dust.
-
Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to avoid splashing.
-
Post-Handling: After handling, wash hands thoroughly with soap and water. Clean all contaminated surfaces.
Storage Plan:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
Incompatibilities: Store away from strong oxidizing agents, acid anhydrides, and acid chlorides.
-
Location: Store in a designated and clearly labeled area for hazardous chemicals.
Disposal Plan: Waste Management
This compound and any materials contaminated with it are considered hazardous waste and must be disposed of according to institutional and local regulations.
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Solid Waste: Collect unused this compound powder and grossly contaminated items (e.g., weigh boats, paper towels from a spill) in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed hazardous waste container for halogenated organic waste.[4]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste bag.
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Storage of Waste: Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Waste Pickup: Arrange for the collection of hazardous waste by your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.
Experimental Protocol: In-Vitro Contracture Test for Malignant Hyperthermia Diagnosis
This compound is utilized as a ryanodine (B192298) receptor agonist in research, particularly in the in-vitro contracture test (IVCT) for diagnosing malignant hyperthermia (MH) susceptibility.[5][6][7] The following is a generalized protocol based on published research.
Methodology:
-
Muscle Biopsy: Obtain a skeletal muscle biopsy from the subject under appropriate ethical and clinical guidelines.
-
Specimen Preparation: Dissect the muscle into small bundles (specimens) and mount them in a temperature-controlled organ bath containing a physiological salt solution (e.g., Krebs-Ringer solution) and continuously bubbled with 95% O2 / 5% CO2.
-
Equilibration: Allow the muscle specimens to equilibrate under a resting tension until a stable baseline is achieved.
-
Drug Application:
-
Contracture Measurement: Record the isometric contracture (force development) of the muscle specimens in response to the application of this compound.
-
Data Analysis: Compare the contracture response of the subject's muscle to that of known MH-susceptible (MHS) and MH-normal (MHN) controls. A significantly stronger contracture in response to this compound is indicative of MH susceptibility.[6]
Visual Workflow and Logical Relationships
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling and disposal of this compound.
Logical Relationship of Safety Controls
Caption: Hierarchy of controls to mitigate hazards of this compound.
References
- 1. fishersci.ie [fishersci.ie]
- 2. This compound | C8H9ClO | CID 84223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 5. [Is a presymptomatic malignant hyperthermia in-vitro diagnosis with 4-chloro-3-ethyl phenol possible? A study using porcine skeletal preparations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro effects of this compound in skeletal muscle preparations from malignant hyperthermia susceptible and normal swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Cumulative and bolus in vitro contracture testing with this compound in malignant hyperthermia positive and negative human skeletal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
